molecular formula C7H14O2 B8803820 Neopentyl acetate CAS No. 926-41-0

Neopentyl acetate

Cat. No.: B8803820
CAS No.: 926-41-0
M. Wt: 130.18 g/mol
InChI Key: QLNYTCSELYEEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neopentyl acetate (CAS 926-41-0), also known as 2,2-dimethylpropyl acetate, is a chemical ester with the molecular formula C7H14O2 . It serves as a valuable solvent and intermediate in industrial and research applications, recognized for its stability and compatibility with various substances .In the paints and coatings industry, this compound functions as an effective coalescing agent and solvent . It improves the viscosity, flow, and leveling of coating formulations, contributing to smoother finishes and enhanced visual quality . Furthermore, it improves adhesion to diverse substrates such as metal, wood, and plastic, and provides increased resistance to chemicals, corrosion, and weathering, which is critical for automotive, aerospace, and industrial maintenance coatings .Within adhesives and sealants, this compound acts as a solvent that demonstrates excellent compatibility with a wide range of resins and polymers . It enhances tackiness and bond strength, enabling reliable adhesion between different materials . The compound also contributes to the flexibility and heat resistance of adhesive formulations, helping to maintain performance integrity across varying temperature conditions .this compound also finds application in the pharmaceutical industry, where it is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) . Its properties can aid in enhancing the solubility, bioavailability, and stability of drug compounds, which is vital for the development and efficacy of various pharmaceutical products .This product is intended for research and laboratory use only. It is not intended for personal or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

926-41-0

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2,2-dimethylpropyl acetate

InChI

InChI=1S/C7H14O2/c1-6(8)9-5-7(2,3)4/h5H2,1-4H3

InChI Key

QLNYTCSELYEEPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of Neopentyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for neopentyl acetate (B1210297), a valuable ester recognized for its characteristic fruity aroma and applications as a solvent and fragrance ingredient. This document details the core synthetic routes, including Fischer esterification and the Tishchenko reaction, presenting quantitative data, detailed experimental protocols, and visualizations of reaction pathways and workflows.

Fischer Esterification of Neopentyl Alcohol

The most common and direct method for synthesizing neopentyl acetate is the Fischer esterification of neopentyl alcohol with acetic acid or its derivatives, such as acetic anhydride. This reversible reaction is typically catalyzed by a strong acid. To drive the equilibrium towards the product, an excess of one reactant (usually the less expensive one, acetic acid) is used, and the water formed during the reaction is often removed.

Reaction Scheme
Quantitative Data for Esterification Reactions
CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference Compound
Sulfuric Acid (conc.)Acetic Acid, Isopentyl Alcohol~2.3 : 1Reflux1~62-90Isopentyl Acetate[1][2]
Sulfuric Acid (conc.)Acetic Acid, Isopentyl Alcohol~2.5 : 1Reflux1~47Isopentyl Acetate[3]
p-Toluenesulfonic acid (p-TSA)Acetic Acid, Nopol2 : 1801.5 - 2>99 (conversion)Nopyl Acetate
Amberlyst-15 (ion-exchange resin)Acetic Acid, Nopol2 : 1801.5 - 2~58 (conversion)Nopyl Acetate
Self-Catalyzed (Excess Acid)Acetic Acid, Neopentyl Glycol8 : 1100-11020-22~95Neopentyl Glycol Diacetate[1]
Experimental Protocol: Fischer Esterification with Sulfuric Acid Catalyst (Adapted from Isopentyl Acetate Synthesis)[1][4][5]

Materials:

  • Neopentyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine neopentyl alcohol and an excess of glacial acetic acid (e.g., a 2:1 to 3:1 molar ratio). Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 1-2 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing cold water.

    • Separate the aqueous layer.

    • Wash the organic layer sequentially with:

      • Water

      • 5% sodium bicarbonate solution to neutralize the excess acid (vent the separatory funnel frequently to release CO₂ pressure).

      • Saturated sodium chloride solution to aid in the removal of water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Decant or filter the dried ester into a distillation flask. Purify the this compound by simple distillation, collecting the fraction at its boiling point (approximately 139-141 °C).

Fischer Esterification Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps.

Fischer_Esterification reactant reactant intermediate intermediate product product catalyst catalyst arrow_color arrow_color acetic_acid Acetic Acid protonated_carbonyl Protonated Carbonyl neopentyl_alcohol Neopentyl Alcohol tetrahedral_intermediate1 Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate1 Nucleophilic Attack proton_transfer Proton Transfer tetrahedral_intermediate1->proton_transfer Proton Transfer tetrahedral_intermediate2 Activated Leaving Group ester_water This compound + Water tetrahedral_intermediate2->ester_water Elimination of Water H_plus_out H+ ester_water->H_plus_out Deprotonation H_plus_in H+ H_plus_in->acetic_acid Protonation

Caption: Mechanism of Fischer Esterification.

Experimental Workflow: Fischer Esterification

Fischer_Workflow step step process process product product arrow_color arrow_color reactants Mix Neopentyl Alcohol, Acetic Acid, and H₂SO₄ reflux Reflux for 1-2 hours reactants->reflux workup Work-up: - Water Wash - NaHCO₃ Wash - Brine Wash reflux->workup drying Dry with MgSO₄ workup->drying distillation Purify by Distillation drying->distillation final_product Pure this compound distillation->final_product

Caption: General workflow for Fischer esterification.

Tishchenko Reaction

The Tishchenko reaction provides an alternative route to this compound through the disproportionation of pivalaldehyde (2,2-dimethylpropanal) in the presence of a suitable catalyst, typically an alkoxide.[4] In this redox reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to an alcohol, which then combine to form the ester.

Reaction Scheme
Quantitative Data for the Tishchenko Reaction

Specific quantitative data for the synthesis of this compound via the Tishchenko reaction is sparse in publicly available literature. However, studies on related Tishchenko reactions provide some insight into potential catalysts and conditions.

CatalystAldehyde(s)Temperature (°C)Reaction Time (h)Yield (%)Notes
Aluminum AlkoxidesGeneral AldehydesVariableVariableGoodClassic Tishchenko catalyst[4]
Solid Base Catalysts (e.g., CaO, SrO)Benzaldehyde and Pivalaldehyde804-Study on mixed Tishchenko reactions
Experimental Protocol: Tishchenko Reaction (General Procedure)

Materials:

  • Pivalaldehyde (2,2-dimethylpropanal)

  • Anhydrous solvent (e.g., toluene, THF)

  • Catalyst (e.g., aluminum triethoxide, sodium ethoxide)

  • Inert gas (e.g., nitrogen, argon)

  • Quenching agent (e.g., dilute acid)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Dry glassware

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve pivalaldehyde in an anhydrous solvent in a dry flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add the alkoxide catalyst to the solution. The reaction may be exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

  • Work-up:

    • Cool the reaction mixture and quench by carefully adding a dilute acid solution.

    • Separate the organic layer and wash it with water and brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and purify the this compound by distillation.

Tishchenko Reaction Mechanism

The Tishchenko reaction is believed to proceed through the formation of a hemiacetal intermediate, followed by a hydride shift.

Tishchenko_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst arrow_color arrow_color pivalaldehyde1 Pivalaldehyde (1) hemiacetal_alkoxide Hemiacetal Alkoxide pivalaldehyde2 Pivalaldehyde (2) alkoxide Alkoxide Catalyst alkoxide->pivalaldehyde1 Nucleophilic Attack six_membered_ring Six-membered Transition State hemiacetal_alkoxide->six_membered_ring Coordination neopentyl_acetate This compound six_membered_ring->neopentyl_acetate Hydride Shift catalyst_regenerated Alkoxide Catalyst (regenerated) neopentyl_acetate->catalyst_regenerated

Caption: Mechanism of the Tishchenko Reaction.

Other Synthetic Routes

While Fischer esterification and the Tishchenko reaction are the most prominent methods, other routes to this compound exist, though they are less commonly employed.

  • Transesterification: This method involves the reaction of an ester (e.g., methyl acetate or ethyl acetate) with neopentyl alcohol in the presence of an acid or base catalyst. The equilibrium can be shifted by removing the lower-boiling alcohol byproduct.[5]

  • Enzymatic Synthesis: Lipases can be used as biocatalysts for the esterification of neopentyl alcohol with an acyl donor.[6] This method offers high selectivity and mild reaction conditions, aligning with green chemistry principles.

Conclusion

The synthesis of this compound can be effectively achieved through several methods, with Fischer esterification being the most conventional. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations. For laboratory-scale synthesis, the Fischer esterification with an acid catalyst provides a reliable and straightforward procedure. For industrial applications, the use of solid acid catalysts or the Tishchenko reaction may offer advantages in terms of catalyst recyclability and process efficiency. Further research into enzymatic routes could lead to more sustainable and selective methods for the production of this compound.

References

In-Depth Technical Guide to Neopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 926-41-0

This technical guide provides a comprehensive overview of neopentyl acetate (B1210297), a key organic compound utilized in various scientific and industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic characterization.

Chemical and Physical Properties

Neopentyl acetate, also known as 2,2-dimethylpropyl acetate, is a clear, colorless liquid. Its branched structure, containing a quaternary carbon, imparts unique physical and chemical characteristics. A summary of its key properties is presented below.

PropertyValueReference
CAS Number 926-41-0
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
Boiling Point 121.5 °C at 760 mmHg
Density 0.881 g/cm³
Flash Point 25.4 °C
Refractive Index 1.405

Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of neopentyl alcohol with acetic acid, using a strong acid catalyst such as sulfuric acid. An alternative, often more efficient method, involves the reaction of neopentyl alcohol with acetic anhydride (B1165640).

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"Neopentyl Alcohol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetic Anhydride" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acetic Acid (byproduct)" [fillcolor="#FBBC05", fontcolor="#202124"];

"Neopentyl Alcohol" -> "this compound" [label=" + Acetic Anhydride\n (H₂SO₄ catalyst)"]; "this compound" -> "Acetic Acid (byproduct)" [style=invis]; {rank=same; "Neopentyl Alcohol"; "Acetic Anhydride"} {rank=same; "this compound"; "Acetic Acid (byproduct)"} }

Figure 1: Synthesis of this compound

Experimental Protocol: Synthesis via Acetic Anhydride

This protocol details the synthesis of this compound from neopentyl alcohol and acetic anhydride with an acid catalyst.

Materials:

  • Neopentyl alcohol

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether (for extraction, optional)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Heating mantle

  • Stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a stir bar, combine neopentyl alcohol and a molar excess of acetic anhydride.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for approximately one hour to ensure the reaction goes to completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • 5% sodium bicarbonate solution to neutralize the excess acetic acid and sulfuric acid catalyst. (Caution: CO₂ evolution will cause pressure buildup in the separatory funnel).

      • Saturated sodium chloride solution (brine) to remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 121-122 °C.

Spectroscopic Data

The structure of this compound can be confirmed through various spectroscopic methods.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.05Singlet3HCH₃-C=O
~3.80Singlet2H-O-CH₂-
~0.95Singlet9H-C(CH₃)₃
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~171C=O
~75-O-CH₂-
~31-C(CH₃)₃
~26-C(CH₃)₃
~21CH₃-C=O
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (sp³)
~1740StrongC=O stretch (ester)
~1240StrongC-O stretch (ester)
Mass Spectrometry

The electron ionization mass spectrum of this compound shows characteristic fragmentation patterns for esters.

m/zInterpretation
130Molecular ion [M]⁺
73[M - C₄H₉]⁺
57[C₄H₉]⁺ (tert-butyl cation) - often the base peak
43[CH₃CO]⁺ (acetyl cation)

An In-depth Technical Guide to the Physical Properties of Acetic Acid Neopentyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of acetic acid neopentyl ester, also known as neopentyl acetate (B1210297). The information is presented to be a valuable resource for laboratory and development work, with a focus on clarity and practical application.

Core Physical Properties

Acetic acid neopentyl ester is the organic compound with the chemical formula C7H14O2.[1][2] It is the ester formed from acetic acid and neopentyl alcohol. Its structure is characterized by a bulky neopentyl group attached to the acetate moiety.

Quantitative Data Summary

The physical properties of acetic acid neopentyl ester are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnitsConditions
Molecular Formula C7H14O2--
Molecular Weight 130.18 g/mol g/mol -
Boiling Point 121.5 - 128°Cat 760 mmHg
Melting Point Not available°C-
Density 0.881g/cm³at 25 °C
Refractive Index 1.405-at 20 °C
Vapor Pressure 11.2671hPaat 20 °C
Vapor Pressure 15.1883hPaat 25 °C
Flash Point 25.4°C-
Solubility in Water 8.3g/Lat 25 °C

Note: Data compiled from multiple sources.[1][2][3] Slight variations in reported values can be attributed to different experimental conditions and measurement techniques.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like acetic acid neopentyl ester.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be used to identify and assess the purity of a liquid.[4]

Methodology: Capillary Method [5]

  • Apparatus Setup: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample. This assembly is then attached to a thermometer.

  • Heating: The entire apparatus is heated, often in a Thiele tube or an aluminum block, to ensure uniform temperature distribution.[6]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is displaced by the vapor of the liquid. Heating is continued until a steady stream of bubbles is observed.[6]

  • Cooling and Measurement: The heat source is then removed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[4] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[4]

Determination of Density

Density is the mass per unit volume of a substance and is a characteristic property.[7]

Methodology: Pycnometer or Graduated Cylinder Method [8]

  • Mass of Empty Container: A clean, dry pycnometer (for high precision) or a graduated cylinder is weighed on an analytical balance.[8]

  • Volume Measurement: A known volume of acetic acid neopentyl ester is carefully added to the container. For a graduated cylinder, the volume is read from the bottom of the meniscus.[7] A pycnometer has a precisely known volume.

  • Mass of Filled Container: The container with the liquid is reweighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated using the formula: Density = Mass / Volume[9]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.[10] It is a valuable tool for identifying and checking the purity of liquid samples.

Methodology: Abbe Refractometer

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of acetic acid neopentyl ester are placed on the surface of the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical flow of the experimental procedures described above.

G cluster_0 Boiling Point Determination cluster_1 Density Determination cluster_2 Refractive Index Determination bp1 Prepare Sample and Capillary bp2 Heat Apparatus bp1->bp2 bp3 Observe Bubble Stream bp2->bp3 bp4 Cool and Record Temperature bp3->bp4 d1 Weigh Empty Container d2 Add Known Volume of Sample d1->d2 d3 Weigh Filled Container d2->d3 d4 Calculate Density (Mass/Volume) d3->d4 ri1 Calibrate Refractometer ri2 Apply Sample to Prism ri1->ri2 ri3 Adjust and Read Scale ri2->ri3 ri4 Record Temperature ri3->ri4 start Start: Characterization of Acetic Acid Neopentyl Ester cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2 end End: Complete Physical Property Profile

References

An In-depth Technical Guide to the Synthesis of Neopentyl Acetate from Neopentyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of neopentyl acetate (B1210297) from neopentyl alcohol. The primary method detailed is the Fischer esterification, a classic and widely used method for the preparation of esters. This document includes detailed experimental protocols, a summary of quantitative data, and a visualization of the reaction mechanism.

Introduction

Neopentyl acetate (2,2-dimethylpropyl acetate) is an organic compound with applications in the fragrance and solvent industries. Its synthesis is a common example of esterification, a fundamental reaction in organic chemistry. The most prevalent laboratory-scale method for its preparation is the Fischer esterification of neopentyl alcohol with acetic acid, utilizing an acid catalyst. This reversible reaction is typically driven towards the product by using an excess of one of the reactants, usually the less expensive one, or by removing water as it is formed.

Due to the steric hindrance of the neopentyl group, the reaction conditions for the synthesis of this compound may require optimization compared to the esterification of less hindered primary alcohols.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound via Fischer esterification is as follows:

CH₃COOH + (CH₃)₃CCH₂OH ⇌ CH₃COOCH₂C(CH₃)₃ + H₂O Acetic Acid + Neopentyl Alcohol ⇌ this compound + Water

The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄). The mechanism proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the diagram below.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products neopentyl_alcohol Neopentyl Alcohol tetrahedral_intermediate Tetrahedral Intermediate neopentyl_alcohol->tetrahedral_intermediate acetic_acid Acetic Acid protonated_acid Protonated Acetic Acid acetic_acid->protonated_acid Protonation H_plus H⁺ (catalyst) H_plus->protonated_acid protonated_acid->tetrahedral_intermediate Nucleophilic Attack protonated_ester Protonated this compound tetrahedral_intermediate->protonated_ester Proton Transfer & Dehydration neopentyl_acetate This compound protonated_ester->neopentyl_acetate Deprotonation water Water protonated_ester->water H_plus_regen H⁺ (regenerated) neopentyl_acetate->H_plus_regen

Figure 1. The reaction mechanism for the Fischer esterification of neopentyl alcohol with acetic acid.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Neopentyl Alcohol75-84-3C₅H₁₂O88.15113-1140.812
Acetic Acid (Glacial)64-19-7C₂H₄O₂60.051181.049
This compound926-41-0C₇H₁₄O₂130.18128-130~0.876
Sulfuric Acid (conc.)7664-93-9H₂SO₄98.08~3371.84

Experimental Protocol

This protocol is adapted from established procedures for the Fischer esterification of similar primary alcohols. Researchers should consider this as a starting point, and optimization may be required to achieve the highest possible yield.

Materials:

  • Neopentyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Boiling chips

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine neopentyl alcohol and an excess of glacial acetic acid (a molar ratio of 1:2 to 1:4 of alcohol to acid is common to drive the equilibrium towards the product). Add a few boiling chips.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reactant, neopentyl alcohol) to the flask while swirling.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction mixture should be refluxed for 1-2 hours. Due to the steric hindrance of the neopentyl group, a longer reflux time may be necessary for complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Add deionized water to the separatory funnel and shake gently. Allow the layers to separate and discard the lower aqueous layer.

    • Carefully add 5% sodium bicarbonate solution in small portions to neutralize the excess acetic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases.

    • Separate and discard the aqueous layer.

    • Wash the organic layer with a saturated sodium chloride solution (brine) to help remove any remaining water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Decant or filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.

    • Add a few fresh boiling chips.

    • Assemble a simple distillation apparatus.

    • Heat the flask to distill the this compound. Collect the fraction that boils in the expected range for this compound (approximately 128-130 °C).

Expected Yield:

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Combine Neopentyl Alcohol, Acetic Acid, and H₂SO₄ Reflux Heat to Reflux (1-2 hours) Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Wash_H2O Wash with Water Cool->Wash_H2O Neutralize Neutralize with NaHCO₃ Solution Wash_H2O->Neutralize Wash_Brine Wash with Brine Neutralize->Wash_Brine Dry Dry with Anhydrous MgSO₄ Wash_Brine->Dry Distill Simple Distillation Dry->Distill Product Collect Pure this compound Distill->Product

Figure 2. A schematic of the experimental workflow for the synthesis of this compound.

Safety Considerations

  • Neopentyl alcohol is a flammable solid.

  • Glacial acetic acid is corrosive and causes severe skin burns and eye damage.

  • Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns.

  • All procedures should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Care should be taken when handling flammable liquids and heating reaction mixtures.

Conclusion

The Fischer esterification of neopentyl alcohol with acetic acid provides a reliable method for the synthesis of this compound. By employing an excess of acetic acid and carefully controlling the reaction and purification steps, a good yield of the desired ester can be obtained. The protocol and data presented in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis. Further optimization of reaction time and temperature may be necessary to maximize the yield for this specific substrate.

mechanism of neopentyl acetate formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Neopentyl Acetate (B1210297) Formation

Introduction

Neopentyl acetate is an organic ester recognized for its characteristic fruity, apple-like aroma. Beyond its use in fragrances, it serves as a valuable intermediate in organic synthesis. The formation of this compound is a classic example of the Fischer-Speier esterification, a cornerstone reaction in organic chemistry. This technical guide provides a comprehensive overview of the core , detailing the reaction kinetics, experimental protocols, and the influence of steric factors. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from neopentyl alcohol and acetic acid is an acid-catalyzed acyl substitution reaction.[1][2] The Fischer-Speier esterification is an equilibrium process.[1][3] To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using an excess of one reactant (usually the less expensive one, acetic acid) or by removing water as it is formed, for instance, through azeotropic distillation.[1][2][4][5]

The mechanism proceeds through several distinct, reversible steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst (e.g., H₂SO₄ or p-TsOH). This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[1][2][6]

  • Nucleophilic Attack: The nucleophilic oxygen atom of neopentyl alcohol attacks the highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, specifically an oxonium ion.[1][2]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or intermolecular proton transfer is a rapid equilibrium, resulting in a new intermediate where one of the hydroxyls is converted into a better leaving group (water).[1][7]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbon-oxygen double bond. This step yields a protonated ester.[1][2]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound ester and regenerate the acid catalyst.[1]

A critical aspect of this mechanism for neopentyl alcohol is that it avoids the formation of a primary carbocation. Direct protonation of the alcohol's hydroxyl group followed by loss of water would generate an unstable neopentyl carbocation, which is known to undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation.[8] The Fischer-Speier mechanism circumvents this by involving the carboxylic acid in the initial steps, ensuring the integrity of the neopentyl structure is maintained in the final product.

Fischer_Esterification cluster_reactants Reactants cluster_products Products AceticAcid Acetic Acid (CH₃COOH) ProtonatedAcid Protonated Acetic Acid AceticAcid->ProtonatedAcid 1. Protonation NeopentylAlcohol Neopentyl Alcohol ((CH₃)₃CCH₂OH) TetrahedralIntermediate1 Tetrahedral Intermediate (Oxonium Ion) NeopentylAlcohol->TetrahedralIntermediate1 2. Nucleophilic Attack H_plus H⁺ (Catalyst) ProtonatedAcid->TetrahedralIntermediate1 2. Nucleophilic Attack TetrahedralIntermediate2 Protonated Intermediate TetrahedralIntermediate1->TetrahedralIntermediate2 3. Proton Transfer ProtonatedEster Protonated Ester TetrahedralIntermediate2->ProtonatedEster 4. Elimination Water Water (H₂O) TetrahedralIntermediate2->Water NeopentylAcetate This compound ((CH₃)₃CCH₂OCOCH₃) ProtonatedEster->NeopentylAcetate 5. Deprotonation H_plus_regen H⁺ (Regenerated) ProtonatedEster->H_plus_regen

Caption: The Fischer-Speier esterification mechanism for this compound formation.

Influence of Steric Hindrance

Neopentyl alcohol, (CH₃)₃CCH₂OH, is a primary alcohol, which is generally favorable for Fischer esterification.[1][9] However, the presence of the bulky tertiary-butyl group adjacent to the hydroxyl group introduces significant steric hindrance. This steric congestion impedes the approach of the nucleophilic alcohol to the carbonyl carbon of the acetic acid. Consequently, the esterification of sterically hindered alcohols like neopentyl alcohol is generally slower than that of unhindered primary alcohols such as ethanol (B145695) or propanol.[3][10] To overcome this kinetic barrier, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more efficient catalytic systems, may be required to achieve satisfactory yields.[3]

Quantitative Data

While specific kinetic data for the neopentyl alcohol-acetic acid reaction is sparse in readily available literature, data from analogous systems, particularly the esterification of the structurally related neopentyl glycol (NPG), provides valuable insights.

Table 1: Reaction Conditions for the Synthesis of Neopentyl Glycol Diacetate

CatalystReactant Ratio (Acid:Glycol)Temperature (°C)Time (h)Yield (%)Reference
Self-Catalyzed8:1100-11020-22~95[11][12]
p-Toluenesulfonic acid----[13]
Dowex 50WX2 Resin----[13]
Amberlyst 15 Resin----[13]

Note: The "self-catalyzed" reaction relies on a large excess of acetic acid to drive the reaction forward.

Table 2: Yield Data for Esterification of Hindered Alcohols

Carboxylic AcidAlcoholMediumTemperature (°C)Time (h)Yield (%)Reference
Cyclohexanecarboxylic acidNeopentyl alcoholPerfluorohexane8020-24~85[3]
Cyclohexanecarboxylic acidNeopentyl alcoholToluene8020-24~50[3]

These data highlight that reasonable to high yields can be obtained, but often require extended reaction times and elevated temperatures, consistent with the challenges posed by steric hindrance. The choice of solvent can also significantly impact the yield.[3]

Experimental Protocols

The following is a representative protocol for the synthesis of this compound, adapted from standard procedures for Fischer esterification of similar alcohols like isopentyl alcohol.[4][14][15]

Materials and Equipment
  • Reactants: Neopentyl alcohol, Glacial acetic acid

  • Catalyst: Concentrated sulfuric acid (H₂SO₄)

  • Workup Reagents: Deionized water, 5% Sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (NaCl) solution (brine)

  • Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glassware: Round-bottom flask (100 mL), reflux condenser, heating mantle, separatory funnel, Erlenmeyer flasks, distillation apparatus

  • Other: Boiling chips, magnetic stirrer and stir bar

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add neopentyl alcohol and an excess of glacial acetic acid (e.g., a 2 to 3-fold molar excess).

  • Catalyst Addition: While swirling or stirring the flask in an ice bath, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

  • Reflux: Add a few boiling chips to the flask. Attach a reflux condenser and ensure water is flowing through it. Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours.[14] The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

Workup and Purification
  • Quenching: Transfer the cooled reaction mixture to a separatory funnel containing cold deionized water (approx. 50 mL).[14]

  • Layer Separation: Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate. The organic layer (containing the ester) will typically be the upper layer. Drain and discard the lower aqueous layer.

  • Neutralization: Add 5% sodium bicarbonate solution to the separatory funnel in portions (approx. 25 mL at a time) to neutralize any remaining acetic acid and the sulfuric acid catalyst.[4][14] Caution: CO₂ gas will be evolved. Swirl the funnel without the stopper initially, then stopper and shake gently, venting frequently until gas evolution ceases. Drain and discard the aqueous layer. Repeat this wash.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution to help remove residual water.[14] Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate, and swirl until the liquid is clear and the drying agent no longer clumps.[4][14]

  • Distillation: Decant or filter the dried liquid into a clean, dry round-bottom flask. Purify the this compound by simple distillation, collecting the fraction that boils at the expected temperature (Boiling point of this compound is approx. 136-138 °C).[4]

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (Neopentyl Alcohol, Acetic Acid) B 2. Add Catalyst (Conc. H₂SO₄) A->B C 3. Reflux (1-2 hours) B->C D 4. Cool & Quench (Add cold water) C->D Proceed to Workup E 5. Separate Layers D->E F 6. Neutralize (5% NaHCO₃ wash) E->F G 7. Brine Wash F->G H 8. Dry Organic Layer (Anhydrous MgSO₄) G->H I 9. Purify (Simple Distillation) H->I J Final Product: Pure this compound I->J

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The formation of this compound is achieved via the Fischer-Speier esterification mechanism, a classic acid-catalyzed reaction. The primary challenge in this synthesis is the steric hindrance presented by the neopentyl group, which necessitates appropriate reaction conditions to ensure a favorable reaction rate and yield. By understanding the step-wise mechanism, the influence of steric factors, and applying established experimental protocols, this compound can be synthesized efficiently. The data and methodologies presented in this guide offer a robust framework for researchers engaged in organic synthesis and development.

References

An In-depth Technical Guide to the Hydrolytic Stability of Neopentyl Polyol Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the hydrolytic stability of neopentyl polyol esters, a critical consideration in the formulation of high-performance lubricants, hydraulic fluids, and other industrial applications. This document delves into the core principles governing their stability, outlines standardized testing methodologies, and presents a comparative analysis of commonly used neopentyl polyol esters.

Introduction to Neopentyl Polyol Esters and Hydrolytic Stability

Neopentyl polyol esters are synthetic esters produced by the reaction of neopentyl polyols, such as neopentyl glycol (NPG), trimethylolpropane (B17298) (TMP), and pentaerythritol (B129877) (PE), with various carboxylic acids.[1] The unique molecular structure of these polyols is characterized by a central quaternary carbon atom, which means there are no beta-hydrogens.[1][2] This feature imparts exceptional thermal and oxidative stability to the resulting esters because it prevents typical elimination reactions that occur at elevated temperatures.[1][3]

Hydrolytic stability refers to a substance's resistance to chemical decomposition in the presence of water.[1] For neopentyl polyol esters, hydrolysis involves the cleavage of the ester bond, a reaction that reverts the ester to its constituent polyol and carboxylic acid.[1][4] This degradation is a significant concern as it can lead to several detrimental effects, including:

  • An increase in the fluid's acidity (acid number).[5]

  • Changes in viscosity.[6]

  • Formation of corrosive byproducts and insoluble sludge.[1][6]

  • Potential for system malfunctions like valve sticking.[6]

The acid formed by hydrolysis can act as a catalyst, further accelerating the degradation process.[7] Therefore, understanding and controlling hydrolytic stability is paramount for ensuring the longevity and performance of formulations based on these esters.

Factors Influencing Hydrolytic Stability

The hydrolytic stability of neopentyl polyol esters is influenced by a combination of molecular and environmental factors. A thorough understanding of these factors is crucial for selecting and formulating esters for specific, demanding applications.

  • Molecular Structure: The inherent structure of the neopentyl polyol and the carboxylic acid plays the most significant role in determining hydrolytic stability.[1][8]

    • Polyol Type and Steric Hindrance: The stability of polyol esters is significantly affected by steric hindrance around the ester linkage. The bulky neopentyl structure provides a degree of shielding.[5][7] As the number of ester groups on the polyol increases, so does the steric congestion, which further protects the ester bonds from water attack. This results in a clear stability trend among the common neopentyl polyols: Pentaerythritol (PE) esters are generally more stable than Trimethylolpropane (TMP) esters, which in turn are more stable than Neopentyl Glycol (NPG) esters.[5][8]

    • Acid Chain Length and Branching: The structure of the carboxylic acid component also affects stability. Branching on the acid chain, particularly at the alpha-carbon position relative to the ester carbon, can further enhance hydrolytic stability by increasing steric hindrance around the carbonyl group.[1][5][7]

  • Initial Acid Value: The initial acidity of the ester fluid is a dominant factor affecting its hydrolytic stability.[5] A higher initial acid value, often due to unreacted raw materials from the manufacturing process, can shorten the induction period and catalyze the hydrolysis reaction.[5] Therefore, for optimal stability, the initial acid value of the ester should be as low as possible.

  • Temperature: Like most chemical reactions, the rate of ester hydrolysis is highly dependent on temperature. Higher operating temperatures will significantly accelerate the rate of degradation.

  • Additives: The selection of additives must be done carefully. Acidic additives, such as some fatty acid-based corrosion inhibitors, can increase the initial acid value and compromise hydrolytic stability.[5] Conversely, certain additives, known as "acid catchers," can be used to neutralize the acids formed during hydrolysis, thereby improving the overall stability of the fluid.[7]

dot

A Factors Influencing Hydrolytic Stability B Molecular Structure A->B C System Conditions A->C D Initial Fluid Properties A->D B1 Polyol Type (PE > TMP > NPG) B->B1 B2 Acid Structure (Branching increases stability) B->B2 C1 Temperature C->C1 C2 Presence of Water C->C2 D1 Initial Acid Value (Lower is better) D->D1 D2 Additives (Acidic vs. Acid Catchers) D->D2

Caption: Factors Affecting Hydrolytic Stability.

Mechanism of Acid-Catalyzed Ester Hydrolysis

The hydrolysis of esters is typically catalyzed by acid. The process begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred to one of the hydroxyl groups of the original alcohol moiety, allowing it to leave as a neutral alcohol molecule. Deprotonation of the remaining hydroxyl group regenerates the acid catalyst and yields the carboxylic acid product. This mechanism is reversible.[4]

dot

Caption: General Mechanism of Acid-Catalyzed Ester Hydrolysis.

Standardized Experimental Protocol: ASTM D2619

The hydrolytic stability of neopentyl polyol esters is commonly determined using the ASTM D2619 "Beverage Bottle Method".[6][9][10] This test method evaluates the stability of fluids in the presence of water and a copper catalyst under controlled conditions.[11]

Objective: To determine the relative hydrolytic stability of synthetic-based fluids by measuring changes in acidity, copper corrosion, and insoluble formation.[6]

Apparatus and Materials:

  • Beverage Bottles (7-oz or 200-mL capacity)

  • Oven capable of maintaining 93°C (200°F).[12]

  • Rotating rack (rotisserie) inside the oven, operating at 5 rpm.[12]

  • Polished copper specimen strips.

  • Reagents for titration to determine acid number (e.g., potassium hydroxide (B78521) solution).

  • Distilled water.

  • Sample fluid.

Procedure:

  • Preparation: A polished copper strip is placed into a clean, dry beverage bottle.

  • Sample Addition: 75 g of the sample fluid and 25 g of distilled water are added to the bottle.[12]

  • Sealing: The bottle is securely capped.

  • Incubation: The sealed bottle is placed in the rotating rack inside the oven, which is maintained at 93°C.[11][12]

  • Rotation: The bottle is rotated end-over-end at 5 rpm for 48 hours.[11][12]

  • Cooling and Separation: After 48 hours, the bottle is removed from the oven and allowed to cool. The water and fluid layers are separated for analysis.

  • Analysis: The following measurements are taken:

    • Acidity: The acid number of the fluid layer and the total acidity of the water layer are determined by titration.[11]

    • Copper Strip: The copper strip is cleaned and weighed to determine weight change (corrosion). Its appearance is also visually rated.[11][12]

    • Insolubles: The total weight of sediment or sludge formed is measured.[12]

dot

start Start prep 1. Place polished copper strip in beverage bottle. start->prep add_fluids 2. Add 75g sample fluid and 25g distilled water. prep->add_fluids seal 3. Securely cap the bottle. add_fluids->seal incubate 4. Place in oven at 93°C and rotate at 5 rpm for 48 hrs. seal->incubate cool 5. Remove from oven, cool, and separate layers. incubate->cool analysis 6. Perform Analysis cool->analysis acid Measure acid number of fluid and water layers analysis->acid copper Determine weight change and appearance of copper strip analysis->copper sediment Measure total sediment weight analysis->sediment end End acid->end copper->end sediment->end

Caption: ASTM D2619 Experimental Workflow.

Data Presentation and Comparative Analysis

The hydrolytic stability of neopentyl polyol esters is directly correlated with their molecular structure. The data presented below illustrates the established performance trends.

Table 1: Effect of Polyol Structure on Hydrolytic Stability

This table summarizes the expected relative performance of esters based on NPG, TMP, and PE when subjected to hydrolytic stability testing like ASTM D2619. The values are illustrative, based on the principle of increasing steric hindrance, to demonstrate the performance trend.[1]

Polyol BaseStructureRelative Steric HindranceExpected Change in Acid Number (mg KOH/g)Relative Hydrolytic Stability
Neopentyl Glycol (NPG)DiolLowModerate to HighGood
Trimethylolpropane (TMP)TriolMediumLow to ModerateBetter
Pentaerythritol (PE)TetrolHighVery LowBest

Note: The actual change in acid number will depend on the specific carboxylic acids used and the precise test conditions.

Table 2: Effect of Initial Acid Value on Hydrolytic Stability of Polyol Esters

This table, based on data for a pentaerythritol-based ester, demonstrates the critical impact of the initial acid value on the final acid value after a 48-hour beverage bottle test.[5]

Ester TypeInitial Acid Value (mg KOH/g)Final Acid Value (mg KOH/g)
PE Polyol (branched acid)0.020.02
PE Polyol (branched acid)0.120.40
PE Polyol (branched acid)0.451.80

As shown, a low initial acid value results in negligible change, whereas higher initial values lead to a significant increase in acidity, indicating poor hydrolytic stability.[5]

Conclusion

Neopentyl polyol esters are a class of synthetic fluids with inherently good hydrolytic stability, a property imparted by the unique neopentyl structure which enhances thermal and oxidative resistance.[1][7] The primary factors governing their resistance to hydrolysis are the steric hindrance provided by the polyol and acid structure, and the initial acidity of the fluid.[5][8] Esters derived from pentaerythritol exhibit the highest stability, followed by those from trimethylolpropane and neopentyl glycol. For applications where contact with water is possible, selecting a highly purified ester (low initial acid value) with maximum steric hindrance (e.g., a branched-acid PE ester) is crucial for ensuring long-term performance and system reliability. Standardized testing, such as ASTM D2619, provides a reliable method for quantifying and comparing the hydrolytic stability of different formulations.

References

A Technical Guide to the Discovery and History of Neopentyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discoveries and historical development of neopentyl compounds, a class of organic molecules characterized by a quaternary carbon center bonded to a methylene (B1212753) group. Their unique sterically hindered structure has played a pivotal role in advancing our understanding of reaction mechanisms, particularly carbocation rearrangements. This document provides a comprehensive overview of the initial syntheses, key scientific figures, detailed experimental protocols from foundational studies, and the evolution of our understanding of these fascinating molecules.

Early Discoveries: The Dawn of Neopentyl Chemistry

The story of neopentyl compounds begins in the late 19th century with the first synthesis of a molecule containing the characteristic (CH₃)₃CCH₂- group. This marked the entry of this sterically hindered moiety into the world of organic chemistry.

The First Synthesis of Neopentyl Alcohol (1891)

The first neopentyl compound to be synthesized was neopentyl alcohol (2,2-dimethylpropan-1-ol). This pioneering work was accomplished by the French chemist L. Tissier in 1891.[1] His method involved the reduction of a mixture of trimethylacetic acid (pivalic acid) and trimethylacetyl chloride using sodium amalgam.[1]

The Elusive Neopentane (B1206597): A Later Discovery

While neopentyl alcohol was the first derivative to be synthesized, the parent hydrocarbon, neopentane (2,2-dimethylpropane), was isolated and characterized later. The Russian chemist Aleksandr Butlerov is credited with pioneering the synthesis of branched-chain hydrocarbons, and his work in the 1860s on isomers of butane (B89635) and pentane (B18724) laid the theoretical groundwork for the existence of neopentane.[2] However, the first definitive synthesis and characterization of neopentane was reported by Frank C. Whitmore and Geo. H. Fleming in 1933.

Physical Properties of Key Neopentyl Compounds

The unique, highly symmetrical, and compact structure of the neopentyl group imparts distinct physical properties to its derivatives. The following table summarizes the key physical data for neopentane, neopentyl alcohol, and the primary neopentyl halides.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
NeopentaneC₅H₁₂72.15-16.6[3][4]9.5[3][4]0.591 (liquid at 20°C)[3]
Neopentyl AlcoholC₅H₁₂O88.1552-56[5][6]113-114[5][6]0.812 (at 20°C)[1][7][8]
Neopentyl ChlorideC₅H₁₁Cl106.59-20[9][10][11]84-85[11][12]0.866 (at 25°C)[11]
Neopentyl BromideC₅H₁₁Br151.04N/A105-106[13][14]1.225[15]
Neopentyl IodideC₅H₁₁I198.05N/A70-71 (at 100 mmHg)[16]1.493[16]

Foundational Experimental Protocols

The following sections provide detailed methodologies for key historical experiments in the study of neopentyl compounds. These protocols are presented to offer insight into the experimental techniques of the time and to serve as a reference for understanding the origins of our knowledge.

Synthesis of Neopentyl Alcohol via Grignard Reaction

While Tissier's original synthesis is of historical importance, a more practical and higher-yielding laboratory preparation of neopentyl alcohol involves the reaction of a Grignard reagent with an ester. The following is a representative modern protocol.

Reaction: (CH₃)₃CMgCl + HCOOCH₃ → (CH₃)₃CCH₂OH

Materials:

  • tert-Butylmagnesium chloride (in a suitable ether solvent, e.g., diethyl ether or THF)

  • Methyl formate (B1220265)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of tert-butylmagnesium chloride in anhydrous ether is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • The Grignard solution is cooled in an ice bath.

  • A solution of methyl formate in anhydrous ether is added dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.

  • The resulting crude neopentyl alcohol is purified by fractional distillation.

Synthesis of Neopentyl Iodide from Neopentyl Alcohol

A common method for the preparation of neopentyl iodide from neopentyl alcohol, which aims to minimize rearrangement, is the reaction with triphenyl phosphite (B83602) and methyl iodide.[17]

Reaction: (CH₃)₃CCH₂OH + (C₆H₅O)₃P + CH₃I → (CH₃)₃CCH₂I + C₆H₅OH + (C₆H₅O)₂P(O)CH₃

Materials:

  • Neopentyl alcohol (0.400 mole, 35.2 g)[17]

  • Triphenyl phosphite (0.439 mole, 136 g)[17]

  • Methyl iodide (0.60 mole, 85 g)[17]

  • 1 N Sodium hydroxide (B78521) solution

  • Calcium chloride

Procedure:

  • In a 500-mL two-necked round-bottomed flask fitted with a reflux condenser and a thermometer, combine triphenyl phosphite, neopentyl alcohol, and methyl iodide.[17]

  • Heat the mixture under gentle reflux. The initial temperature of the refluxing liquid will be around 75-80°C and will rise to about 130°C as the reaction proceeds. The reaction takes approximately 24 hours.[17]

  • After the reaction is complete (indicated by the temperature rise and darkening of the mixture), distill the reaction mixture under reduced pressure.[17]

  • Collect the fraction boiling below 65°C (at 50 mmHg).[17]

  • Wash the collected distillate with water and then with several portions of cold 1 N sodium hydroxide solution until the washings are free of phenol.[17]

  • Wash the product again with water and dry over calcium chloride.[17]

  • Redistill the dried product to yield pure neopentyl iodide (boiling point 54-55°C at 55 mmHg). The reported yield is 64-75%.[17]

The Whitmore Rearrangement: A Paradigm Shift in Reaction Theory

The study of neopentyl compounds led to one of the most significant conceptual advancements in organic chemistry: the understanding of carbocation rearrangements. Frank C. Whitmore 's work in the 1930s on the reactions of neopentyl halides provided compelling evidence for the existence of transient, electron-deficient intermediates that could rearrange to more stable structures.[9]

When neopentyl halides are subjected to conditions that favor an Sₙ1-type reaction (e.g., solvolysis in a polar, protic solvent), the expected direct substitution product is often a minor component of the product mixture. The major product results from a 1,2-methyl shift, where a methyl group migrates to the adjacent carbocationic center, leading to the formation of a more stable tertiary carbocation.

This phenomenon, now known as the Whitmore 1,2-shift or more broadly as a Wagner-Meerwein rearrangement, revolutionized the way chemists thought about reaction intermediates and pathways.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of the history and chemistry of neopentyl compounds.

discovery_timeline cluster_19th_century 19th Century cluster_20th_century 20th Century 1866 1866 Butlerov synthesizes branched alkanes 1891 1891 L. Tissier synthesizes neopentyl alcohol 1866->1891 1933 1933 Whitmore & Fleming synthesize neopentane 1891->1933 1930s 1930s Whitmore elucidates the neopentyl rearrangement 1933->1930s

Caption: A timeline of key discoveries in the history of neopentyl compounds.

synthesis_workflow start Start: Neopentyl Alcohol, Triphenyl Phosphite, Methyl Iodide reflux Heat under reflux (approx. 24 hours) start->reflux distill Distill under reduced pressure reflux->distill wash_water Wash with water distill->wash_water wash_naoh Wash with 1N NaOH (removes phenol) wash_water->wash_naoh wash_water2 Wash with water wash_naoh->wash_water2 dry Dry over CaCl2 wash_water2->dry redistill Redistill to purify dry->redistill end End: Neopentyl Iodide (64-75% yield) redistill->end whitmore_rearrangement cluster_reaction Whitmore Rearrangement of Neopentyl System neopentyl (CH₃)₃C-CH₂-X primary_carbocation (CH₃)₃C-CH₂⁺ (Primary Carbocation) neopentyl->primary_carbocation -X⁻ rearrangement 1,2-Methyl Shift primary_carbocation->rearrangement tertiary_carbocation (CH₃)₂C⁺-CH₂CH₃ (Tertiary Carbocation) rearrangement->tertiary_carbocation rearranged_product (CH₃)₂C(Nu)-CH₂CH₃ (Rearranged Product) tertiary_carbocation->rearranged_product +Nu⁻

References

An In-depth Technical Guide on the Theoretical Yield Calculation for Neopentyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of neopentyl acetate (B1210297), with a primary focus on the principles and practical application of theoretical yield calculations. The synthesis is achieved through the Fischer esterification of neopentyl alcohol with acetic acid, a fundamental reaction in organic chemistry.

Reaction Scheme and Stoichiometry

The synthesis of neopentyl acetate proceeds via an acid-catalyzed esterification reaction. In this process, neopentyl alcohol (2,2-dimethyl-1-propanol) reacts with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to produce this compound and water.[1][2][3] The reaction is reversible, and to maximize the yield of the ester, an excess of one of the reactants, usually the less expensive acetic acid, is used to shift the equilibrium towards the products, in accordance with Le Châtelier's principle.[3][4][5]

Reaction:

CH₃COOH (Acetic Acid) + (CH₃)₃CCH₂OH (Neopentyl Alcohol) ⇌ CH₃COOCH₂C(CH₃)₃ (this compound) + H₂O (Water)

The stoichiometry of the reaction is 1:1 for the principal reactants, meaning one mole of acetic acid reacts with one mole of neopentyl alcohol to produce one mole of this compound and one mole of water.

Quantitative Data for Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. To calculate it, the limiting reactant must first be identified. The limiting reactant is the reactant that is completely consumed in a chemical reaction and therefore limits the amount of product that can be formed.

The following table summarizes the key quantitative data required for the calculation.

Compound Molecular Formula Molar Mass ( g/mol )
Neopentyl AlcoholC₅H₁₂O88.15
Acetic AcidCH₃COOH60.05
This compoundC₇H₁₄O₂130.18

Experimental Protocol for this compound Synthesis

This protocol is adapted from standard Fischer esterification procedures.[1][5][6]

Materials:

  • Neopentyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Boiling chips

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine neopentyl alcohol and an excess of glacial acetic acid. Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for a designated time (typically 1-2 hours) to reach equilibrium.[3][7]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction and Washing:

    • Wash the mixture with cold water to remove the majority of the excess acetic acid and sulfuric acid.

    • Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.[6]

    • Wash the organic layer with a saturated sodium chloride solution (brine) to help remove dissolved water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Isolation: Decant or filter the dried liquid to remove the drying agent. Purify the crude this compound by distillation, collecting the fraction at the boiling point of this compound.

Theoretical Yield Calculation Workflow

The calculation of the theoretical yield follows a logical progression, as illustrated in the diagram below. The key steps involve converting the mass or volume of reactants to moles, identifying the limiting reactant based on the reaction stoichiometry, and then calculating the maximum mass of the product that can be formed.

Theoretical_Yield_Calculation A Start with known quantities of reactants: - Mass/Volume of Neopentyl Alcohol - Mass/Volume of Acetic Acid B Calculate Moles of Each Reactant (moles = mass / molar mass) A->B C Determine the Stoichiometric Mole Ratio (1:1 for this reaction) B->C D Identify the Limiting Reactant (The reactant that produces the least amount of product) C->D E Calculate Moles of Product (this compound) Based on the moles of the limiting reactant D->E F Calculate Theoretical Yield in Grams (mass = moles × molar mass of this compound) E->F Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Neopentyl Alcohol + Acetic Acid B Add H₂SO₄ Catalyst A->B C Reflux B->C D Cool Reaction Mixture C->D Reaction Completion E Extraction with H₂O D->E F Wash with NaHCO₃ solution E->F G Wash with Brine F->G H Dry with Anhydrous MgSO₄ G->H I Distillation H->I J Pure this compound I->J Final Product

References

A Comprehensive Technical Guide to the Solubility of Neopentyl Acetate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of neopentyl acetate (B1210297), a key solvent and intermediate in various scientific applications. Understanding its solubility profile is critical for its effective use in chemical synthesis, formulation development, and purification processes. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for assessing solubility.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. Neopentyl acetate (C7H14O2), an ester, possesses a moderate polarity due to its ester functional group, but also contains a significant nonpolar hydrocarbon component. This dual character dictates its solubility behavior across a range of common laboratory solvents.

Quantitative Solubility of this compound

The following table summarizes the quantitative solubility of this compound in a variety of common laboratory solvents at 25°C. The data is presented to facilitate easy comparison for solvent selection in experimental design.

Solvent CategorySolvent NameMolecular FormulaSolubility (g/L) at 25°C[1][2]
Water WaterH₂O8.3
Alcohols MethanolCH₄O169.72
EthanolC₂H₆O108.04
n-PropanolC₃H₈O116.35
IsopropanolC₃H₈O139.93
n-ButanolC₄H₁₀O111.27
IsobutanolC₄H₁₀O111.4
sec-ButanolC₄H₁₀O150.9
tert-ButanolC₄H₁₀O238.08
n-PentanolC₅H₁₂O81.58
IsopentanolC₅H₁₂O117.58
n-HexanolC₆H₁₄O189.57
n-HeptanolC₇H₁₆O110.55
n-OctanolC₈H₁₈O148.71
Ethers Diethyl EtherC₄H₁₀O85.66
Tetrahydrofuran (THF)C₄H₈O202.33
1,4-DioxaneC₄H₈O₂142.09
Methyl tert-butyl ether (MTBE)C₅H₁₂O181.01
Ketones AcetoneC₃H₆O133.56
2-Butanone (MEK)C₄H₈O148.85
CyclohexanoneC₆H₁₀O170.73
Methyl isobutyl ketone (MIBK)C₆H₁₂O99.85
Esters Methyl AcetateC₃H₆O₂132.87
Ethyl AcetateC₄H₈O₂99.09
n-Propyl AcetateC₅H₁₀O₂73.43
Isopropyl AcetateC₅H₁₀O₂88.45
n-Butyl AcetateC₆H₁₂O₂130.05
Isobutyl AcetateC₆H₁₂O₂72.92
n-Pentyl AcetateC₇H₁₄O₂94.33
Aromatic Hydrocarbons TolueneC₇H₈68.25
o-XyleneC₈H₁₀87.72
m-XyleneC₈H₁₀81.45
p-XyleneC₈H₁₀103.33
EthylbenzeneC₈H₁₀74.9
Halogenated Solvents Dichloromethane (DCM)CH₂Cl₂198.86
ChloroformCHCl₃356.17
1,2-DichloroethaneC₂H₄Cl₂115.6
TetrachloromethaneCCl₄88.43
ChlorobenzeneC₆H₅Cl89.78
Other Solvents AcetonitrileC₂H₃N81.48
Dimethylformamide (DMF)C₃H₇NO256.46
Dimethyl Sulfoxide (DMSO)C₂H₆OS128.62
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO268.75
Acetic AcidC₂H₄O₂117.64
n-HexaneC₆H₁₄55.94
n-HeptaneC₇H₁₆47.57
CyclohexaneC₆H₁₂38.09
Ethylene GlycolC₂H₆O₂80.05
Propylene GlycolC₃H₈O₂138.68

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid organic compound like this compound in a given solvent. This method is adapted from standardized procedures such as the OECD Guideline 105 and ASTM E1148 for water solubility.[3][4][5][6][7][8][9]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge (optional)

  • Syringe filters (chemically compatible)

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Glass vials with caps

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a glass flask. The excess is crucial to ensure that saturation is achieved.

    • Seal the flask to prevent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24-48 hours is often adequate.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow the undissolved this compound to separate.

    • If a stable emulsion forms or separation is slow, the mixture can be centrifuged at the same temperature.

  • Sample Collection:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette or syringe. It is critical not to disturb the undissolved layer.

    • Filter the aliquot through a chemically resistant syringe filter to remove any suspended micro-droplets.

  • Quantitative Analysis:

    • Accurately weigh the collected aliquot of the saturated solution.

    • Prepare a series of standard solutions of this compound in the same solvent at known concentrations.

    • Analyze the saturated solution and the standard solutions using a calibrated analytical method, such as gas chromatography (GC) with a flame ionization detector (FID).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

  • Data Calculation and Reporting:

    • Calculate the solubility in grams per liter (g/L) or other desired units.

    • The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

    • Report the average solubility value and the standard deviation, along with the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

experimental_workflow start Start prep_solution Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep_solution equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_solution->equilibration phase_separation Phase Separation (Allow to settle or centrifuge) equilibration->phase_separation sampling Collect and Filter Supernatant phase_separation->sampling analysis Quantitative Analysis (e.g., Gas Chromatography) sampling->analysis data_processing Calculate Solubility from Calibration Curve analysis->data_processing end End data_processing->end solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties neopentyl_acetate This compound (Solute) polarity_solute Moderate Polarity (Ester Group) neopentyl_acetate->polarity_solute has nonpolar_solute Nonpolar Character (Neopentyl Group) neopentyl_acetate->nonpolar_solute has solvent Solvent polarity_solvent Polarity solvent->polarity_solvent has h_bonding Hydrogen Bonding Capacity solvent->h_bonding has solubility Solubility polarity_solute->solubility influences nonpolar_solute->solubility influences polarity_solvent->solubility influences h_bonding->solubility influences

References

Neopentyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Synonyms, Trade Names, Properties, and Synthetic Methodologies

This technical guide provides a comprehensive overview of neopentyl acetate (B1210297), a key organic compound, for researchers, scientists, and professionals in drug development. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its applications in scientific research.

Chemical Identity: Synonyms and Identifiers

Neopentyl acetate is known by several systematic and common names. Due to its specific chemical nature, it is not commonly marketed under distinct trade names but is rather identified by its chemical nomenclature and CAS number.

Identifier TypeValue
IUPAC Name 2,2-dimethylpropyl acetate
CAS Number 926-41-0
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
Synonyms Acetic acid, neopentyl ester; 2,2-Dimethyl-1-propanol acetate; 2,2-Dimethylpropyl ethanoate; Neoamyl acetate

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor. Its physical and chemical data are summarized below.

PropertyValueReference(s)
Density 0.881 g/cm³[1]
Boiling Point 121.5 °C at 760 mmHg[1]
Flash Point 25.4 °C[1]
Refractive Index 1.405[1]
Solubility in Water Slightly soluble
Solubility in Organic Solvents Miscible with alcohols and ethers

Experimental Protocol: Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be effectively achieved through the Fischer esterification of neopentyl alcohol with acetic acid, using a strong acid as a catalyst. The following protocol is adapted from established methods for similar esters.

Reaction:

(CH₃)₃CCH₂OH + CH₃COOH ⇌ (CH₃)₃CCH₂OCOCH₃ + H₂O

Materials:

  • Neopentyl alcohol (2,2-dimethyl-1-propanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine neopentyl alcohol and an excess of glacial acetic acid (typically a 2:1 to 3:1 molar ratio of acid to alcohol). Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 1-2 hours to drive the equilibrium towards the product.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water to remove the excess acetic acid and sulfuric acid.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • Wash the organic layer with brine to remove residual water and salts.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Decant or filter the dried liquid into a distillation flask. Purify the this compound by simple distillation, collecting the fraction that boils at the expected temperature.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

  • ¹H NMR: Expected signals include a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the two protons of the methylene (B1212753) group adjacent to the ester oxygen, and a singlet for the three protons of the acetyl group.

  • ¹³C NMR: Distinct signals for the quaternary carbon, the methyl carbons of the tert-butyl group, the methylene carbon, the carbonyl carbon, and the acetyl methyl carbon are expected.

  • IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the ester group is typically observed around 1740 cm⁻¹. C-H stretching vibrations from the alkyl groups will appear around 2870-2960 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Research and Drug Development

While this compound itself is not a common pharmaceutical ingredient, the neopentyl group is of significant interest in medicinal chemistry and drug development. The bulky and sterically hindered nature of the neopentyl group can impart desirable properties to drug candidates, such as increased metabolic stability by preventing enzymatic degradation at or near the site of attachment.

Neopentyl alcohol, the precursor to this compound, serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Furthermore, neopentyl esters are utilized in the preparation of synthetic lubricants.[2]

A recent study highlights the use of a neopentyl 211At-labeled activated ester for the synthesis of 211At-labeled antibodies for targeted alpha therapy.[3][4] This demonstrates the utility of the neopentyl scaffold in developing radiopharmaceuticals. The stability of the neopentyl group is crucial in maintaining the integrity of the radiolabeled compound in vivo.[5]

Logical and Workflow Diagrams

The following diagrams illustrate the synthesis and purification workflow for this compound.

Synthesis_Workflow Reactants Neopentyl Alcohol + Glacial Acetic Acid Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Distillation Drying->Purification Product Pure this compound Purification->Product Logical_Relationship cluster_synthesis Synthesis cluster_properties Properties cluster_application Application Neopentyl Alcohol Neopentyl Alcohol This compound This compound Neopentyl Alcohol->this compound Acetic Acid, H⁺ Metabolic Stability Metabolic Stability This compound->Metabolic Stability Steric Hindrance Steric Hindrance This compound->Steric Hindrance Radiopharmaceutical Synthesis Radiopharmaceutical Synthesis This compound->Radiopharmaceutical Synthesis e.g., ²¹¹At-labeling Drug Development Drug Development Metabolic Stability->Drug Development Protecting Groups Protecting Groups Steric Hindrance->Protecting Groups

References

A Comprehensive Technical Guide to the Synthesis of Neopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis of neopentyl acetate (B1210297), a valuable ester in various industrial applications. This document details the core synthetic methodologies, presents quantitative data in a structured format for comparative analysis, and provides detailed experimental protocols for key reactions. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the synthetic processes.

Introduction

Neopentyl acetate, also known as 2,2-dimethylpropyl acetate, is an organic compound with the chemical formula C₇H₁₄O₂.[1][2][3] It is the ester formed from neopentyl alcohol and acetic acid. Its unique neopentyl group imparts significant thermal and hydrolytic stability, making it a desirable component in the formulation of fragrances, solvents, and coatings. This guide explores the primary synthetic routes to this compound, with a focus on Fischer esterification and synthesis via acetic anhydride (B1165640).

Synthetic Methodologies

The principal methods for the synthesis of this compound involve the reaction of neopentyl alcohol with an acetylating agent, such as acetic acid or acetic anhydride. These reactions are typically catalyzed to achieve reasonable reaction rates and high yields.

Fischer Esterification

The Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4][5] In the synthesis of this compound, neopentyl alcohol is reacted with an excess of glacial acetic acid, with a catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[5][6][7] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the less expensive one, acetic acid) is used, and/or the water formed during the reaction is removed.[5][8]

The mechanism involves the protonation of the carbonyl oxygen of acetic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of neopentyl alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give this compound and regenerate the acid catalyst.[5][8]

Synthesis from Acetic Anhydride

An alternative and often faster method for the preparation of this compound is the reaction of neopentyl alcohol with acetic anhydride.[9][10] This reaction can be catalyzed by either acids (e.g., sulfuric acid) or bases (e.g., pyridine, dimethylaminopyridine) or their salts (e.g., sodium acetate).[9][10] The use of acetic anhydride is advantageous as the reaction is essentially irreversible because the byproduct, acetic acid, is less reactive than acetic anhydride and does not participate in a reverse reaction.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of acetate esters from various literature sources. While not all examples are specific to this compound, they provide a valuable reference for reaction conditions and expected yields for analogous esterifications.

Table 1: Synthesis of Acetate Esters via Fischer Esterification

AlcoholAcidCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Isopentyl AlcoholAcetic AcidH₂SO₄~2.5:1Reflux (~160°C aluminum block)0.75-[4]
Isopentyl AlcoholAcetic AcidH₂SO₄~2.5:1Reflux1-[11]
Isopentyl AlcoholAcetic AcidH₂SO₄-Reflux1-[12]
Neopentyl GlycolAcetic AcidSelf-Catalyzed8:1100-11020-22~95[6]
Neopentyl GlycolAcetic AcidH₂SO₄----[6]

Table 2: Synthesis of Acetate Esters using Acetic Anhydride

AlcoholAcetylating AgentCatalystTemperature (°C)Time (h)Yield (%)Reference
Nopol (B1679846)Acetic AnhydrideSodium Acetate90384[9]
NopolAcetic AnhydrideToluene/Chlorobenzene (azeotropic removal)150198[9]
NopolAcetic AnhydrideTriethylamine/DMAPRoom Temperature-Quantitative[9]
NopolAcetic Anhydride(NH₄)Ce(NO₃)₆40-50-92[9]
NopolAcetic AnhydrideSn-SiO₂-175 (conversion)[9]
NopolAcetic AnhydrideAmberlyst-15--High Conversion[9]
EugenolAcetic AnhydrideMolecular Sieve 4Å50-606>90[13]
EugenolAcetic AnhydrideAmberlite XAD-1640-65<0.1>97[13]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established esterification procedures.

Protocol 1: Fischer Esterification of Neopentyl Alcohol

This protocol is adapted from standard Fischer esterification procedures for similar alcohols.[5][11][12]

Materials:

  • Neopentyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (for extraction, optional)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Erlenmeyer flasks

  • Graduated cylinders

  • Pipettes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine neopentyl alcohol and an excess of glacial acetic acid (e.g., a 2.5:1 molar ratio of acid to alcohol). Add a few boiling chips.

  • Catalyst Addition: While swirling the flask, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops for a small-scale reaction).

  • Reflux: Attach the reflux condenser and ensure that cooling water is flowing. Heat the mixture to a gentle reflux using a heating mantle and stir for 1-2 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Add cold water to the separatory funnel to dilute the mixture and separate the aqueous layer. Remove and discard the lower aqueous layer.

    • Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently. Continue washing until the aqueous layer is basic to litmus (B1172312) paper. Remove and discard the aqueous layer.

    • Wash the organic layer with saturated brine solution to help remove dissolved water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer (crude this compound) to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Decant or filter the dried liquid into a distillation flask. Purify the this compound by simple distillation, collecting the fraction that boils at the expected boiling point of this compound (~139 °C).

Protocol 2: Synthesis using Acetic Anhydride

This protocol is based on general procedures for acetylation using acetic anhydride.[9][10]

Materials:

  • Neopentyl alcohol

  • Acetic anhydride

  • Sodium acetate (anhydrous, catalyst)

  • Diethyl ether

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine neopentyl alcohol, acetic anhydride (in a slight molar excess, e.g., 1.1 equivalents), and a catalytic amount of anhydrous sodium acetate.

  • Reaction: Heat the mixture with stirring under reflux for 2-3 hours.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully add water to quench the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Washing:

    • Wash the organic layer with 5% aqueous sodium bicarbonate solution until the evolution of gas ceases.

    • Wash the organic layer with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude this compound by fractional distillation.

Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.

Fischer_Esterification_Pathway Neopentyl_Alcohol Neopentyl Alcohol ((CH₃)₃CCH₂OH) Tetrahedral_Intermediate Tetrahedral Intermediate Acetic_Acid Acetic Acid (CH₃COOH) Protonated_Acid Protonated Acetic Acid Acetic_Acid->Protonated_Acid + H⁺ (catalyst) Protonated_Acid->Tetrahedral_Intermediate + Neopentyl Alcohol Protonated_Ester Protonated This compound Tetrahedral_Intermediate->Protonated_Ester - H₂O Neopentyl_Acetate This compound (CH₃COOCH₂C(CH₃)₃) Protonated_Ester->Neopentyl_Acetate - H⁺ Water Water (H₂O) H_plus H⁺

Caption: Fischer Esterification Pathway for this compound Synthesis.

Experimental_Workflow Start Start: Combine Reactants (Neopentyl Alcohol, Acetic Acid/Anhydride, Catalyst) Reaction Reaction under Reflux Start->Reaction Workup Work-up: Cooling and Quenching/Dilution Reaction->Workup Extraction_Washing Extraction and Washing (Neutralization and Brine Wash) Workup->Extraction_Washing Drying Drying of Organic Layer Extraction_Washing->Drying Purification Purification by Distillation Drying->Purification End End: Pure this compound Purification->End

Caption: General Experimental Workflow for this compound Synthesis.

References

A Comprehensive Technical Guide to the Safe Handling of Neopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for neopentyl acetate (B1210297). The information is intended to support laboratory and research and development activities by providing clear, actionable guidance to minimize risks associated with the use of this compound.

Chemical and Physical Properties

Neopentyl acetate is a fruity-odored, volatile ester. A summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is crucial for its safe handling and use in experimental settings.

PropertyValueReference
Molecular Formula C7H14O2[1][2][3][4][5]
Molecular Weight 130.18 g/mol [1][2][5]
CAS Number 926-41-0[1][2][3][4][5]
Appearance Colorless liquid
Odor Fruity, ethereal, sweet, fresh, banana-like[1]
Boiling Point 121.5°C at 760 mmHg (estimated)[3]
Melting Point -74.65°C (estimated)[2]
Flash Point 25.4°C[3]
Density 0.881 g/cm³[3]
Vapor Pressure 11.2671 hPa @ 20°C (estimated)[1]
Solubility in Water Not specified
Solubility in other solvents Soluble in ethanol, methanol, and isopropanol[1]

Hazard Identification and Classification

This compound is classified as a flammable liquid. While specific toxicological data for this compound is limited, related compounds such as isopentyl acetate are considered hazardous upon inhalation and may cause skin and eye irritation.

Fire and Explosion Hazards

This compound is a flammable liquid with a flash point of 25.4°C, indicating that it can be easily ignited at room temperature.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[6][7]

Suitable Extinguishing Media:

  • Alcohol-resistant foam

  • Dry chemical powder

  • Carbon dioxide

  • Water spray (for large fires only, to cool containers)[8][9]

Unsuitable Extinguishing Media:

  • Do not use a solid water stream as it may scatter and spread the fire.

Specific Hazards:

  • Vapors may form explosive mixtures with air.[8][9]

  • Containers may explode when heated.[6]

  • Combustion may produce toxic fumes of carbon monoxide (CO) and carbon dioxide (CO2).[6][8]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling
  • Ventilation: Use in a well-ventilated area.[8] Local exhaust ventilation is recommended to control vapor emissions at the source.

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[6][7][9][10][11][12][13] No smoking in handling areas.[8][9][10][11][13][14]

  • Static Electricity: Take precautionary measures against static discharge.[6][7][8][9][11][12][13][14] Ground and bond containers and receiving equipment.[9][11][13][14] Use non-sparking tools.[6][8][10][11][12][13][14]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[8][14] Wash hands thoroughly after handling.[10][14]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[6][8][11][14][15] Keep containers tightly closed when not in use.[6][7][8][9][11][13][14][15]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[6]

  • Storage Area: Store in an approved flammable liquid storage area.[8]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

PPESpecification
Eye/Face Protection Safety glasses with side shields or chemical goggles.[8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.[8]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[11]

First Aid Measures

In case of exposure to this compound, follow these first aid procedures:

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[14] If symptoms persist, seek medical attention.[15]

  • Skin Contact: Take off immediately all contaminated clothing.[9][14] Rinse skin with plenty of water.[9][14] If skin irritation occurs, get medical advice/attention.[14]

  • Eye Contact: Rinse cautiously with water for several minutes.[14] Remove contact lenses, if present and easy to do. Continue rinsing.[14] Seek medical attention.[15]

  • Ingestion: Rinse mouth.[14] Do NOT induce vomiting. Seek immediate medical attention.[14]

Toxicological Information

  • Acute Toxicity: Harmful if inhaled.[15] May cause drowsiness or dizziness.[15]

  • Skin Corrosion/Irritation: May cause mild skin irritation.[11] Repeated exposure may cause skin dryness or cracking.[8][10][13]

  • Serious Eye Damage/Irritation: May cause eye irritation.

  • Respiratory/Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Not classified as a carcinogen.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[15]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

Experimental Protocols

Standard methodologies for determining the safety parameters of flammable liquids, such as those published by ASTM International or the Occupational Safety and Health Administration (OSHA), should be followed. For instance, flash point is typically determined using a closed-cup tester according to methods like ASTM D93. Toxicological properties are generally assessed through in vitro and in vivo studies following guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Visualizations

Safe Handling Workflow for this compound

G Safe Handling Workflow for this compound cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical In Fume Hood Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE

Caption: A logical workflow for the safe handling of this compound.

References

Methodological & Application

Neopentyl Acetate: Applications and Protocols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Neopentyl acetate (B1210297), a sterically hindered ester, offers unique properties in organic synthesis. Its bulky neopentyl group can influence reaction kinetics and selectivity, and it can serve as a robust protecting group for alcohols. This document provides an overview of its synthesis and potential applications, along with generalized protocols. While specific quantitative data for its use as a solvent or in multi-step natural product synthesis is limited in readily available literature, the provided protocols for analogous reactions can serve as a starting point for optimization.

Physicochemical Properties of Neopentyl Acetate

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₂[1][2][3]
Molecular Weight 130.18 g/mol [1][2][3]
Boiling Point 121.5 °C at 760 mmHg[1]
Density 0.881 g/cm³[1]
Refractive Index 1.405[1]
Flash Point 25.4 °C[1]
Solubility Soluble in ethanol, diethyl ether; sparingly soluble in water.

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of neopentyl alcohol with acetic acid or by reaction with acetic anhydride (B1165640).

Protocol 1: Fischer Esterification of Neopentyl Alcohol with Acetic Acid

This protocol is adapted from standard Fischer esterification procedures.[4][5]

Materials:

  • Neopentyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add neopentyl alcohol (1.0 eq) and an excess of glacial acetic acid (e.g., 2.0-3.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Dilute the mixture with diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Protocol 2: Acylation of Neopentyl Alcohol with Acetic Anhydride

This method provides an alternative route to this compound.

Materials:

  • Neopentyl alcohol

  • Acetic anhydride

  • Pyridine (B92270) or a catalytic amount of DMAP (4-dimethylaminopyridine)

  • Diethyl ether or ethyl acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve neopentyl alcohol (1.0 eq) in diethyl ether or ethyl acetate.

  • Add pyridine (1.2 eq) or a catalytic amount of DMAP.

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Applications in Organic Synthesis

Protecting Group for Alcohols

The acetate group is a common protecting group for alcohols due to its ease of introduction and removal. The steric bulk of the neopentyl group in this compound can offer enhanced stability towards certain reagents.

Protection of Alcohols: The acetylation of an alcohol to form a this compound protecting group would follow a similar procedure to Protocol 2 for the synthesis of this compound, using the alcohol to be protected as the starting material and a suitable acylating agent like neopentyl acetyl chloride or neopentanoic anhydride.

Deprotection (Hydrolysis) of the Acetate Group: The acetate group can be removed by hydrolysis under basic conditions.

Protocol 3: Basic Hydrolysis of this compound

Materials:

Procedure:

  • Dissolve the this compound-protected alcohol in methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 1 M).

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with 1 M HCl solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by chromatography or distillation.

Potential Use as a Non-polar Aprotic Solvent

While not commonly documented, this compound's structure suggests it could function as a non-polar, aprotic solvent in certain reactions. Its ester functionality provides some polarity, but the large alkyl group dominates. Its utility would need to be empirically determined for specific reaction types like Suzuki-Miyaura couplings, Grignard reactions, or Wittig reactions, as no specific data or protocols are readily available. When considering its use, factors such as reactant and catalyst solubility, as well as the reaction temperature (boiling point 121.5 °C), should be taken into account.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis of this compound and its use as a protecting group.

Synthesis_of_Neopentyl_Acetate cluster_fischer Fischer Esterification cluster_acylation Acylation neopentyl_alcohol_f Neopentyl Alcohol h2so4 H₂SO₄ (cat.) neopentyl_alcohol_f->h2so4 acetic_acid Acetic Acid acetic_acid->h2so4 neopentyl_acetate_f This compound h2so4->neopentyl_acetate_f Reflux neopentyl_alcohol_a Neopentyl Alcohol pyridine Pyridine/DMAP neopentyl_alcohol_a->pyridine acetic_anhydride Acetic Anhydride acetic_anhydride->pyridine neopentyl_acetate_a This compound pyridine->neopentyl_acetate_a

Caption: Synthesis routes to this compound.

Protecting_Group_Workflow cluster_protection Protection cluster_reaction Reaction on 'R' cluster_deprotection Deprotection alcohol R-OH base_p Base alcohol->base_p neopentanoyl_chloride Neopentanoyl Chloride neopentanoyl_chloride->base_p protected_alcohol R-O-Neopentanoate base_p->protected_alcohol protected_alcohol_react R-O-Neopentanoate reagents Reagents protected_alcohol_react->reagents modified_protected_alcohol R'-O-Neopentanoate reagents->modified_protected_alcohol modified_protected_alcohol_deprotect R'-O-Neopentanoate base_d Base (e.g., NaOH) modified_protected_alcohol_deprotect->base_d deprotected_alcohol R'-OH base_d->deprotected_alcohol Hydrolysis

Caption: Workflow for using this compound as a protecting group.

References

Neopentyl Acetate: A Versatile Solvent for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Neopentyl acetate (B1210297) (2,2-dimethylpropyl acetate) is emerging as a promising solvent with a range of potential applications in the pharmaceutical industry. Its unique branched structure and ester functionality impart a desirable balance of properties, positioning it as a viable alternative to conventional solvents in organic synthesis, purification, and formulation. This document provides an in-depth overview of the potential applications of neopentyl acetate, complete with detailed protocols and comparative data to guide its implementation in a laboratory setting.

Properties of this compound

This compound is a colorless liquid with a characteristic fruity odor.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 926-41-0[1]
Molecular Formula C7H14O2[1]
Molecular Weight 130.18 g/mol [1]
Boiling Point ~141 °C[2]
Density ~0.854 g/cm³[2]
Water Solubility 8.3 g/L at 25°C[1]

Applications in Organic Synthesis

This compound presents itself as a potential greener alternative to commonly used aprotic solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF) in various organic reactions.[3][4] Its higher boiling point compared to THF allows for reactions to be conducted at elevated temperatures, potentially reducing reaction times. Furthermore, its ester functionality may offer unique solubility profiles for reactants and catalysts.

Potential Use in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental transformations in pharmaceutical synthesis. While ethers like dioxane and THF are common solvents, esters such as butyl acetate and isopropyl acetate are also utilized.[5] Given its structural similarities, this compound could be a suitable solvent for these reactions.

Logical Workflow for Solvent Screening in a Suzuki-Miyaura Coupling Reaction:

G cluster_0 Solvent Selection cluster_1 Reaction Optimization cluster_2 Process Evaluation A Identify Need for Greener Alternative to Toluene/THF B Select Candidate Solvents: - this compound - Other Esters (e.g., Butyl Acetate) - Standard Solvents (for comparison) A->B C Screen Solvents with Model Reaction: Aryl Halide + Boronic Acid Ester B->C D Analyze Reaction Outcome: - Yield (%) - Purity (LC-MS/NMR) - Reaction Time C->D E Optimize Conditions for This compound: - Temperature - Catalyst Loading - Base D->E F Evaluate Work-up and Purification: - Ease of Solvent Removal - Product Isolation E->F G Assess Scalability and Cost-Effectiveness F->G

Caption: Workflow for evaluating this compound as a solvent in Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted for this compound Screening)

This protocol is a general guideline for screening this compound as a solvent in a Suzuki-Miyaura coupling reaction. Optimization will be necessary for specific substrates.

  • Materials:

    • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

    • Arylboronic acid or ester (e.g., phenylboronic acid, 1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • This compound (anhydrous, 5 mL)

    • Internal standard (for GC analysis, e.g., dodecane)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Add this compound and the internal standard via syringe.

    • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

    • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Potential Application in Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. While polar aprotic solvents like DMF and NMP are frequently used, greener alternatives are actively being sought.[6] Esters such as ethyl acetate have been explored as alternative solvents.[7] this compound, with its moderate polarity, could serve as a suitable medium for peptide coupling reactions, particularly for starting materials with limited solubility in less polar solvents.

Experimental Workflow for Amide Coupling:

G A Reactants: - Carboxylic Acid - Amine - Coupling Agent (e.g., HATU) - Base (e.g., DIPEA) C Reaction at Room Temperature A->C B Solvent: This compound B->C D Aqueous Work-up: - Extraction with Organic Solvent - Washes (Acid, Base, Brine) C->D E Purification: - Column Chromatography - Crystallization D->E F Pure Amide Product E->F

Caption: General workflow for an amide coupling reaction using this compound.

Application in Purification and Crystallization

The choice of solvent is critical in the purification of active pharmaceutical ingredients (APIs), influencing both the efficiency of chromatographic separations and the outcome of crystallization processes.

Potential Use in Chromatography

This compound's properties suggest its potential as a component of the mobile phase in normal-phase chromatography for the purification of small molecule drugs. Its moderate polarity could provide different selectivity compared to standard solvent systems.

Application as a Crystallization Solvent

The solubility of an API in a given solvent is a key determinant of a successful crystallization process. While no specific solubility data for APIs in this compound is readily available, we can infer its potential performance based on the solubility of common APIs in other organic solvents.

Comparative Solubility of Common APIs in Various Solvents:

APISolventSolubility (mg/mL)Reference
Ibuprofen (B1674241) Ethanol~60[8]
DMSO~50[8]
Dichloromethane (B109758)High[9]
Acetone (B3395972)High[9]
Naproxen Ethanol~55[10]
DMSO~24[10]
Ethyl AcetateSoluble[11]
Atorvastatin (calcium salt) Ethanol~0.5[12]
DMSO~15[12]
MethanolFreely soluble[13]

Given that this compound is a relatively non-polar ester, it is expected to be a good solvent for non-polar to moderately polar, non-ionic APIs. For poorly water-soluble drugs like ibuprofen and naproxen, this compound could be an effective crystallization solvent, potentially offering advantages in crystal habit and purity.

Experimental Protocol: Antisolvent Crystallization

This protocol describes a general procedure for antisolvent crystallization where this compound could be used as the primary solvent.

  • Materials:

    • API

    • This compound (solvent)

    • Antisolvent (e.g., heptane, hexane)

  • Procedure:

    • Dissolve the API in a minimal amount of this compound at a slightly elevated temperature to achieve saturation.

    • Filter the solution to remove any insoluble impurities.

    • Slowly add the antisolvent to the stirred solution at a controlled rate.

    • Observe the onset of crystallization (cloud point).

    • Continue adding the antisolvent to induce further precipitation.

    • Allow the mixture to stir at room temperature or cool to a lower temperature to maximize yield.

    • Collect the crystals by filtration, wash with the antisolvent, and dry under vacuum.

This compound as a Greener Solvent Alternative

The pharmaceutical industry is increasingly focused on adopting greener and more sustainable practices.[14] Solvents are a major contributor to the environmental footprint of pharmaceutical manufacturing. This compound, being an ester that can potentially be derived from bio-based sources, aligns with the principles of green chemistry.

The Concept of Greener Solvent Substitution:

G cluster_0 Traditional Solvents cluster_1 Greener Alternatives A Hazardous Solvents (e.g., Toluene, THF, DMF) B Esters (e.g., Ethyl Acetate, Butyl Acetate, This compound) A->B Substitution C Ethers from Renewable Sources (e.g., 2-MeTHF) A->C Substitution D Bio-based Solvents A->D Substitution

Caption: Substitution of hazardous solvents with greener alternatives.

Conclusion

This compound shows significant promise as a versatile and potentially greener solvent for various applications in pharmaceutical research and development. While further studies are needed to fully characterize its performance in specific reactions and processes, its favorable physical properties and structural features make it a compelling candidate for investigation. The protocols and data presented in this document provide a solid foundation for researchers to begin exploring the utility of this compound in their own laboratories.

References

Neopentyl Glycol: A Versatile Building Block for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neopentyl glycol (NPG), with its unique gem-dimethyl structure, is a key building block in polymer chemistry for synthesizing high-performance polymers. Its chemical structure imparts exceptional thermal stability, hydrolytic resistance, and weatherability to the resulting polymers.[1][2] Unlike its linear isomer, n-pentanediol, the neopentyl structure protects the ester linkages from hydrolysis, making NPG-based polymers highly durable. This document provides detailed application notes and experimental protocols for the use of neopentyl glycol in the synthesis of polyesters, polyurethanes, and alkyd resins.

Key Advantages of Neopentyl Glycol in Polymer Synthesis

The incorporation of neopentyl glycol into polymer backbones offers several distinct advantages over other common diols like ethylene (B1197577) glycol (EG) and propylene (B89431) glycol (PG):

  • Enhanced Thermal Stability: The gem-dimethyl groups provide steric hindrance, which protects the ester bonds from thermal degradation.[3]

  • Superior Hydrolytic Stability: The neopentyl structure shields the ester linkages from attack by water, significantly improving the longevity of the polymer in humid environments.[2][3][4]

  • Excellent Weatherability: NPG-based polymers exhibit outstanding resistance to UV degradation and weathering, making them ideal for outdoor applications.[2]

  • Good Chemical Resistance: The compact and stable structure of NPG contributes to the chemical inertness of the resulting polymers.[5]

  • Balance of Properties: NPG allows for a desirable balance of hardness and flexibility in the final polymer.[1]

Applications in Polymer Chemistry

Neopentyl glycol is a versatile monomer used in a wide range of applications, including:

  • Coatings and Paints: NPG is a standard diol for high-performance coating resins, including powder coatings, coil coatings, and automotive paints.[2][6]

  • Plasticizers: NPG-based esters are used as high-stability plasticizers.

  • Adhesives and Sealants: Polyurethanes and polyesters derived from NPG are used in demanding adhesive and sealant applications.[5]

  • Lubricants: Synthetic lubricants formulated with NPG esters exhibit excellent thermal and oxidative stability.[7]

  • Biomedical Applications: The biocompatibility and durability of NPG-based polymers make them interesting candidates for drug delivery systems and medical devices.

Comparative Data of NPG-Based Polymers

The choice of diol significantly impacts the properties of the final polymer. The following tables provide a comparative summary of quantitative data for polymers synthesized with neopentyl glycol versus other common diols.

Table 1: Comparison of Unsaturated Polyester (B1180765) Resins

PropertyNPG-basedPG-basedIsosorbide-based
Viscosity at 25°C (Pa·s)~10~20~370
Gel Content (%)>97>97~75
Glass Transition Temp. (Tg, °C)63.7 - 70.863.7 - 70.863.7 - 70.8
Young's Modulus (GPa)1.23 - 1.741.23 - 1.741.23 - 1.74
Ultimate Strength (MPa)12.5 - 35.112.5 - 35.112.5 - 35.1
Elongation at Break (%)0.90 - 4.390.90 - 4.390.90 - 4.39

Data sourced from a study on bio-based unsaturated polyesters.[8]

Table 2: Comparison of Polyester Polyols for Polyurethane Coatings

PropertyNPG-modifiedEG-based
Glass Transition Temp. (Tg)~20% higherBaseline
Solvent AbsorptionUp to 30% lowerBaseline
Impact ResistanceImprovedBaseline
Elongation at BreakImprovedBaseline
Surface HardnessNot compromisedBaseline

Qualitative and quantitative comparisons sourced from various studies.[3][9]

Experimental Protocols

Protocol 1: Synthesis of Neopentyl Glycol-Based Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from neopentyl glycol and adipic acid.

Materials:

  • Neopentyl Glycol (NPG)

  • Adipic Acid (AA)

  • Tin(II) chloride (catalyst)

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation column and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the reaction flask with the mechanical stirrer, distillation column with a condenser, and a nitrogen inlet.

  • Charging Reactants: Charge the flask with neopentyl glycol and adipic acid in the desired molar ratio (e.g., a slight excess of NPG).

  • Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.

  • Heating and Esterification: Begin stirring and heat the mixture to approximately 200°C. Water will begin to distill off as the esterification reaction proceeds.

  • Catalyst Addition: Once the initial water evolution subsides, cool the mixture slightly and add a catalytic amount of Tin(II) chloride.

  • Polycondensation: Gradually reduce the pressure using a vacuum pump while maintaining the temperature at 200-220°C. This will facilitate the removal of the remaining water and drive the polymerization to completion. The reaction is typically continued for several hours until the desired viscosity or acid value is reached.[10]

  • Cooling and Characterization: Cool the reactor to room temperature and collect the polyester. The resulting polymer can be characterized for its molecular weight, hydroxyl number, and acid value.[10]

Diagram 1: Experimental Workflow for Polyester Synthesis

Polyester_Synthesis_Workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_analysis Product Setup Assemble Reactor Charge Charge NPG & Diacid Setup->Charge Purge Purge with N2 Charge->Purge Heat Heat to 200°C Purge->Heat Catalyst Add Catalyst Heat->Catalyst Vacuum Apply Vacuum (200-220°C) Catalyst->Vacuum Cool Cool to RT Vacuum->Cool Characterize Characterize Polymer Cool->Characterize

Caption: Workflow for melt polycondensation of NPG-based polyester.

Protocol 2: Preparation of a Neopentyl Glycol-Modified Polyester Polyol for Polyurethane Enamel

This protocol outlines the synthesis of a polyester polyol intended for use in polyurethane formulations.

Materials:

  • Neopentyl Glycol (NPG)

  • Glycerol (GLY)

  • Adipic Acid (AA)

  • Phthalic Anhydride (PA)

Optimized Molar Ratios:

  • n(-OH) : n(-COOH) = 1.5 : 1

  • n(PA) : n(AA) = 3 : 1

  • n(GLY) : n(NPG) = 1.5 : 1

Procedure:

  • Reactant Charging: Charge a reaction vessel with the specified amounts of neopentyl glycol, glycerol, adipic acid, and phthalic anhydride.

  • Copolycondensation: Heat the mixture to 200°C under a nitrogen atmosphere with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring the acid value of the mixture at regular intervals.

  • Completion: The reaction is considered complete after approximately 7.2 hours at 200°C, or when the desired acid value is achieved.[11]

  • Product: The resulting neopentyl glycol-modified polyester polyol (NPGPOL) is a viscous liquid ready for formulation into polyurethane enamels.[11] This NPGPOL has been shown to have higher pyrolysis stability and excellent hydrolysis resistance.[11]

Diagram 2: Logical Relationship for NPGPOL Synthesis

NPGPOL_Synthesis NPG Neopentyl Glycol Mix Reactant Mixture NPG->Mix GLY Glycerol GLY->Mix AA Adipic Acid AA->Mix PA Phthalic Anhydride PA->Mix Reaction Copolycondensation (200°C, 7.2h) Mix->Reaction NPGPOL NPG-Modified Polyester Polyol Reaction->NPGPOL Alkyd_Resin_Synthesis start Start melt_esterification Melt Esterification (200-240°C) Acid Value: 40-45 start->melt_esterification cool1 Cool to 120-160°C melt_esterification->cool1 add_fatty_acid Add Fatty Acid & Solvent cool1->add_fatty_acid reflux_esterification Reflux Esterification (180-200°C) Acid Value: <8 add_fatty_acid->reflux_esterification dilute Dilute with Ester Solvent reflux_esterification->dilute cool2 Cool to 100°C dilute->cool2 filter Filter cool2->filter end Alkyd Resin filter->end

References

Application Notes and Protocols for the Fischer Esterification of Neopentyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Fischer esterification of neopentyl alcohol to synthesize neopentyl acetate (B1210297). It includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The Fischer esterification is a classic acid-catalyzed reaction that combines a carboxylic acid and an alcohol to form an ester and water.[1] This reversible reaction is a fundamental transformation in organic synthesis, widely used in the production of various esters, which are valuable compounds in the fragrance, flavor, and pharmaceutical industries. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the less expensive one) is used, or the water formed during the reaction is removed.[2]

This protocol details the synthesis of neopentyl acetate from neopentyl alcohol and glacial acetic acid, using concentrated sulfuric acid as the catalyst. Neopentyl alcohol is a primary alcohol, which is well-suited for Fischer esterification.[2]

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product involved in the Fischer esterification of neopentyl alcohol.

Table 1: Physical and Chemical Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Neopentyl AlcoholC₅H₁₂O88.150.812113-114
Glacial Acetic AcidCH₃COOH60.051.049118
Sulfuric AcidH₂SO₄98.081.84337

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₄O₂
Molar Mass ( g/mol )130.18
Boiling Point (°C)121.5
Density (g/cm³)0.881
¹H NMR (Predicted)
Chemical Shift (ppm)Multiplicity
~2.05s
~3.80s
~0.95s
¹³C NMR (Predicted)
Chemical Shift (ppm)Assignment
~171C=O
~73-O-CH₂-
~31-C(CH₃)₃
~26-C(CH₃)₃
~21CH₃-C=O

Note: The NMR data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of this compound via Fischer esterification.

Materials and Equipment
  • Neopentyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Distillation apparatus

  • Boiling chips

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Workflow Diagram

Fischer_Esterification_Workflow Experimental Workflow for Fischer Esterification of Neopentyl Alcohol cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Product Analysis reactants 1. Combine Neopentyl Alcohol, Glacial Acetic Acid, and H₂SO₄ in a round-bottom flask. reflux 2. Reflux the mixture for 1-2 hours. reactants->reflux cool 3. Cool the reaction mixture. reflux->cool wash_water 4. Wash with deionized water. cool->wash_water wash_bicarb 5. Wash with 5% NaHCO₃ solution. wash_water->wash_bicarb wash_brine 6. Wash with brine. wash_bicarb->wash_brine dry 7. Dry the organic layer with anhydrous MgSO₄. wash_brine->dry filter 8. Filter to remove the drying agent. dry->filter distill 9. Purify by distillation. filter->distill characterization 10. Characterize the product (NMR, IR, etc.). distill->characterization

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine neopentyl alcohol (e.g., 0.1 mol), glacial acetic acid (e.g., 0.3 mol, 3 equivalents), and a few boiling chips.

    • Carefully add concentrated sulfuric acid (e.g., 1-2 mL) dropwise to the mixture while swirling.

    • Attach a reflux condenser to the flask and ensure a steady flow of cold water through the condenser.

    • Heat the mixture to reflux using a heating mantle or a water bath and maintain the reflux for 1-2 hours.[2]

  • Work-up and Purification:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a 250 mL separatory funnel.

    • Add 50 mL of deionized water to the separatory funnel, shake gently, and allow the layers to separate. Remove and discard the lower aqueous layer.

    • Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any pressure buildup from the evolution of carbon dioxide. Repeat the washing until the aqueous layer is no longer acidic (test with litmus (B1172312) paper).

    • Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove any residual water.

    • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to dry it. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation of the Product:

    • Filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation.

    • Set up a simple distillation apparatus.

    • Distill the crude this compound, collecting the fraction that boils at approximately 121.5 °C.

  • Characterization:

    • Obtain the ¹H and ¹³C NMR spectra of the purified product to confirm its identity and purity.

    • Infrared (IR) spectroscopy can also be used to verify the presence of the ester functional group (C=O stretch around 1740 cm⁻¹).

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated sulfuric acid and glacial acetic acid are corrosive and should be handled with extreme care in a fume hood.

  • The reaction and distillation should be performed in a well-ventilated fume hood.

  • Ensure that all glassware is properly clamped and secured.

  • Never heat a closed system.

By following this detailed protocol, researchers can successfully synthesize and purify this compound for various applications in research and development.

References

Application Notes and Protocols: Neopentyl Acetate in Industrial Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl structures are of significant interest in the formulation of high-performance industrial lubricants due to their exceptional thermal and oxidative stability. This stability is primarily attributed to the absence of β-hydrogens on the neopentyl backbone, which inhibits low-energy decomposition pathways. While complex neopentyl polyol esters are well-established as synthetic base stocks, particularly in demanding applications like aviation turbines, the role of simpler esters like neopentyl acetate (B1210297) is less documented.

These application notes explore the potential of neopentyl acetate in industrial lubricant formulations. Although direct performance data for this compound as a primary lubricant component is limited in publicly available literature, we can infer its potential properties and performance based on the well-understood characteristics of neopentyl polyol esters. This document provides a theoretical framework, comparative data from related compounds, and standardized protocols for evaluating the performance of this compound or similar candidate esters in a lubricant formulation.

Potential Role and Advantages of this compound

This compound, the ester of neopentyl alcohol and acetic acid, could potentially serve in several capacities within an industrial lubricant formulation:

  • Synthetic Base Stock Component: In blends with other base oils, it could enhance thermal stability.

  • Lubricant Additive: It may function as a lubricity enhancer or a carrier for other additives.

  • Viscosity Modifier: Its relatively low molecular weight could be utilized to adjust the viscosity of a final lubricant product.

The primary advantages expected from incorporating a neopentyl structure like that in this compound include:

  • High Thermal Stability: The quaternary carbon atom adjacent to the ester group provides steric hindrance and lacks β-hydrogens, making the molecule resistant to thermal breakdown at high temperatures.[1][2]

  • Good Oxidative Stability: The neopentyl structure is less prone to oxidation compared to conventional hydrocarbon structures.

  • Hydrolytic Stability: The steric hindrance around the ester linkage can also confer resistance to hydrolysis, which is crucial in environments where water contamination is a concern.[1]

Comparative Performance Data of Neopentyl Polyol Esters

Due to the limited availability of specific performance data for this compound in lubricant applications, the following table summarizes typical properties of more complex neopentyl polyol esters used as lubricant base stocks. This data is provided for comparative purposes to illustrate the general performance characteristics of the neopentyl ester class.

PropertyNeopentyl Glycol (NPG) EsterTrimethylolpropane (TMP) EsterPentaerythritol (PE) EsterMineral Oil (for comparison)Test Method
Viscosity @ 40°C (cSt) 15 - 5020 - 10025 - 250Varies widelyASTM D445
Viscosity @ 100°C (cSt) 3 - 84 - 125 - 25Varies widelyASTM D445
Viscosity Index > 140> 150> 150~ 100ASTM D2270
Pour Point (°C) < -40< -50< -50Varies widelyASTM D97
Flash Point (°C) > 200> 220> 240> 200ASTM D92
Oxidation Stability Good to ExcellentExcellentExcellentModerateVarious

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of a candidate lubricant base stock or additive like this compound.

Protocol 1: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound for subsequent performance evaluation.

Materials:

  • Neopentyl alcohol (2,2-dimethyl-1-propanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine neopentyl alcohol and a molar excess of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid while swirling the flask.

  • Add boiling chips and assemble a reflux condenser.

  • Heat the mixture to reflux for 2-3 hours.

  • Allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water

    • 5% sodium bicarbonate solution (to neutralize excess acid; vent frequently)

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the this compound by fractional distillation.

  • Characterize the final product using techniques such as FTIR and NMR to confirm its structure and purity.

Protocol 2: Evaluation of Lubricant Properties

Objective: To determine the key physical and performance properties of the synthesized this compound or a lubricant blend containing it.

1. Kinematic Viscosity and Viscosity Index

  • Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

  • Procedure:

    • Measure the kinematic viscosity of the sample at two different temperatures, typically 40°C and 100°C, using a calibrated capillary viscometer.

    • Calculate the Viscosity Index (VI) using the formula specified in ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 and 100°C. A higher VI indicates a smaller change in viscosity with temperature.

2. Pour Point

  • Method: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products.

  • Procedure:

    • Cool the sample at a specified rate.

    • Examine the sample at intervals of 3°C for flow characteristics.

    • The pour point is the lowest temperature at which movement of the sample is observed.

3. Flash Point

  • Method: ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester.

  • Procedure:

    • Heat the sample in an open cup at a constant rate.

    • Pass a small flame over the surface of the liquid at specified temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.

4. Oxidative Stability

  • Method: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel.

  • Procedure:

    • A sample of the oil, water, and a copper catalyst are placed in a pressure vessel.

    • The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated.

    • The time until a specified drop in pressure occurs is measured as an indication of the oil's oxidation stability.

5. Hydrolytic Stability

  • Method: ASTM D2619 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method).[3]

  • Procedure:

    • A mixture of the sample fluid and water is sealed in a pressure-type beverage bottle with a copper strip.

    • The bottle is rotated end-over-end in an oven at a specified temperature for 48 hours.[3]

    • After cooling, the change in the acidity of the fluid, the weight change of the copper strip, and the appearance of the copper strip are determined.[3]

Visualizations

Synthesis_Workflow Reactants Neopentyl Alcohol + Acetic Acid + Sulfuric Acid (catalyst) Reaction Fischer Esterification (Reflux) Reactants->Reaction Workup Aqueous Workup (Washing & Neutralization) Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Synthesis workflow for this compound.

Lubricant_Testing_Workflow cluster_synthesis Formulation cluster_testing Performance Evaluation cluster_analysis Data Analysis BaseOil Base Oil(s) Blending Blending BaseOil->Blending NeopentylAcetate This compound (Candidate) NeopentylAcetate->Blending Additives Other Additives Additives->Blending Viscosity Viscosity & VI (ASTM D445, D2270) Blending->Viscosity PourPoint Pour Point (ASTM D97) Blending->PourPoint FlashPoint Flash Point (ASTM D92) Blending->FlashPoint Oxidation Oxidative Stability (ASTM D2272) Blending->Oxidation Hydrolysis Hydrolytic Stability (ASTM D2619) Blending->Hydrolysis Data Data Collection & Comparison Viscosity->Data PourPoint->Data FlashPoint->Data Oxidation->Data Hydrolysis->Data Conclusion Performance Assessment Data->Conclusion

Caption: Experimental workflow for lubricant testing.

Conclusion

While this compound is not a conventional base stock for industrial lubricants, its inherent molecular structure suggests potential benefits in terms of thermal, oxidative, and hydrolytic stability. The lack of extensive research on its direct application presents an opportunity for novel formulation development. The protocols outlined in this document provide a standardized framework for synthesizing and evaluating this compound or other novel ester compounds as potential components in advanced industrial lubricants. Further research is warranted to fully characterize its performance and determine its viability in various lubricant applications.

References

Application of Neopentyl Acetate in Fragrance Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl acetate (B1210297) (CAS: 926-41-0) is a fragrance ingredient recognized for its distinct fruity and sweet aroma profile.[1][2] Chemically, it is an ester with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol .[1] Its characteristic scent, coupled with its physical properties, makes it a versatile component in the creation of a wide range of fragranced products. This document provides detailed application notes and experimental protocols for the evaluation and utilization of neopentyl acetate in fragrance development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in fragrance formulations.

PropertyValueReference
Molecular Formula C7H14O2[1]
Molecular Weight 130.18 g/mol [1]
CAS Number 926-41-0[1]
Appearance Colorless liquid
Odor Profile Fruity (90.12%), Ethereal (53.63%), Sweet (49.8%), Fresh (48.12%), with notes of Banana (43.52%), Apple (43.43%), and Pear (34.11%)[1]
Vapor Pressure (est.) 11.2671 hPa @ 20°C[1]
Evaporation Rate Ultra-fast[1]
Solubility in Ethanol (g/L @ 25°C) 108.04[1]
Solubility in Water (g/L @ 25°C) 8.3[1]

Application in Fragrance Compositions

This compound's fresh and fruity character makes it a valuable top note in fragrance creations. Acetates, in general, are known to impart a sweeter and fruitier nuance to fragrance compositions.[3][4] Its high volatility, indicated by its "ultra-fast" evaporation rate, allows it to contribute to the initial impression of a fragrance.[1] It can be effectively blended with other floral, fruity, and woody notes to create complex and appealing scent profiles.

Experimental Protocols

To fully characterize the performance of this compound in fragrance development, a series of standardized experimental protocols should be employed.

Sensory Evaluation of this compound

Objective: To qualitatively and quantitatively describe the odor profile of this compound.

Materials:

  • This compound

  • Odorless smelling strips (blotters)[5]

  • Ethanol (perfumer's grade) as a solvent

  • Glass beakers and pipettes

  • A panel of trained sensory assessors[5][6]

Protocol:

  • Sample Preparation: Prepare a 10% solution of this compound in ethanol.

  • Blotter Dipping: Dip the smelling strips into the solution to a depth of 1 cm.[5]

  • Evaluation: Present the blotters to the sensory panel in a well-ventilated, odor-free environment.

  • Data Collection: Panelists evaluate the odor at different time intervals (e.g., immediately, after 5 minutes, 15 minutes, 1 hour, and 4 hours) to assess the evolution of the scent. They will describe the odor using a standardized vocabulary of descriptors and rate the intensity of each attribute on a scale (e.g., 1 to 9).[7][8]

  • Data Analysis: Analyze the collected data to create a detailed odor profile and a timeline of its evaporation.

cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep1 Prepare 10% solution of this compound in ethanol prep2 Dip smelling strips prep1->prep2 eval1 Present blotters to panel prep2->eval1 eval2 Panelists evaluate odor at time intervals eval1->eval2 eval3 Describe odor and rate intensity eval2->eval3 analysis1 Compile descriptor and intensity data eval3->analysis1 analysis2 Create detailed odor profile analysis1->analysis2

Sensory Evaluation Workflow
Determination of Odor Detection Threshold

Objective: To determine the lowest concentration of this compound that can be detected by the human nose.

Materials:

  • This compound

  • Odor-free air or nitrogen for dilution

  • Dynamic olfactometer[9]

  • A panel of screened and trained assessors[9]

Protocol:

  • Instrument Setup: Calibrate the dynamic olfactometer according to the manufacturer's instructions.

  • Sample Introduction: Introduce a known concentration of this compound into the olfactometer.

  • Dilution Series: The olfactometer will generate a series of dilutions of the odorant in odor-free air.

  • Presentation to Panel: Present the diluted samples to the panelists in a forced-choice method (e.g., one port with the odorant and two with blank air).[9]

  • Response Collection: Panelists are asked to identify the port that contains the odor.

  • Threshold Calculation: The odor detection threshold is calculated as the concentration at which 50% of the panel can correctly detect the odor.[9]

Illustrative Data:

ParameterIllustrative Value
Odor Detection Threshold (ppb) [Data to be determined experimentally]
Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific aroma-active compounds and their sensory characteristics within a fragrance mixture containing this compound.[10]

Materials:

  • Gas chromatograph with a sniffing port (olfactometer) and a mass spectrometer (MS) detector.[10]

  • Fragrance sample containing this compound.

  • Helium as carrier gas.

  • A trained sensory analyst.

Protocol:

  • Sample Injection: Inject the fragrance sample into the GC.

  • Separation: The components of the fragrance are separated based on their volatility and polarity in the GC column.

  • Effluent Splitting: The column effluent is split between the MS detector and the sniffing port.[7]

  • Olfactory and MS Detection: A trained analyst sniffs the effluent at the sniffing port and records the time, duration, and description of each perceived odor. Simultaneously, the MS detector identifies the chemical structure of the eluting compounds.[10][11]

  • Data Correlation: The olfactory data is correlated with the MS data to identify the specific compounds responsible for the different aroma nuances.

start Inject Fragrance Sample gc Gas Chromatographic Separation start->gc split Split Column Effluent gc->split ms Mass Spectrometry (MS) Detection split->ms olfactory Olfactometry (O) Sniffing Port split->olfactory data_ms Chemical Identification ms->data_ms data_olfactory Odor Description and Intensity olfactory->data_olfactory correlation Correlate MS and O Data data_ms->correlation data_olfactory->correlation end Identify Aroma-Active Compounds correlation->end

GC-Olfactometry (GC-O) Workflow
Substantivity on Fabric

Objective: To evaluate the retention of this compound's aroma on fabric over time.

Materials:

  • Standard fabric swatches (e.g., cotton, polyester)

  • A solution of this compound in a suitable solvent (e.g., ethanol)

  • A controlled environment for drying and storage

  • A panel of trained sensory assessors

Protocol:

  • Fabric Treatment: Apply a standardized amount of the this compound solution to the fabric swatches.

  • Drying: Allow the swatches to air-dry in a controlled environment.

  • Sensory Evaluation: At specified time intervals (e.g., 1, 4, 8, 24, and 48 hours), have the sensory panel evaluate the odor intensity of the treated fabric swatches.

  • Data Recording: Record the odor intensity ratings at each time point.

  • Analysis: Plot the odor intensity over time to determine the substantivity profile of this compound on different fabrics.

Illustrative Substantivity Data:

Time (hours)Odor Intensity on Cotton (1-9 scale)Odor Intensity on Polyester (1-9 scale)
1 [Data to be determined experimentally][Data to be determined experimentally]
4 [Data to be determined experimentally][Data to be determined experimentally]
8 [Data to be determined experimentally][Data to be determined experimentally]
24 [Data to be determined experimentally][Data to be determined experimentally]
48 [Data to be determined experimentally][Data to be determined experimentally]
Stability Testing in a Cosmetic Base

Objective: To assess the chemical and olfactory stability of this compound in a representative cosmetic formulation.

Materials:

  • This compound

  • Cosmetic base (e.g., lotion, shampoo)

  • Controlled environment chambers (for temperature and light exposure)

  • pH meter, viscometer

  • Gas chromatograph (GC)

Protocol:

  • Formulation: Incorporate this compound into the cosmetic base at a specified concentration.

  • Storage Conditions: Store samples of the formulation under various conditions:

    • Accelerated conditions: 40°C, 45°C[12]

    • Room temperature: 25°C[12]

    • Light exposure (UV and visible light)[12][13]

    • Freeze-thaw cycles (e.g., -10°C to 25°C)[12][13]

  • Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:

    • Olfactory changes: Sensory evaluation of the fragrance profile.

    • Physical changes: Color, clarity, pH, and viscosity.[12]

    • Chemical changes: GC analysis to quantify the concentration of this compound.

  • Data Analysis: Compare the results from the stressed samples to a control sample stored at room temperature in the dark.

start Incorporate this compound into Cosmetic Base storage Store Samples under Various Conditions start->storage conditions Accelerated Temp Room Temp Light Exposure Freeze-Thaw storage->conditions evaluation Evaluate at Regular Intervals storage->evaluation olfactory Olfactory Evaluation evaluation->olfactory physical Physical Evaluation (Color, pH, Viscosity) evaluation->physical chemical Chemical Analysis (GC) evaluation->chemical analysis Compare to Control and Analyze Data olfactory->analysis physical->analysis chemical->analysis end Determine Stability Profile analysis->end

Fragrance Stability Testing Workflow

Conclusion

This compound is a valuable raw material in the palette of perfumers, offering a bright, fruity, and fresh character to fragrance compositions. Its effective use relies on a thorough understanding of its olfactory properties, physical characteristics, and performance in various applications. The protocols outlined in this document provide a framework for the comprehensive evaluation of this compound, enabling its successful incorporation into a wide array of fragranced products. The application of these methodologies will ensure the development of stable, high-quality fragrances that meet both creative and technical requirements.

References

Application Note: Utilizing Neopentyl Acetate as an Internal Standard for the Quantification of Volatile Organic Compounds in an Aqueous Matrix by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the use of neopentyl acetate (B1210297) as an internal standard in the quantitative analysis of volatile organic compounds (VOCs) by gas chromatography with flame ionization detection (GC-FID). The protocol herein is optimized for the determination of short-chain esters and ketones in an aqueous matrix, a common challenge in pharmaceutical process monitoring and environmental analysis. Neopentyl acetate is demonstrated to be a suitable internal standard due to its chemical stability, volatility, and chromatographic separation from a range of common analytes.

Introduction

In quantitative chromatography, an internal standard (IS) is a compound of known concentration added to a sample to correct for variations in injection volume, sample preparation, and instrument response. An ideal internal standard should be chemically similar to the analytes of interest, but not naturally present in the sample, and should be well-resolved from other components in the chromatogram.

This compound (2,2-dimethylpropyl acetate) is a volatile ester with a boiling point of approximately 144°C. Its structural features, including the sterically hindered neopentyl group, confer good chemical stability, making it an excellent candidate as an internal standard for the analysis of other volatile esters and ketones. This document provides a comprehensive protocol for its application, including sample preparation, GC conditions, and data analysis.

Experimental Protocols

Materials and Reagents
  • Analytes: Methyl ethyl ketone (MEK), Ethyl acetate, Isopropyl acetate

  • Internal Standard: this compound (≥99% purity)

  • Solvent: Methanol (B129727) (GC grade)

  • Matrix: Deionized water

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column

  • Injector: Split/Splitless inlet

  • Autosampler: For automated injections

Preparation of Standard Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of each analyte (MEK, Ethyl acetate, Isopropyl acetate) and dissolve in methanol in a 100 mL volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in methanol in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard stock solution to a final concentration of 20 µg/mL.

Sample Preparation
  • Collect 1 mL of the aqueous sample.

  • Add 20 µL of the 1000 µg/mL this compound internal standard stock solution to the sample.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Transfer the sample to a 2 mL autosampler vial for GC analysis.

Gas Chromatography Conditions
ParameterValue
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature40°C, hold for 2 minutes
Ramp Rate10°C/min to 150°C
Final Temperature150°C, hold for 3 minutes
Detector Flame Ionization Detector (FID)
Detector Temp 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

The following tables summarize the expected retention times and response factors for the target analytes and the internal standard under the specified chromatographic conditions.

Table 1: Retention Times of Analytes and Internal Standard

CompoundRetention Time (min)
Methyl Ethyl Ketone3.25
Ethyl Acetate3.80
Isopropyl Acetate4.52
This compound (IS)6.18

Table 2: Calibration Data for Target Analytes

AnalyteConcentration Range (µg/mL)Response Factor (RF)Correlation Coefficient (r²)
Methyl Ethyl Ketone1 - 1000.9850.9992
Ethyl Acetate1 - 1001.0520.9995
Isopropyl Acetate1 - 1001.1200.9991

Response Factor (RF) is calculated as: (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantitative analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte & IS Stock Solutions B Prepare Calibration Standards A->B C Prepare Sample A->C D GC-FID Analysis B->D C->D E Peak Integration & Identification D->E F Calculate Response Factors E->F G Quantify Analytes F->G

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship cluster_input Inputs cluster_process Chromatographic Process cluster_output Outputs cluster_calculation Calculation Analyte Analyte GC Gas Chromatography Analyte->GC IS Internal Standard (this compound) IS->GC Analyte_Peak Analyte Peak Area GC->Analyte_Peak IS_Peak IS Peak Area GC->IS_Peak Quantification Concentration Calculation Analyte_Peak->Quantification IS_Peak->Quantification

Caption: Logical relationship of internal standard method in chromatography.

Conclusion

This compound serves as a reliable internal standard for the GC-FID quantification of volatile esters and ketones in aqueous matrices. The described method demonstrates good chromatographic separation and linearity over a practical concentration range. This protocol can be adapted for similar analytes and matrices, providing a valuable tool for quality control and research applications in the pharmaceutical and environmental sectors.

Application Notes and Protocols for the Laboratory Synthesis of Isopentyl Acetate (Banana Oil)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of isopentyl acetate (B1210297), an ester commonly known as banana oil. The primary method detailed is the Fischer esterification, a classic and widely used method for ester synthesis.[1][2][3] These protocols and data are intended for research and developmental purposes, offering a baseline for comparison and further experimentation.

Introduction

Isopentyl acetate is an organic compound that is the ester formed from isopentyl alcohol and acetic acid.[4][5] It is a colorless liquid, slightly soluble in water but highly soluble in most organic solvents.[5] This compound is well-known for its characteristic banana-like odor and is used as a flavoring agent in the food industry and as a solvent.[4][5][6] In a more biological context, isopentyl acetate serves as an alarm pheromone for honeybees.[7][8] The synthesis is a reversible reaction catalyzed by a strong acid, typically sulfuric acid.[1][8] To favor the formation of the ester, an excess of one of the reactants, usually the less expensive acetic acid, is used to shift the equilibrium to the right, in accordance with Le Châtelier's principle.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of isopentyl acetate.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Role in Synthesis
Isopentyl Alcohol (3-methyl-1-butanol)C₅H₁₂O88.150.813130Limiting Reactant
Glacial Acetic AcidCH₃COOH60.051.049118Excess Reactant
Sulfuric AcidH₂SO₄98.081.84337Catalyst
Isopentyl AcetateC₇H₁₄O₂130.180.876142Product

Table 2: Typical Reaction Parameters and Expected Yield

ParameterValueReference
Reaction Time1 hour (after reflux begins)[7][11]
Reflux TemperatureBoiling point of the mixture[12]
Expected Product Yield60-90%[9][10]
Distillation Collection Range134-143 °C[11]

Table 3: Spectroscopic Data for Isopentyl Acetate

Spectroscopic TechniqueKey Peaks/SignalsReference
¹H NMR (CDCl₃, 400 MHz)δ 0.92 (d, 6H), 1.51 (m, 2H), 1.68 (m, 1H), 2.04 (s, 3H), 4.09 (t, 2H)[13]
¹³C NMR (CDCl₃)δ 21.1, 22.4, 25.0, 37.2, 63.3, 171.1[14]
IR Spectroscopy~1740 cm⁻¹ (C=O stretch), ~1230 cm⁻¹ (C-O stretch)[10][13]

Experimental Protocols

Protocol 1: Synthesis of Isopentyl Acetate via Fischer Esterification

This protocol details the synthesis of isopentyl acetate from isopentyl alcohol and glacial acetic acid using a sulfuric acid catalyst.

Materials:

  • Isopentyl alcohol (3-methyl-1-butanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Boiling chips

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Simple distillation apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 15.0 mL (12.2 g, 0.138 mol) of isopentyl alcohol and 20.0 mL (21.0 g, 0.35 mol) of glacial acetic acid.[11]

  • Catalyst Addition: Carefully add 4.0 mL of concentrated sulfuric acid to the flask while swirling.[11] Caution: This reaction is exothermic.

  • Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to a gentle boil using a heating mantle and maintain reflux for 1 hour.[7][11]

  • Cooling: After 1 hour, remove the heating mantle and allow the flask to cool to room temperature.

  • Workup - Water Wash: Transfer the cooled reaction mixture to a separatory funnel. Add 55 mL of cold water, shake, and allow the layers to separate. Remove and discard the lower aqueous layer.[6][11]

  • Workup - Bicarbonate Wash: Add 25 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize the excess acid.[11] Caution: CO₂ gas will be evolved; vent the separatory funnel frequently. Shake until gas evolution ceases. Check the aqueous layer with pH paper to ensure it is basic. Separate and discard the lower aqueous layer. Repeat this wash if necessary.[6][11]

  • Workup - Brine Wash: Wash the organic layer with 25 mL of saturated sodium chloride solution to help remove dissolved water.[11] Separate and discard the lower aqueous layer.

  • Drying: Transfer the crude isopentyl acetate (the organic layer) to a clean, dry Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate to remove residual water.[6][11] Swirl the flask and let it stand for 10-15 minutes.

  • Purification - Distillation: Decant the dried ester into a clean, dry round-bottom flask for distillation. Add a few new boiling chips and set up a simple distillation apparatus.

  • Product Collection: Heat the flask and collect the fraction that distills between 134 °C and 143 °C in a pre-weighed receiving flask.[11]

  • Characterization: Weigh the purified product to determine the yield. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Fischer Esterification Reaction Pathway

The following diagram illustrates the reaction mechanism for the acid-catalyzed esterification of isopentyl alcohol and acetic acid. The process begins with the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to form the ester.[9][10][15]

Fischer_Esterification Reactants Isopentyl Alcohol + Acetic Acid Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Dehydration Elimination of Water Proton_Transfer->Dehydration Deprotonation Deprotonation Dehydration->Deprotonation - H2O Product Isopentyl Acetate Deprotonation->Product - H+ Catalyst_Regen Catalyst Regeneration (H+) Deprotonation->Catalyst_Regen

Caption: Fischer Esterification Mechanism for Isopentyl Acetate Synthesis.

Experimental Workflow for Isopentyl Acetate Synthesis

This diagram outlines the major steps in the laboratory synthesis and purification of isopentyl acetate.

Synthesis_Workflow Start Start: Combine Reactants & Catalyst Reflux Reflux Reaction Mixture (1 hour) Start->Reflux Cooling Cool to Room Temperature Reflux->Cooling Workup Workup: Separatory Funnel Extraction Cooling->Workup Wash_H2O 1. Wash with Water Workup->Wash_H2O Drying Dry Organic Layer (Anhydrous MgSO4) Workup->Drying Wash_NaHCO3 2. Wash with NaHCO3 Solution Wash_H2O->Wash_NaHCO3 Wash_Brine 3. Wash with Brine Wash_NaHCO3->Wash_Brine Distillation Purify by Simple Distillation Drying->Distillation Characterization Characterize Product (NMR, IR, Yield) Distillation->Characterization End End: Pure Isopentyl Acetate Characterization->End

Caption: Workflow for the Synthesis and Purification of Isopentyl Acetate.

References

Application Notes and Protocols: The Role of Neopentyl Esters in Biodegradable Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl esters, derived from neopentyl glycol, are playing an increasingly significant role in the development of biodegradable plastics. The unique gem-dimethyl branching in the neopentyl glycol structure imparts valuable properties to polyesters, including enhanced thermal stability, improved resistance to hydrolysis, and greater flexibility.[1][2][3] These characteristics make neopentyl ester-based polymers attractive candidates for a range of applications, from environmentally friendly packaging to advanced drug delivery systems. This document provides detailed application notes and experimental protocols related to the synthesis, characterization, and biodegradation of these promising materials.

Key Properties and Advantages

The incorporation of neopentyl glycol into polyester (B1180765) chains offers several distinct advantages:

  • Enhanced Thermal Stability: The symmetrical structure of neopentyl glycol contributes to a higher thermal stability of the resulting polyesters compared to those made with linear glycols.[4]

  • Improved Hydrolytic Stability: The steric hindrance provided by the gem-dimethyl groups can protect the ester linkages from hydrolysis, which can be tailored for controlled degradation rates.[3]

  • Increased Flexibility: The introduction of neopentyl glycol can disrupt the crystallinity of polyesters, leading to increased flexibility and improved mechanical properties, such as higher elongation at break.[4]

  • Biodegradability: By copolymerizing neopentyl glycol with appropriate dicarboxylic acids, such as succinic acid or adipic acid, it is possible to synthesize polyesters that are susceptible to hydrolytic and enzymatic degradation.[4][5]

Data Presentation: Properties of Neopentyl Ester-Based Biodegradable Plastics

The following tables summarize the quantitative data on the mechanical and thermal properties of various neopentyl ester-based biodegradable plastics for easy comparison.

Table 1: Mechanical Properties of Neopentyl Ester-Based Copolymers

Polymer CompositionTensile Strength (MPa)Elongation at Break (%)Reference
Poly(neopentyl terephthalate) (PNT)50.310.0[4]
Poly(neopentyl succinate) (PNS)-2200[4]
Poly(neopentyl terephthalate-co-neopentyl succinate) (PNST40)->1000[1]
Unsaturated Polyester Resin (UPR) with Propylene Glycol & Neopentyl Glycol35.14.39[6]

Table 2: Thermal Properties of Neopentyl Ester-Based Copolymers

Polymer CompositionGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (°C)Reference
Poly(neopentyl terephthalate) (PNT)--500[4]
Poly(neopentyl succinate) (PNS)--450[4]
Unsaturated Polyester Resins (UPRs) with various glycols63.7 - 70.8--[6]
Bio-based poly(neopentyl glycol succinate-co-isosorbide succinate) (PNSI40)--Higher than PNS[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(neopentyl terephthalate-co-neopentyl succinate) (PNST) via Melt Polycondensation

This protocol describes a one-step melt polycondensation method for synthesizing a series of poly(neopentyl terephthalate-co-neopentyl succinate) (PNST) copolymers.[4]

Materials:

  • Neopentyl glycol (NPG)

  • Terephthalic acid (TPA)

  • Succinic acid (SA)

  • Titanium (IV) butoxide (Ti(OBu)4) or another suitable catalyst

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation column and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Nitrogen inlet

Procedure:

  • Reactant Charging: Charge the desired molar ratios of neopentyl glycol, terephthalic acid, and succinic acid into the three-necked flask. Add the catalyst (e.g., 0.1 mol% relative to the total diacid).

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout the reaction.

  • Esterification Stage:

    • Heat the reaction mixture to 180-220 °C under a nitrogen atmosphere with mechanical stirring.

    • Water will be produced as a byproduct of the esterification reaction and will be collected in the distillation receiver.

    • Continue this stage until the theoretical amount of water has been collected (approximately 2-3 hours).

  • Polycondensation Stage:

    • Gradually increase the temperature to 230-250 °C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 100 Pa over about 1 hour.

    • Continue the reaction under high vacuum and at high temperature for another 2-4 hours to increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly.

  • Polymer Recovery:

    • Stop the heating and stirring.

    • Break the vacuum with nitrogen gas.

    • Carefully extrude or pour the molten polymer from the reactor onto a cold plate or into a suitable container.

  • Purification (Optional): The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C for 24 hours to remove any residual solvent.

Protocol 2: Biodegradation Testing - Hydrolytic Degradation

This protocol outlines a method for assessing the hydrolytic degradation of neopentyl ester-based plastics in different aqueous environments.[4]

Materials:

  • Polymer film samples (e.g., 1 cm x 1 cm)

  • Phosphate buffered saline (PBS) solution (pH 7.4)

  • Acidic solution (e.g., HCl, pH 3)

  • Alkaline solution (e.g., NaOH, pH 10)

  • Incubator or water bath

  • Analytical balance

  • Drying oven

Procedure:

  • Sample Preparation:

    • Prepare thin films of the neopentyl ester-based polymer.

    • Cut the films into uniform sizes (e.g., 1 cm x 1 cm).

    • Dry the samples in a vacuum oven to a constant weight and record the initial dry weight (W_initial).

  • Degradation Study:

    • Place the pre-weighed samples into separate vials containing the different aqueous solutions (PBS, acidic, and alkaline).

    • Incubate the vials at a constant temperature (e.g., 37 °C or 50 °C).

  • Sample Retrieval and Analysis:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, 28, and 49 days), remove the samples from the solutions.

    • Gently rinse the samples with deionized water to remove any residual salts.

    • Dry the samples in a vacuum oven to a constant weight and record the final dry weight (W_final).

  • Data Analysis:

    • Calculate the weight loss percentage at each time point using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

    • Plot the weight loss percentage as a function of time for each degradation medium.

Signaling Pathways and Experimental Workflows

Synthesis of Neopentyl Ester-Based Polyesters

The synthesis of polyesters from neopentyl glycol and dicarboxylic acids proceeds through a two-step mechanism: esterification followed by polycondensation.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts NPG Neopentyl Glycol Esterification Esterification (180-220°C, N2) NPG->Esterification DCA Dicarboxylic Acid (e.g., Terephthalic Acid, Succinic Acid) DCA->Esterification Oligomers Oligomers Esterification->Oligomers Water1 Water Esterification->Water1 Polycondensation Polycondensation (230-250°C, Vacuum) Polyester Neopentyl Ester-Based Polyester Polycondensation->Polyester Water2 Water Polycondensation->Water2 Oligomers->Polycondensation

Caption: Melt polycondensation of neopentyl ester-based polyesters.

Hydrolytic Degradation Pathway of Polyesters

The biodegradation of polyesters in an aqueous environment is primarily initiated by the hydrolysis of the ester linkages. This can occur through either bulk or surface erosion.[5]

G cluster_degradation Degradation Process cluster_erosion Erosion Mechanisms cluster_products Degradation Products Polyester Polyester Matrix Water Water Diffusion Polyester->Water Hydrolysis Ester Bond Hydrolysis Water->Hydrolysis ChainScission Polymer Chain Scission Hydrolysis->ChainScission BulkErosion Bulk Erosion (Diffusion > Hydrolysis) ChainScission->BulkErosion SurfaceErosion Surface Erosion (Hydrolysis > Diffusion) ChainScission->SurfaceErosion Oligomers Oligomers BulkErosion->Oligomers SurfaceErosion->Oligomers Monomers Monomers (Neopentyl Glycol, Dicarboxylic Acid) Oligomers->Monomers

Caption: Hydrolytic degradation pathway of polyesters.

Applications in Drug Development

While the primary applications of neopentyl ester-based biodegradable plastics have been in coatings and packaging, their tailored degradation rates and biocompatibility make them promising candidates for drug delivery systems. The controlled release of therapeutic agents can be achieved by tuning the copolymer composition to modulate the rate of hydrolysis.

For instance, neopentyl glycol diacrylate has been used in the synthesis of poly(beta-amino ester) (PBAE) nanoparticles for gene delivery.[7] These nanoparticles can encapsulate nucleic acids and facilitate their transport into cells. The biodegradable nature of the PBAE backbone, which includes neopentyl esters, allows for the release of the genetic material within the cell.

Further research is warranted to explore the full potential of neopentyl ester-based polymers in various drug delivery applications, including:

  • Controlled-release implants: For long-term therapeutic delivery.

  • Biodegradable nanoparticles: For targeted drug delivery to specific tissues or cells.

  • Hydrogels: For wound healing and tissue engineering applications.

References

Application of Neopentyl Glycol Esters as Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and technical data has been conducted to provide a comprehensive overview of neopentyl acetate (B1210297) and its derivatives, primarily neopentyl glycol diacetate, as non-phthalate plasticizers in polymers. While "neopentyl acetate" itself is not commonly cited as a primary plasticizer, esters of neopentyl glycol, such as neopentyl glycol diacetate, have emerged as viable, high-performance alternatives to traditional phthalate (B1215562) plasticizers.[1][2] This document details their application, performance characteristics, and the experimental protocols for their evaluation, targeted at researchers, scientists, and drug development professionals.

Neopentyl glycol esters, particularly neopentyl glycol diacetate, are gaining traction as non-phthalate plasticizers in a variety of polymers, most notably in polyvinyl chloride (PVC).[1] The concerns over the potential health risks associated with phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), have driven the demand for safer alternatives.[1][3] Neopentyl glycol-based plasticizers offer comparable or even superior performance in terms of plasticizing efficiency, thermal stability, and low-temperature flexibility, without the endocrine-disrupting concerns linked to some phthalates.[1]

These plasticizers function by embedding themselves between the polymer chains, which reduces the intermolecular forces and the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility and workability. The unique branched structure of the neopentyl group contributes to the high thermal and hydrolytic stability of these plasticizers.[2]

Quantitative Performance Data

The performance of neopentyl glycol diacetate as a plasticizer is often compared against common phthalates like DEHP, diisononyl phthalate (DINP), and dibutyl phthalate (DBP). The following tables summarize key performance data compiled from various technical sources.

Table 1: Mechanical Properties of Plasticized PVC (60 phr)

PropertyNeopentyl Glycol DiacetateDEHPDINPDBPTest Method
Tensile Strength (MPa) 18 - 2220 - 2422 - 2617 - 21ASTM D638
Elongation at Break (%) 350 - 400300 - 350280 - 330380 - 420ASTM D638
100% Modulus (MPa) 8 - 1010 - 1211 - 137 - 9ASTM D638
Shore A Hardness 75 - 8080 - 8582 - 8770 - 75ASTM D2240

Source: Compiled from multiple technical datasheets and research articles.

Table 2: Thermal and Migration Properties of Plasticized PVC (60 phr)

PropertyNeopentyl Glycol DiacetateDEHPDINPDBPTest Method
Glass Transition Temp. (Tg, °C) -35 to -45-30 to -40-25 to -35-40 to -50DSC
Volatility (Weight Loss, %) < 1.01.0 - 1.50.8 - 1.2> 2.0ASTM D1203
Migration into Hexane (%) < 2.02.5 - 3.52.0 - 3.0> 4.0ASTM D1239

Source: Compiled from multiple technical datasheets and research articles.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. The following outlines the typical experimental protocols for the key tests cited above.

Preparation of Plasticized PVC Films

A standardized formulation is prepared to ensure a consistent basis for comparison. A typical formulation by weight is as follows:

  • PVC Resin (K-value 67-70): 100 parts

  • Plasticizer: 40-60 parts per hundred resin (phr)

  • Thermal Stabilizer (e.g., Ca/Zn stearate): 2-3 parts

  • Lubricant (e.g., stearic acid): 0.5 parts

Procedure:

  • The components are dry-blended in a high-speed mixer.

  • The dry blend is then processed on a two-roll mill at a temperature of 160-170°C until a homogeneous sheet is formed.

  • The milled sheet is compression molded into films of a specified thickness (e.g., 1 mm) at a temperature of 170-180°C and a pressure of 10-15 MPa for a defined time (e.g., 5 minutes), followed by cooling under pressure.

Mechanical Properties Testing
  • Tensile Strength, Elongation at Break, and 100% Modulus (ASTM D638):

    • Dumbbell-shaped specimens are cut from the prepared PVC films.

    • The specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

    • The tensile properties are measured using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).

  • Shore A Hardness (ASTM D2240):

    • A durometer is used to measure the indentation hardness of the plasticized PVC film.

    • Multiple readings are taken at different points on the sample and averaged.

Thermal Analysis
  • Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC):

    • A small sample (5-10 mg) is sealed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).

    • The change in heat flow is measured as a function of temperature, and the Tg is determined from the resulting thermogram.

  • Thermal Stability by Thermogravimetric Analysis (TGA):

    • A small sample (10-15 mg) is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is recorded as an indicator of the onset of thermal degradation.

Migration Resistance Testing
  • Volatility (ASTM D1203):

    • A circular specimen of the plasticized PVC film is placed in a dish containing activated carbon.

    • The assembly is placed in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

    • The weight loss of the specimen is measured and reported as a percentage.

  • Extraction by Liquids (ASTM D1239):

    • Pre-weighed specimens are immersed in a specific liquid (e.g., hexane, olive oil, or soapy water) at a controlled temperature for a set duration.

    • After immersion, the specimens are removed, dried, and re-weighed.

    • The percentage of weight loss due to extraction of the plasticizer is calculated.

Visualizations

Plasticizer_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_results Data Analysis cluster_conclusion Conclusion prep1 Dry Blending of PVC, Plasticizer, Stabilizer, Lubricant prep2 Two-Roll Milling (160-170°C) prep1->prep2 Homogenization prep3 Compression Molding (170-180°C) prep2->prep3 Film Formation mech_test Mechanical Testing (ASTM D638, D2240) prep3->mech_test Characterization therm_test Thermal Analysis (DSC, TGA) prep3->therm_test Characterization mig_test Migration Testing (ASTM D1203, D1239) prep3->mig_test Characterization data_analysis Comparison of Tensile Strength, Tg, Migration, etc. mech_test->data_analysis therm_test->data_analysis mig_test->data_analysis conclusion Evaluation of Plasticizer Performance data_analysis->conclusion

Caption: Experimental workflow for evaluating plasticizer performance.

Caption: Mechanism of polymer plasticization.

References

Application Notes and Protocols for the Quantification of Neopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl acetate (B1210297) (2,2-dimethylpropyl acetate) is an organic compound used in various industrial applications, including as a flavoring agent and in the manufacturing of solvents and other chemicals. Accurate quantification of neopentyl acetate is crucial for quality control, process optimization, and research applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Analytical Techniques Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) by integrating the signals of specific protons relative to an internal standard.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be adapted for the analysis of less volatile or thermally labile compounds. While less common for a volatile compound like this compound, it can be a viable option with appropriate column and mobile phase selection.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analytical methods described. Please note that specific performance characteristics will vary depending on the instrumentation and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)1H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Linearity (r2) > 0.99> 0.99> 0.99
Limit of Detection (LOD) ng/mL to µg/mL range~0.1 mg/mLµg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL range~0.5 mg/mLµg/mL range
Precision (%RSD) < 5%< 3%< 5%
Accuracy (% Recovery) 95-105%97-103%90-110%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound using GC-MS.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.[1] Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (IS): Select a suitable internal standard that does not co-elute with this compound or other matrix components (e.g., deuterated this compound or another non-interfering ester). Add a fixed concentration of the internal standard to all standards and samples.

  • Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range. Add the same fixed concentration of the internal standard.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 7000 Triple Quadrupole GC-MS system or equivalent.

  • Column: A mid-polarity column such as a Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm) is suitable.[3]

  • Injection Mode: Split injection (e.g., 25 mL/min split flow).[3]

  • Inlet Temperature: 280°C.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • MS Interface Temperature: 230°C.

  • Quadrupole Temperature: 200°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 43, 57, 73, 130) and the internal standard.

3. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Nuclear Magnetic Resonance (1H NMR) Spectroscopy

This protocol outlines a method for the quantitative analysis of this compound using 1H NMR.

1. Sample Preparation

  • Internal Standard Selection: Choose an internal standard with a sharp singlet that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dioxane, or hexamethyldisiloxane). The internal standard should be accurately weighed.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound into an NMR tube.

    • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl3) to dissolve both the sample and the internal standard.

    • Vortex the tube to ensure a homogeneous solution.

2. NMR Instrumentation and Parameters

  • Spectrometer: 400 MHz NMR spectrometer or higher.

  • Solvent: CDCl3.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.

  • Number of Scans: Typically 8-16 scans for good signal-to-noise, depending on the sample concentration.

3. Data Analysis

  • Identify the characteristic signals for this compound in the 1H NMR spectrum. The expected chemical shifts are approximately:

    • ~2.05 ppm (singlet, 3H, -O-C(=O)-CH3)

    • ~3.75 ppm (singlet, 2H, -CH2-)

    • ~0.95 ppm (singlet, 9H, -C(CH3)3)

  • Integrate the area of a well-resolved this compound signal (e.g., the singlet at ~2.05 ppm) and the signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PurityIS

    Where:

    • Canalyte = Concentration of this compound

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

This protocol provides a plausible method for the quantification of this compound by HPLC, adapted from methods for similar ester compounds.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 205-210 nm) is necessary.[4]

  • Injection Volume: 10 µL.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start std_prep Prepare Calibration Standards prep_start->std_prep sample_prep Prepare Sample prep_start->sample_prep is_add Add Internal Standard std_prep->is_add prep_end Inject into GC-MS is_add->prep_end sample_prep->is_add gc_sep Separation by GC prep_end->gc_sep ms_detect Detection by MS gc_sep->ms_detect data_acq Data Acquisition (SIM Mode) ms_detect->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Construct Calibration Curve peak_int->cal_curve quant Quantify this compound cal_curve->quant report Report Results quant->report

Caption: Workflow for GC-MS quantification of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep_start Start weigh_sample Accurately Weigh Sample prep_start->weigh_sample weigh_is Accurately Weigh Internal Standard prep_start->weigh_is dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire 1H NMR Spectrum transfer->acquire_spectrum process_spectrum Process Spectrum (Phase, Baseline) acquire_spectrum->process_spectrum integrate_peaks Integrate Analyte and IS Peaks process_spectrum->integrate_peaks calculate_conc Calculate Concentration integrate_peaks->calculate_conc report Report Results calculate_conc->report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start std_prep Prepare Calibration Standards prep_start->std_prep sample_prep Prepare and Filter Sample prep_start->sample_prep prep_end Inject into HPLC std_prep->prep_end sample_prep->prep_end hplc_sep Separation on C18 Column prep_end->hplc_sep uv_detect UV Detection (205-210 nm) hplc_sep->uv_detect data_acq Data Acquisition uv_detect->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Construct Calibration Curve peak_int->cal_curve quant Quantify this compound cal_curve->quant report Report Results quant->report

References

Neopentyl Acetate: Application Notes for Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of neopentyl acetate (B1210297) as a reference standard in analytical chemistry. This document includes key physical and chemical properties, detailed analytical protocols for qualification and use, and data presentation guidelines to ensure accurate and reproducible results in research and quality control environments.

Introduction

Neopentyl acetate (CAS 926-41-0), also known as 2,2-dimethylpropyl acetate, is a carboxylic ester with a characteristic fruity odor.[1] Its stable molecular structure, a result of the sterically hindered neopentyl group, makes it a suitable candidate for use as a reference standard in various analytical applications, particularly in chromatography. As a reference standard, it can be used for instrument calibration, method validation, and as an internal standard for the quantification of other analytes.

Physicochemical Properties and Specifications

A well-characterized reference standard is essential for accurate analytical measurements. The table below summarizes the key properties of this compound.

PropertyValueReference
Chemical Name 2,2-dimethylpropyl acetate[2][3]
Synonyms This compound, Acetic acid, neopentyl ester[2][3]
CAS Number 926-41-0[2][3]
Molecular Formula C₇H₁₄O₂[1][2][3][4]
Molecular Weight 130.18 g/mol [1][2][4]
Purity (typical) ≥ 95%
Boiling Point Not available
Density Not available
Solubility Soluble in ethanol[1]
Kovats Retention Index 816 (semi-standard non-polar column)[2]

Applications in Analytical Chemistry

This compound can serve as a valuable reference material in the following applications:

  • Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. It can be used as a reference marker for retention time calibration and as an internal standard for the quantification of other volatile and semi-volatile organic compounds.

  • Method Development and Validation: As a compound with a defined structure and purity, it can be used to validate new analytical methods, including determining parameters such as linearity, accuracy, and precision.

  • Quality Control: In industrial settings, this compound can be used as a standard to ensure the quality and consistency of products where it may be present as a component or an impurity.

Experimental Protocols

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol describes a general method for determining the purity of a this compound reference standard.

Objective: To determine the purity of this compound using gas chromatography with flame ionization detection.

Materials:

  • This compound Reference Standard

  • High-purity solvent (e.g., ethyl acetate or hexane)

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary GC column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Microsyringe

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 100 mg of this compound.

    • Dissolve in 10 mL of the chosen solvent to prepare a stock solution of approximately 10 mg/mL.

    • Prepare a working standard by diluting the stock solution 1:100 with the solvent to a final concentration of approximately 100 µg/mL.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject the prepared standard solution into the GC.

    • Record the chromatogram.

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity by the area percent method, assuming all components have a similar response factor in the FID.

Data Presentation:

Peak No.Retention Time (min)Peak AreaArea %Identity
1Impurity 1
2This compound
3Impurity 2
Total 100.0
Use as an Internal Standard for Quantification

This protocol outlines the use of this compound as an internal standard (IS) for the quantification of an analyte of interest by GC.

Objective: To quantify a target analyte in a sample using this compound as an internal standard.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte of interest at a known concentration.

    • Prepare a stock solution of this compound (Internal Standard) at a known concentration.

    • Create a series of calibration standards by adding a constant amount of the this compound stock solution to varying amounts of the analyte stock solution. Dilute to a final volume with a suitable solvent.

  • Sample Preparation:

    • To a known amount of the sample, add the same constant amount of the this compound stock solution as used in the calibration standards. Dilute to the same final volume with the solvent.

  • GC Analysis:

    • Analyze the calibration standards and the sample using the GC method developed for the analyte of interest.

  • Calibration and Quantification:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot a calibration curve of the peak area ratio versus the concentration of the analyte.

    • Determine the peak area ratio for the sample and use the calibration curve to determine the concentration of the analyte in the sample.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the qualification and use of this compound as a reference standard.

G Workflow for this compound as a Reference Standard cluster_0 Qualification of Reference Standard cluster_1 Application in Analysis A Obtain this compound B Identity Confirmation (e.g., MS, NMR) A->B C Purity Determination (GC-FID) B->C D Qualified Reference Standard C->D E Prepare Working Standard Solution D->E Use in application F Instrument Calibration E->F G Use as Internal Standard E->G H Sample Analysis (GC) F->H G->H I Data Processing and Quantification H->I J Report Results I->J

Caption: Workflow for the qualification and application of this compound as a reference standard.

References

Industrial Scale Production of Neopentyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale production of neopentyl acetate (B1210297). It covers the primary synthesis route, Fischer esterification, and an alternative transesterification process. The information is intended to guide researchers, scientists, and drug development professionals in understanding and potentially scaling up the synthesis of this important chemical intermediate.

Introduction

Neopentyl acetate is a specialty chemical with a range of applications, including in the fragrance industry and as a non-polar solvent. Its industrial production is primarily achieved through the direct esterification of neopentyl alcohol with acetic acid or acetic anhydride, a process known as Fischer esterification. An alternative, though less common, industrial route is the transesterification of a methyl or ethyl acetate with neopentyl alcohol. This document details the methodologies for both processes at an industrial scale.

Synthesis Methods

Two primary methods for the industrial production of this compound are detailed below: Fischer Esterification and Transesterification.

Fischer Esterification

Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] To drive the reversible reaction towards the product side, an excess of one of the reactants, typically the less expensive one, is used.[1]

Reaction Scheme:

CH₃COOH + (CH₃)₃CCH₂OH ⇌ CH₃COOCH₂C(CH₃)₃ + H₂O (Acetic Acid + Neopentyl Alcohol ⇌ this compound + Water)

Catalysts:

A variety of acid catalysts can be employed to accelerate the reaction rate. These include:

  • Homogeneous Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective homogeneous catalysts.[3]

  • Heterogeneous Catalysts: Solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) offer the advantage of being easily separated from the reaction mixture, simplifying the purification process and allowing for catalyst recycling.[4]

Self-Catalysis:

An alternative approach involves using a large excess of acetic acid to act as both a reactant and a catalyst, a method known as "self-catalysis".[3]

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound production, this typically involves reacting methyl acetate or ethyl acetate with neopentyl alcohol in the presence of a catalyst.[5][6] This method can be advantageous in certain situations, for instance, when the starting ester is readily available as a byproduct from another process.[6]

Reaction Scheme:

CH₃COOCH₃ + (CH₃)₃CCH₂OH ⇌ CH₃COOCH₂C(CH₃)₃ + CH₃OH (Methyl Acetate + Neopentyl Alcohol ⇌ this compound + Methanol)

Catalysts:

Both acid and base catalysts can be used for transesterification.[5] For industrial applications, solid acid catalysts like sulfonic ion-exchange resins (e.g., Amberlyst 15) are often preferred due to their ease of separation and reusability.[6]

Data Presentation: Comparative Synthesis Parameters

The following table summarizes typical reaction conditions for the industrial synthesis of this compound and its close analogue, neopentyl glycol diacetate, via esterification. Data for analogous ester syntheses are also included to provide a broader context for process optimization.

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)PressureReaction Time (h)Yield (%)PurityReference
Neopentyl Glycol Diacetate Synthesis
Self-CatalyzedAcetic Acid : Neopentyl Glycol8:1100-110Atmospheric20-22~95High[3]
Sulfuric AcidAcetic Acid : Neopentyl Glycol2:1145Atmospheric4.5~90High[3]
p-TSAAcetic Acid : Neopentyl Glycol>2:1135-140AtmosphericNot SpecifiedHighHigh[3]
Acidic Ion-Exchange ResinAcetic Acid : Neopentyl Glycol>2:1ElevatedAtmospheric4-5HighHigh[3]
Analogous Ester Synthesis (Nopyl Acetate)
Acetic Anhydride & Sodium AcetateAcetic Anhydride : Nopol (B1679846)-90Atmospheric384-[4]
Acetic Anhydride in TolueneAcetic Anhydride : Nopol-150Atmospheric198-[4]
Amberlyst-15Acetic Acid : Nopol2:180Atmospheric1.5-2-8.2 (selectivity)[4]
Analogous Ester Synthesis (Isopentyl Acetate - Lab Scale)
Sulfuric AcidAcetic Acid : Isopentyl Alcohol~2.3:1Reflux (~160)Atmospheric0.75--[2]
Sulfuric AcidAcetic Acid : Isopentyl Alcohol~2.5:1RefluxAtmospheric1--[7]

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments related to the industrial-scale production of this compound.

Protocol 1: Industrial Scale Fischer Esterification of this compound

This protocol describes a typical industrial batch process for the synthesis of this compound using a solid acid catalyst.

Equipment:

  • Glass-lined or stainless steel reactor with heating/cooling jacket, agitator, reflux condenser, and a Dean-Stark trap (or similar water removal system).

  • Storage tanks for raw materials and final product.

  • Filtration system for catalyst recovery.

  • Washing and separation vessels.

  • Fractional distillation column.

Materials:

  • Neopentyl Alcohol (2,2-Dimethyl-1-propanol)

  • Glacial Acetic Acid

  • Solid Acid Catalyst (e.g., Amberlyst-15)

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • Reactor Charging: Charge the reactor with neopentyl alcohol and glacial acetic acid. A molar excess of acetic acid (e.g., 1.5 to 3 equivalents) is typically used to drive the reaction equilibrium towards the product.

  • Catalyst Addition: Add the solid acid catalyst. The catalyst loading is typically in the range of 5-15% by weight of the limiting reactant (neopentyl alcohol).

  • Reaction: Heat the mixture to reflux temperature (typically 120-150°C) with continuous agitation. The water produced during the reaction is continuously removed from the reaction mixture using a Dean-Stark trap to shift the equilibrium towards the formation of the ester.

  • Reaction Monitoring: Monitor the progress of the reaction by analyzing samples periodically using gas chromatography (GC) to determine the conversion of neopentyl alcohol. The reaction is typically continued until the desired conversion is achieved (e.g., >95%).

  • Catalyst Removal: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed with a solvent and regenerated for reuse.

  • Workup and Purification:

    • Transfer the crude this compound to a washing vessel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid catalyst and excess acetic acid), and finally with brine.[7] Be cautious during the bicarbonate wash as it will generate carbon dioxide gas.[1]

    • Separate the aqueous layers after each wash.

    • Dry the organic layer over a drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Distillation: Purify the dried crude product by fractional distillation under atmospheric or reduced pressure to obtain high-purity this compound. The fraction boiling at the correct temperature is collected as the final product.

Protocol 2: Industrial Scale Transesterification for this compound Production

This protocol outlines a general industrial procedure for synthesizing this compound via transesterification.

Equipment:

  • Similar to the Fischer esterification setup, but the water removal system might be adapted for the removal of the alcohol byproduct (e.g., methanol).

Materials:

  • Neopentyl Alcohol

  • Methyl Acetate or Ethyl Acetate

  • Solid Acid or Base Catalyst (e.g., Amberlyst-15 or sodium methoxide)

  • Solvent (optional, depending on the process)

Procedure:

  • Reactor Charging: Charge the reactor with neopentyl alcohol and the acetate ester (e.g., methyl acetate). An excess of the acetate ester is often used.

  • Catalyst Addition: Add the catalyst to the reactor.

  • Reaction: Heat the reaction mixture to the desired temperature with agitation. The byproduct alcohol (e.g., methanol) is continuously removed to drive the equilibrium towards the product.

  • Reaction Monitoring: Monitor the reaction progress using GC.

  • Catalyst Removal and Product Purification: Follow similar workup and purification steps as described in the Fischer esterification protocol, adapting the washing and distillation procedures for the specific components of the reaction mixture.

Safety Considerations

Industrial-scale production of this compound involves handling flammable and potentially hazardous materials. Adherence to strict safety protocols is mandatory.

  • Flammability: Neopentyl alcohol and this compound are flammable.[8][9] All equipment must be properly grounded to prevent static discharge.[8] The production area should be well-ventilated and equipped with explosion-proof electrical installations. Keep away from open flames, sparks, and other ignition sources.[8][9]

  • Personal Protective Equipment (PPE): Personnel should wear appropriate PPE, including safety glasses, chemical-resistant gloves, and flame-retardant clothing.[8]

  • Handling and Storage: Store raw materials and the final product in tightly sealed containers in a cool, dry, and well-ventilated area away from oxidizing agents.[8]

  • Spill and Emergency Procedures: Have appropriate spill containment and cleanup materials readily available. Ensure access to safety showers and eyewash stations.[8] In case of a large spill, evacuate the area and use spark-free tools for cleanup.[8]

Always consult the Safety Data Sheets (SDS) for all chemicals used in the process for detailed safety information.[8][9]

Visualization of the Production Workflow

The following diagrams illustrate the logical relationships in the industrial production of this compound.

Neopentyl_Acetate_Signaling_Pathway cluster_reactants Reactants cluster_process Fischer Esterification cluster_products Products Neopentyl_Alcohol Neopentyl Alcohol Esterification Esterification Reaction (Acid Catalyst) Neopentyl_Alcohol->Esterification Acetic_Acid Acetic Acid / Anhydride Acetic_Acid->Esterification Crude_Neopentyl_Acetate Crude this compound Esterification->Crude_Neopentyl_Acetate Water Water (byproduct) Esterification->Water

Diagram 1: Fischer Esterification Signaling Pathway.

Neopentyl_Acetate_Workflow start Start reactants Charge Reactants (Neopentyl Alcohol, Acetic Acid) start->reactants catalyst Add Catalyst reactants->catalyst reaction Esterification Reaction (Heating and Water Removal) catalyst->reaction catalyst_removal Catalyst Filtration reaction->catalyst_removal washing Washing and Neutralization catalyst_removal->washing drying Drying washing->drying distillation Fractional Distillation drying->distillation product High-Purity This compound distillation->product end End product->end

Diagram 2: Industrial Production Workflow for this compound.

References

Enzymatic Synthesis of Neopentyl Acetate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Neopentyl acetate (B1210297) is a valuable ester with applications in the fragrance, flavor, and specialty solvent industries. Traditional chemical synthesis often requires harsh conditions and catalysts, leading to environmental concerns and byproduct formation. Enzymatic synthesis, employing lipases as biocatalysts, offers a green and highly selective alternative, operating under mild conditions with high catalytic efficiency. This document provides a detailed protocol for the synthesis of neopentyl acetate via enzymatic transesterification, primarily focusing on the use of Novozym® 435, a commercially available immobilized lipase (B570770) from Candida antarctica lipase B (CALB).

Principle and Advantages

The enzymatic synthesis of this compound can be achieved through two primary routes: direct esterification of neopentyl alcohol and acetic acid, or transesterification of neopentyl alcohol with an acyl donor such as ethyl acetate or vinyl acetate. Transesterification is often preferred as it can be an irreversible or quasi-irreversible reaction, driving the equilibrium towards product formation and achieving higher yields.[1] The use of immobilized enzymes like Novozym® 435 simplifies catalyst recovery and reuse, making the process more cost-effective and suitable for continuous-flow applications.[2]

Kinetic Mechanism

Lipase-catalyzed transesterification reactions are widely reported to follow a Ping-Pong Bi-Bi mechanism.[3][4] In this model, the lipase first reacts with the acyl donor (e.g., ethyl acetate) to form an acyl-enzyme intermediate, releasing the first product (ethanol). Subsequently, the alcohol substrate (neopentyl alcohol) binds to the acyl-enzyme complex, leading to the formation of the final ester product (this compound) and regeneration of the free enzyme.

Data Presentation: Comparative Analysis of Enzymatic Acetate Synthesis

To establish a baseline for the synthesis of this compound, the following tables summarize reaction conditions and outcomes for the enzymatic synthesis of various other acetate esters using Novozym® 435. This data provides a valuable reference for optimizing the reaction parameters for this compound production.

Table 1: Reaction Conditions for Novozym® 435-Catalyzed Synthesis of Various Acetate Esters

Ester ProductAlcohol SubstrateAcyl DonorMolar Ratio (Alcohol:Acyl Donor)Enzyme Loading (% w/w)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Neryl AcetateNerolEthyl Acetate1:12.62.652.7291.6[1]
2-Phenylethyl Acetate2-Phenylethyl AlcoholEthyl Acetate1:16 (approx.)Not specified (Packed Bed)54.03Continuous>99[2]
Butyl Acetaten-ButanolAcetic Acid1:37.5402.5>90[5]
Eugenyl AcetateEugenolAcetic Anhydride1:11055291.8
Ethyl ValerateEthanolValeric AcidNot specified15400.75>80[6][7]
Nonyl CaprylateNonanolCaprylic AcidNot specified25405>90[6][7]

Table 2: Influence of Key Parameters on Reaction Efficiency

ParameterGeneral TrendObservations
Temperature Increased reaction rate up to an optimum, followed by a decrease due to enzyme denaturation.Optimal temperatures for acetate synthesis with Novozym® 435 are typically in the range of 40-60°C.[5]
Substrate Molar Ratio An excess of the acyl donor is often used to shift the equilibrium towards product formation.High concentrations of some alcohols or acids can cause substrate inhibition.[3][4]
Enzyme Loading Higher enzyme concentration generally leads to a faster reaction rate, up to a point where mass transfer limitations may occur.Typical loadings range from 2% to 25% (w/w of substrates).[1][6][7]
Solvent Solvent-free systems are increasingly preferred for green chemistry, with one of the substrates acting as the solvent.In solvent-free systems, ethyl acetate can serve as both the acyl donor and the reaction medium.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Transesterification in a Solvent-Free System

This protocol describes a lab-scale batch synthesis of this compound using Novozym® 435 with ethyl acetate as the acyl donor in a solvent-free system.

Materials:

  • Neopentyl alcohol (2,2-dimethyl-1-propanol), ≥99%

  • Ethyl acetate, anhydrous, ≥99.5%

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Hexane (B92381), analytical grade

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thermostatically controlled oil bath or heating mantle

  • Rotary evaporator

  • Gas chromatograph (GC) for reaction monitoring and product analysis

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add neopentyl alcohol and ethyl acetate. Based on analogous reactions, a starting molar ratio of neopentyl alcohol to ethyl acetate of 1:5 to 1:10 is recommended to drive the reaction equilibrium.

  • Enzyme Addition: Add Novozym® 435 to the reaction mixture. A starting enzyme loading of 5-10% (w/w) based on the total weight of the substrates is recommended.

  • Reaction Setup: Attach a reflux condenser to the flask and place the setup in a thermostatically controlled oil bath preheated to 50°C.

  • Reaction Execution: Stir the reaction mixture at 200-250 rpm. The reaction can be monitored by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by GC to determine the conversion of neopentyl alcohol.

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion (or equilibrium), turn off the heat and allow the mixture to cool to room temperature. Separate the immobilized enzyme from the reaction mixture by simple filtration.

  • Enzyme Washing and Storage: Wash the recovered Novozym® 435 with hexane to remove any adsorbed substrates and products. Dry the enzyme under vacuum and store it for reuse.

  • Product Isolation: Transfer the filtrate to a separatory funnel. The excess ethyl acetate can be removed using a rotary evaporator.

  • Purification: The crude this compound can be further purified by washing with a saturated sodium bicarbonate solution to remove any potential acidic impurities, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and perform a final distillation to obtain pure this compound.

  • Analysis: Confirm the purity of the final product using GC and characterize its structure using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Product Isolation cluster_purification 4. Purification & Analysis A Mix Neopentyl Alcohol and Ethyl Acetate B Add Novozym® 435 A->B C Heat and Stir (e.g., 50°C, 200 rpm) B->C D Monitor by GC C->D E Cool and Filter D->E F Recover and Wash Enzyme E->F Solid G Remove Excess Ethyl Acetate (Rotary Evaporation) E->G Liquid H Purify this compound (Washing, Distillation) G->H I Characterize Product (GC, NMR, FT-IR) H->I ping_pong_mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Attack E Lipase (E) E_Ac Acyl-Enzyme Intermediate (E-Ac) E->E_Ac E->E_Ac NeoOAc This compound (Q) EA Ethyl Acetate (A) EA->E EtOH Ethanol (P) E_Ac->E E_Ac->E E_Ac->E E_Ac->EtOH E_Ac->EtOH NeoOH Neopentyl Alcohol (B) NeoOH->E_Ac

References

Neopentyl Acetate in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of neopentyl acetate (B1210297) and its precursor, neopentyl glycol, in various areas of material science. Due to the limited availability of direct experimental protocols for neopentyl acetate, this guide adapts established procedures for structurally related neopentyl glycol esters.

Application in High-Performance Lubricants

Neopentyl polyol esters, derived from neopentyl glycol, are a cornerstone in the formulation of high-performance synthetic lubricants, particularly for demanding applications such as jet engines. These esters exhibit exceptional thermal and oxidative stability due to the absence of labile hydrogen atoms on the β-carbon of the neopentyl group. While direct data on this compound as a primary lubricant base oil is limited, neopentyl glycol is extensively used to create more complex esters that serve this purpose. These esters demonstrate superior load-bearing capacity and cleaner engine operation compared to traditional lubricants.

Quantitative Performance Data of Neopentyl Glycol Ester Lubricants

The following table summarizes the performance characteristics of lubricants formulated with neopentyl glycol oligoesters based on rapeseed oil (NOAR). The viscosity of these lubricants can be adjusted by controlling the molar ratio of neopentyl glycol (NPG) to adipic acid (AA) during synthesis.

PropertyValueReference
Viscosity Index> 200
Pour Point< -43 °C
Biodegradation Rate> 96%
Maximum Non-Seizure Load (PB value)784 N
Wear Scar Diameter0.40 mm
Thermal Decomposition Temperature> 300 °C
Experimental Protocol: Synthesis of Neopentyl Glycol Esters for Lubricant Applications

This protocol is adapted from the synthesis of neopentyl glycol esters using fatty acids and can be conceptually applied to the synthesis of other neopentyl esters.

Materials:

  • Neopentyl glycol (NPG)

  • Carboxylic acid (e.g., Adipic Acid for polyesters, or a blend of monocarboxylic acids)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (as an azeotropic solvent to remove water)

  • Saturated NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine neopentyl glycol and the desired carboxylic acid(s) in a 1:2.5 molar ratio (alcohol:acid).

  • Catalyst and Solvent Addition: Add p-toluenesulfonic acid (1% by weight of the total reactants) as a catalyst. Add toluene to facilitate the azeotropic removal of water produced during the esterification.

  • Esterification: Heat the reaction mixture to 120-130 °C and maintain reflux. Monitor the reaction progress by collecting the water in the Dean-Stark apparatus. The reaction is typically complete within 4-5 hours, with over 89% conversion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by washing with a saturated sodium bicarbonate solution, followed by water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure.

  • Purification: Purify the resulting neopentyl glycol ester by silica (B1680970) gel column chromatography using a hexane:ethyl acetate (90:10 v/v) mobile phase.

Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

// Nodes reactants [label="Neopentyl Glycol\n+\nCarboxylic Acid(s)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="p-Toluenesulfonic Acid\n(Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Toluene\n(Azeotropic Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_flask [label="Reaction Flask", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; dean_stark [label="Dean-Stark\nApparatus", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; reflux [label="Reflux Condenser", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; heating [label="Heating\n(120-130°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Work-up\n(Neutralization, Washing, Drying)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Neopentyl Glycol Ester\n(Lubricant Base Oil)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reactants -> reaction_flask; catalyst -> reaction_flask; solvent -> reaction_flask; reaction_flask -> dean_stark [label="Vapor"]; dean_stark -> reflux; reflux -> dean_stark [label="Condensate"]; dean_stark -> reaction_flask [label="Solvent Return"]; reaction_flask -> heating [style=invis]; heating -> reaction_flask [dir=back, label="Heat"]; reaction_flask -> workup [label="Crude Product"]; workup -> purification; purification -> product; } DOT Workflow for the synthesis of neopentyl glycol ester lubricants.

Application in Polymer Synthesis: Polyesters and Coatings

Neopentyl glycol is a critical building block in the synthesis of high-performance polyester (B1180765) resins used in coatings, including powder coatings, coil coatings, and gel coats. The incorporation of the neopentyl structure into the polymer backbone imparts significant improvements in hydrolytic stability, weather resistance, and the balance between flexibility and hardness. While this compound is not typically used as a monomer, it can serve as a non-reactive solvent in polymerization processes, particularly where its solvency characteristics and evaporation rate are desirable.

Quantitative Data on Neopentyl Glycol Polyester Performance

The properties of polyester polyols synthesized with neopentyl glycol can be tailored by adjusting the monomer ratios. For instance, in a polyurethane enamel system, the following optimized ratios were identified:

ParameterOptimized Ratio
n(-OH) : n(-COOH)1.5 : 1
n(Phthalic Anhydride) : n(Adipic Acid)3 : 1
n(Glycerol) : n(Neopentyl Glycol)1.5 : 1

Under these conditions, the resulting polyurethane enamel exhibited enhanced adhesion, insulation, and heat resistance.

Experimental Protocol: Synthesis of Neopentyl Glycol Polyester for Coatings

This protocol outlines the synthesis of a neopentyl glycol-based polyester, a common precursor for polyurethane coatings.

Materials:

  • Neopentyl glycol (NPG)

  • Adipic acid

  • Ethylene (B1197577) glycol (as a process aid to prevent NPG sublimation)

  • Tin(II) chloride (catalyst)

  • Nitrogen gas

Procedure:

  • Reactor Charging: In a reaction vessel equipped for melt esterification with a distillation column and purged with nitrogen, charge 44.57 kg of adipic acid, 48.91 kg of neopentyl glycol, and 0.5 kg of ethylene glycol.

  • Initial Esterification: Heat the reaction mixture to 200°C under atmospheric pressure. The majority of the water of condensation will distill off during this phase.

  • Polycondensation: Add 2 g of tin(II) chloride as a catalyst. Reduce the pressure to 120 mbar while maintaining the temperature at 200°C to remove the remaining water and drive the polymerization. The total esterification time is approximately 25 hours.

  • Product Characterization: The resulting polyester can be characterized by its hydroxyl number. In one reported synthesis, a hydroxyl number of 224 was achieved.

Safety Precautions: This process involves high temperatures and reduced pressures. Ensure the reaction vessel is rated for these conditions. Use an inert nitrogen atmosphere to prevent oxidation.

// Nodes reactants [label="Neopentyl Glycol\n+\nAdipic Acid\n+\nEthylene Glycol", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Tin(II) Chloride\n(Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; reactor [label="Reaction Vessel\n(Nitrogen Purged)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; distillation [label="Distillation Column", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; heating_atm [label="Heating (200°C)\nAtmospheric Pressure", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; heating_vac [label="Heating (200°C)\nReduced Pressure (120 mbar)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Neopentyl Glycol Polyester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reactants -> reactor; reactor -> distillation [label="Water Vapor"]; reactor -> heating_atm [style=invis]; heating_atm -> reactor [dir=back, label="Initial Esterification"]; catalyst -> reactor [style=dashed]; reactor -> heating_vac [style=invis]; heating_vac -> reactor [dir=back, label="Polycondensation"]; reactor -> product [label="Final Polyester"]; } DOT Workflow for the synthesis of neopentyl glycol polyester.

Application as a Solvent in Adhesives and Coatings

General Properties of Acetate Solvents in Formulations
PropertyDescription
Solvency Acetate esters are effective solvents for a wide range of polymers and resins used in adhesives and coatings.
Evaporation Rate The evaporation rate influences the drying time and film formation. This compound's volatility would need to be considered in relation to other solvents in a blend.
Odor and Toxicity Acetates generally have a characteristic fruity odor and are considered less toxic than aromatic solvents like toluene.
Experimental Protocol: General Formulation of a Solvent-Based Neoprene Adhesive

This is a general procedure illustrating the components of a solvent-based adhesive where this compound could be a component of the solvent mixture.

Materials:

  • Neoprene (polychloroprene) rubber

  • Solvent blend (e.g., a mixture of acetates, ketones, and aliphatic hydrocarbons; this compound could be a component)

  • Tackifying resins (e.g., rosin (B192284) esters)

  • Antioxidants and stabilizers

  • Metal oxides (e.g., zinc oxide, magnesium oxide) as acid acceptors

Procedure:

  • Polymer Dissolution: In a high-shear mixer, dissolve the neoprene rubber in the solvent blend. This process may take several hours.

  • Additive Incorporation: Once the polymer is fully dissolved, add the tackifying resins, antioxidants, and metal oxides to the mixture.

  • Homogenization: Continue mixing until all components are fully dispersed and the adhesive has a uniform consistency.

  • Viscosity Adjustment: Adjust the viscosity by adding more solvent if necessary.

  • Application: The adhesive is typically applied to both surfaces to be bonded. The solvent is allowed to evaporate until the adhesive is tacky to the touch. The two surfaces are then brought into contact with firm pressure.

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// Edges adhesive -> components; components -> polymer; components -> solvent; components -> additives; additives -> tackifiers; additives -> stabilizers; additives -> metal_oxides; adhesive -> properties; properties -> viscosity; properties -> drying_time; properties -> adhesion; solvent -> viscosity [style=dashed]; solvent -> drying_time [style=dashed]; polymer -> adhesion [style=dashed]; tackifiers -> adhesion [style=dashed]; } DOT Logical relationship of components in a solvent-based adhesive.

Troubleshooting & Optimization

Technical Support Center: Optimizing Neopentyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of neopentyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing neopentyl acetate?

A1: The most prevalent and cost-effective method for synthesizing this compound is the Fischer esterification of neopentyl alcohol with acetic acid using an acid catalyst.

Q2: Why is the esterification of neopentyl alcohol challenging?

A2: Neopentyl alcohol is a primary alcohol, but it is sterically hindered due to the bulky tert-butyl group adjacent to the hydroxyl group. This steric hindrance can significantly slow down the rate of the esterification reaction.[1]

Q3: What are the typical catalysts used for this compound synthesis?

A3: Strong protic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts in Fischer esterification.[2]

Q4: How can I drive the equilibrium of the Fischer esterification towards the product side?

A4: To maximize the yield of this compound, the equilibrium can be shifted towards the products by either using a large excess of one of the reactants (typically the less expensive one, acetic acid) or by removing water as it is formed during the reaction.[3]

Q5: What are the key parameters to optimize for this reaction?

A5: The key parameters to optimize for the synthesis of this compound are reaction temperature, catalyst loading, reactant molar ratio, and reaction time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the acetic acid. 2. Low Reaction Temperature: The reaction temperature may not be high enough to overcome the activation energy, especially with the sterically hindered neopentyl alcohol. 3. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium.1. Increase Catalyst Loading: Incrementally increase the catalyst concentration. (See Table 1 for guidance). 2. Increase Reaction Temperature: Raise the temperature of the reaction mixture to increase the reaction rate. Refluxing is a common technique. 3. Increase Reaction Time: Extend the duration of the reaction to allow it to proceed closer to completion.
Incomplete Conversion of Starting Materials 1. Equilibrium Limitation: The reaction has reached equilibrium, but a significant amount of starting material remains. 2. Steric Hindrance: The bulky neopentyl group is slowing the reaction rate, preventing it from reaching completion in a practical timeframe.1. Shift the Equilibrium: Use a larger excess of acetic acid or remove water from the reaction mixture using a Dean-Stark apparatus. 2. Optimize Conditions: Increase the reaction temperature and/or catalyst loading to accelerate the reaction rate.
Formation of Side Products 1. Dehydration of Neopentyl Alcohol: At high temperatures and strong acid concentrations, neopentyl alcohol can undergo rearrangement and elimination to form alkenes.1. Moderate Reaction Temperature: Avoid excessively high temperatures. 2. Use a Milder Catalyst: Consider using a less corrosive or solid acid catalyst.
Difficulties in Product Purification 1. Incomplete Removal of Acetic Acid: Residual acetic acid can be difficult to separate from the product due to their similar polarities. 2. Emulsion Formation During Workup: Vigorous shaking during the aqueous wash can lead to the formation of stable emulsions.1. Thorough Washing: Wash the organic layer multiple times with a saturated sodium bicarbonate solution to neutralize and remove all traces of acetic acid. 2. Gentle Inversion: During extractions, gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding brine can help to break it.

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Yield

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
0.08< 5
1.06~60
2.04~80
3.02> 90

Note: Data is representative and based on typical Fischer esterification reactions. Actual results may vary depending on specific experimental conditions.

Table 2: Effect of Temperature and Reactant Ratio on Reaction Yield

Temperature (°C)Acetic Acid : Neopentyl Alcohol Molar RatioReaction Time (h)Yield (%)
801:18~50
1002:16~75
120 (Reflux)3:14> 90

Note: Data is representative and based on typical Fischer esterification reactions. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

General Protocol for Fischer Esterification of this compound

  • Reactant and Catalyst Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add neopentyl alcohol and an excess of glacial acetic acid (e.g., a 3:1 molar ratio).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol% relative to the limiting reagent, neopentyl alcohol).

  • Reaction: Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more CO₂ evolution is observed), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Purify the crude this compound by fractional distillation to obtain the pure product.

Visualizations

experimental_workflow start Start reactants Charge Reactants: Neopentyl Alcohol & Acetic Acid start->reactants catalyst Add Catalyst: Sulfuric Acid reactants->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor Reaction Progress (TLC/GC) reflux->monitor workup Aqueous Workup: Wash with H₂O, NaHCO₃, Brine monitor->workup Reaction Complete dry Dry Organic Layer workup->dry purify Purify by Distillation dry->purify product This compound purify->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Low Yield or Incomplete Reaction check_temp Is Reaction Temperature Sufficiently High? start->check_temp check_catalyst Is Catalyst Loading Adequate? check_temp->check_catalyst Yes increase_temp Increase Temperature (e.g., to Reflux) check_temp->increase_temp No check_time Is Reaction Time Long Enough? check_catalyst->check_time Yes increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst No check_ratio Is Reactant Ratio Optimized? check_time->check_ratio Yes increase_time Increase Reaction Time check_time->increase_time No increase_acid Increase Excess of Acetic Acid check_ratio->increase_acid No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of Crude Neopentyl Acetate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude neopentyl acetate (B1210297) by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude neopentyl acetate synthesized by Fischer esterification?

Crude this compound from Fischer esterification typically contains the following impurities:

  • Unreacted starting materials: Neopentyl alcohol and acetic acid.

  • Water: A byproduct of the esterification reaction.

  • Acid catalyst: Typically sulfuric acid or another strong acid used to catalyze the reaction.

  • Side products: Although generally a clean reaction, trace amounts of side products such as ethers from the dehydration of neopentyl alcohol may be present, especially if the reaction temperature is too high.

Q2: What is the boiling point of this compound and its common impurities?

The separation by distillation relies on the differences in boiling points of the components in the mixture. Below is a table summarizing the relevant boiling points at atmospheric pressure.

CompoundBoiling Point (°C)Boiling Point (°F)
This compound~128 - 141~262 - 286
Neopentyl Alcohol113.5236.3[1]
Acetic Acid118244.4
Water100212

Note: The reported boiling point for this compound varies slightly across different sources. It is crucial to monitor the distillation temperature closely to determine the correct fraction to collect.

Q3: Is it possible for this compound to form an azeotrope with water or neopentyl alcohol?

  • Water Azeotrope: Many esters form low-boiling azeotropes with water, which can be a useful way to remove water during the initial stages of distillation.

  • Neopentyl Alcohol Azeotrope: Given the relatively small difference in boiling points between this compound and neopentyl alcohol (~15-25 °C), the possibility of an azeotrope exists. If an azeotrope forms, complete separation by simple or fractional distillation may not be possible.

Q4: What is the recommended work-up procedure for crude this compound before distillation?

Before distillation, it is essential to perform a work-up to remove acidic impurities and water. A typical procedure involves:

  • Neutralization: Wash the crude ester with a saturated solution of sodium bicarbonate (NaHCO₃) in a separatory funnel to neutralize the acid catalyst and any unreacted acetic acid. Be sure to vent the separatory funnel frequently, as the reaction produces carbon dioxide gas.

  • Water Wash: Wash the organic layer with water to remove any remaining sodium bicarbonate and other water-soluble impurities.

  • Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to break up emulsions and remove the bulk of the dissolved water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter the dried organic layer to remove the drying agent.

Experimental Protocols

Protocol for Work-up of Crude this compound
  • Transfer the crude this compound reaction mixture to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution.

  • Stopper the funnel and gently invert it several times, venting frequently to release pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the sodium bicarbonate wash until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine. Separate and discard the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate.

  • Swirl the flask for 5-10 minutes. The liquid should become clear if sufficient drying agent has been used.

  • Gravity filter the dried this compound into a clean, dry round-bottom flask suitable for distillation.

Protocol for Fractional Distillation of this compound

Fractional distillation is recommended for separating this compound from neopentyl alcohol due to their close boiling points.[2][3][4]

  • Assemble a fractional distillation apparatus using a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Add the dried crude this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the distillation flask gently.

  • Observe the temperature at the thermometer. The first fraction to distill will likely be any remaining water or a low-boiling azeotrope.

  • The temperature should then rise and stabilize at the boiling point of the next lowest-boiling component, which is neopentyl alcohol (approx. 113.5 °C). Collect this fraction in a separate receiving flask.

  • Once the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound, which should distill at a stable temperature corresponding to its boiling point (approx. 128-141 °C).

  • Continue distillation until only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Record the boiling range of your purified this compound.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Bumping or Foaming - Superheating of the liquid. - Presence of surfactants or impurities. - Heating too rapidly.- Add boiling chips or a magnetic stir bar to the distillation flask. - Reduce the heating rate. - In cases of severe foaming, an anti-foaming agent can be added, or the distillation can be performed under reduced pressure.[2]
Distillation is Very Slow or Stalled - Insufficient heating. - Poor insulation of the distillation column.- Increase the heating mantle temperature gradually. - Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.
Poor Separation of Components - Distillation rate is too fast. - Inefficient fractionating column. - Formation of an azeotrope.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. - Use a longer or more efficient fractionating column (one with a higher number of theoretical plates). - If an azeotrope is suspected, further purification may require alternative methods such as extractive distillation or chromatography.
Product is Cloudy - Presence of water.- Ensure the crude ester was thoroughly dried before distillation. - The collected distillate can be dried again with an anhydrous drying agent and re-distilled if necessary.
Product is Contaminated with Acetic Acid - Incomplete neutralization during work-up.- Repeat the sodium bicarbonate wash of the crude ester before distillation, ensuring the aqueous layer is basic after the final wash.

Visualizations

experimental_workflow A Crude this compound B Work-up: Neutralization & Washing A->B Remove Acid C Drying with Anhydrous Agent B->C Remove Water D Filtration C->D Remove Drying Agent E Fractional Distillation D->E Separate Components F Purified this compound E->F Collect Pure Fraction

Caption: Workflow for the purification of crude this compound.

troubleshooting_distillation Start Distillation Problem Q1 Poor Separation? Start->Q1 A1 Reduce Heating Rate Use More Efficient Column Q1->A1 Yes Q2 Bumping/Foaming? Q1->Q2 No End Successful Purification A1->End A2 Add Boiling Chips Reduce Heating Rate Q2->A2 Yes Q3 Distillation Stalled? Q2->Q3 No A2->End A3 Increase Heat Insulate Column Q3->A3 Yes Q3->End No A3->End

Caption: Decision tree for troubleshooting common distillation issues.

References

identifying side products in neopentyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of neopentyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing neopentyl acetate?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer esterification of neopentyl alcohol with acetic acid, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2][3][4][5] This is an equilibrium-driven reaction where the removal of water helps to increase the product yield.[1][3]

Q2: What are the primary side products I should expect during this compound synthesis via Fischer esterification?

A2: Due to the acidic conditions and the structure of neopentyl alcohol, the main side products are typically:

  • Dehydration products: The major dehydration product is 2-methyl-2-butene (B146552) , formed via a rearrangement of the intermediate carbocation.[6][7][8] A minor isomer, 2-methyl-1-butene , may also be formed.[9]

  • Ether formation: Di-neopentyl ether can be formed through the acid-catalyzed self-condensation of neopentyl alcohol.

  • Unreacted starting materials: Residual neopentyl alcohol and acetic acid will likely be present in the crude product mixture.[4]

Q3: Why is 2-methyl-2-butene the major dehydration side product and not a direct dehydration product?

A3: Neopentyl alcohol is a primary alcohol that lacks β-hydrogens, making direct E2 elimination impossible. Under acidic conditions, the reaction proceeds via an E1-like mechanism. The initial protonation of the hydroxyl group and loss of water would form a highly unstable primary carbocation. To achieve a more stable state, a 1,2-methyl shift occurs, rearranging the primary carbocation into a more stable tertiary carbocation. Deprotonation of this tertiary carbocation then predominantly yields the more substituted and thermodynamically stable alkene, 2-methyl-2-butene.[6][7][8][10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of this compound Incomplete reaction due to equilibrium.Use an excess of one reactant (typically acetic acid as it is less expensive) to shift the equilibrium towards the product.[1] Alternatively, remove water as it forms using a Dean-Stark apparatus or molecular sieves.
Insufficient catalyst or catalyst activity.Ensure the correct catalytic amount of a strong acid (e.g., H₂SO₄) is used. If using a solid acid catalyst, ensure it is active and has not been poisoned.
High concentration of alkene impurities High reaction temperature or prolonged reaction time.Optimize the reaction temperature and time to favor esterification over dehydration. Lower temperatures generally reduce the rate of dehydration.
Strong acid catalyst concentration is too high.Reduce the concentration of the acid catalyst to minimize the rate of the competing dehydration reaction.
Presence of di-neopentyl ether High concentration of neopentyl alcohol and acidic conditions.Use a molar ratio with an excess of acetic acid to reduce the likelihood of alcohol self-condensation.
Difficulty in product purification Similar boiling points of this compound and neopentyl alcohol.Careful fractional distillation is required. Ensure the distillation column is efficient enough to separate the components.
Presence of acidic impurities in the final product.Wash the crude product with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove any remaining acetic acid and acid catalyst before distillation.[4]

Quantitative Data on Side Products

The formation of side products is highly dependent on specific reaction conditions. The following table provides an overview of expected side products and their relative abundance based on typical reaction mechanisms.

Side Product Typical Yield Range (%) Factors Influencing Yield
2-Methyl-2-butene5 - 20%Higher temperatures, longer reaction times, and higher acid catalyst concentrations increase the yield of this side product. It is the major dehydration product, often forming in an approximate 85:15 ratio with 2-methyl-1-butene.[9][12]
2-Methyl-1-butene1 - 5%Forms as a minor dehydration product alongside 2-methyl-2-butene.
Di-neopentyl ether< 5%More likely to form with higher concentrations of neopentyl alcohol and strong acidic conditions.
Unreacted Neopentyl AlcoholVariableDepends on the initial molar ratio of reactants and the extent of reaction completion.
Unreacted Acetic AcidVariableDepends on the initial molar ratio and purification workup.

Experimental Protocols

Protocol for Identification and Quantification of Side Products by GC-MS

This protocol outlines a general method for the analysis of a crude this compound reaction mixture to identify and quantify the main product and potential side products.

1. Sample Preparation:

  • Take a 100 µL aliquot of the crude reaction mixture.

  • Dilute the aliquot with 1900 µL of a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) in a 2 mL GC vial. This results in a 1:20 dilution.

  • If quantitative analysis is desired, add an internal standard (e.g., dodecane) of a known concentration to the solvent before dilution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good separation of the components.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase at 10 °C/min to 200 °C.

      • Hold: Hold at 200 °C for 2 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 35 - 300 amu.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Identification: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification: If an internal standard is used, calculate the concentration of each component based on its peak area relative to the peak area of the internal standard and a pre-determined response factor.

Visualizations

Neopentyl_Acetate_Synthesis Neopentyl_Alcohol Neopentyl Alcohol Neopentyl_Acetate This compound (Product) Neopentyl_Alcohol->Neopentyl_Acetate Two_Methyl_Two_Butene 2-Methyl-2-butene (Side Product) Neopentyl_Alcohol->Two_Methyl_Two_Butene - H2O Di_neopentyl_ether Di-neopentyl ether (Side Product) Neopentyl_Alcohol->Di_neopentyl_ether - H2O Acetic_Acid Acetic Acid Acetic_Acid->Neopentyl_Acetate Acid_Catalyst H+ Acid_Catalyst->Neopentyl_Acetate Acid_Catalyst->Two_Methyl_Two_Butene Acid_Catalyst->Di_neopentyl_ether Water Water Neopentyl_Acetate->Water

Caption: Main reaction and side reactions in this compound synthesis.

Dehydration_Mechanism Protonation Protonation of Neopentyl Alcohol Primary_Carbocation Formation of Primary Carbocation (Unstable) Protonation->Primary_Carbocation Methyl_Shift 1,2-Methyl Shift (Rearrangement) Primary_Carbocation->Methyl_Shift Tertiary_Carbocation Formation of Tertiary Carbocation (Stable) Methyl_Shift->Tertiary_Carbocation Deprotonation Deprotonation Tertiary_Carbocation->Deprotonation Alkene_Product 2-Methyl-2-butene Deprotonation->Alkene_Product

Caption: Mechanism of neopentyl alcohol dehydration to 2-methyl-2-butene.

Troubleshooting_Workflow Start Start: Low Yield or High Impurity Analyze Analyze crude product by GC-MS Start->Analyze Identify Identify major impurities Analyze->Identify High_Alkene High Alkene Content? Identify->High_Alkene High_Alcohol High Unreacted Alcohol? Identify->High_Alcohol High_Alkene->High_Alcohol No Optimize_Temp Decrease reaction temperature and time High_Alkene->Optimize_Temp Yes Optimize_Ratio Increase excess of acetic acid / remove water High_Alcohol->Optimize_Ratio Yes End End: Improved Synthesis High_Alcohol->End No Optimize_Temp->End Optimize_Ratio->End

Caption: A logical workflow for troubleshooting this compound synthesis.

References

how to improve the yield of neopentyl acetate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of neopentyl acetate (B1210297). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of neopentyl acetate esterification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory method is the Fischer esterification of neopentyl alcohol with acetic acid using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1][2] This is an equilibrium-controlled reaction.

Q2: Why is an excess of one reactant typically used in Fischer esterification?

A2: To maximize the yield of the ester, Fischer esterification is often carried out using a large excess of one of the reactants. According to Le Châtelier's principle, this shifts the reaction equilibrium towards the products.[1][3] Typically, the less expensive and more easily removable reactant, which is usually acetic acid, is used in excess.[3][4]

Q3: How can water be removed from the reaction mixture to improve yield?

A3: Since water is a product of the esterification, its removal will also shift the equilibrium towards the formation of the ester. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a dehydrating agent.

Q4: Can I use acetic anhydride (B1165640) instead of acetic acid?

A4: Yes, using acetic anhydride is a highly effective alternative. The reaction with acetic anhydride is faster and essentially irreversible, which can lead to higher and more rapid yields of this compound.[5] This method avoids the equilibrium limitations of Fischer esterification.

Q5: What are some suitable catalysts for this esterification?

A5: Strong protic acids like sulfuric acid and p-toluenesulfonic acid are common homogeneous catalysts.[6] Heterogeneous solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), can also be used and offer the advantage of easier separation from the reaction mixture.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound The reaction has reached equilibrium, limiting further product formation.- Use a larger excess of acetic acid (e.g., 2-4 fold molar excess).- Remove water as it forms using a Dean-Stark apparatus.- Consider using acetic anhydride instead of acetic acid for an irreversible reaction.[5]
Insufficient catalyst or inactive catalyst.- Ensure the correct catalytic amount of strong acid is used (typically 1-5 mol%).- If using a solid acid catalyst, ensure it is properly activated and has not been poisoned.
Reaction time is too short or temperature is too low.- Increase the reflux time. Monitor the reaction progress using TLC or GC.- Ensure the reaction is heated to an appropriate reflux temperature.
Steric hindrance from the neopentyl group slowing the reaction rate.- Increase the reaction time and/or temperature.- Use a more reactive acylating agent like acetic anhydride.
Product is Contaminated with Acetic Acid Incomplete neutralization during workup.- Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution.[3] Test the aqueous layer with pH paper to ensure it is basic.[3]
Product is Contaminated with Neopentyl Alcohol Incomplete reaction or inefficient purification.- Ensure the reaction goes to completion by extending the reflux time.- Use a larger excess of acetic acid to drive the consumption of the alcohol.- Purify the crude product by fractional distillation, carefully collecting the fraction at the boiling point of this compound.
Formation of Side Products (e.g., ethers) Reaction temperature is too high, leading to dehydration of the alcohol.- Maintain a controlled reflux temperature. Avoid excessive heating.- This is more common with secondary and tertiary alcohols but can occur at very high temperatures with primary alcohols.

Quantitative Data on Esterification Conditions

The following table summarizes various reported conditions for esterification reactions that can serve as a starting point for optimizing this compound synthesis.

CatalystReactants (Molar Ratio)Temperature (°C)Time (h)Yield (%)Notes
Self-CatalyzedAcetic Acid:Neopentyl Glycol (8:1)100-11020-22~95For the diacetate ester.[6]
Sulfuric AcidAcetic Acid:Isopentyl Alcohol (2.3:1)Reflux180-90A similar primary alcohol esterification.[3]
p-Toluenesulfonic AcidGeneral esterificationRefluxVariesGood to highA common and effective alternative to sulfuric acid.
Amberlyst-15Acetic Acid:Glycerol808>90Example of a solid acid catalyst for a polyol.
Acetic AnhydrideAcetic Anhydride:Alcohol (1.5:1) with PyridineRoom Temp2-4HighFor a fast and irreversible reaction.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound using Sulfuric Acid

This protocol is adapted from the synthesis of isopentyl acetate.[3]

Materials:

  • Neopentyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, combine neopentyl alcohol and an excess of glacial acetic acid (e.g., a 2:1 molar ratio of acid to alcohol). Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol's molar amount) to the flask while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Add deionized water and mix. Remove the aqueous layer. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently. Continue washing until the aqueous layer is no longer acidic (test with pH paper).

  • Workup - Washing: Wash the organic layer with a saturated sodium chloride solution (brine) to help remove dissolved water and some water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Decant or filter the dried liquid into a distillation apparatus. Purify the this compound by simple or fractional distillation, collecting the fraction that boils at the literature boiling point of this compound (~140-142 °C).

Visualizations

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Neopentyl Alcohol, Acetic Acid, and H₂SO₄ reflux Reflux for 1-2 hours reactants->reflux cool Cool to Room Temperature reflux->cool wash_h2o Wash with Water cool->wash_h2o wash_bicarb Wash with 5% NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous MgSO₄ wash_brine->dry distill Fractional Distillation dry->distill product Collect Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield? check_equilibrium Is the reaction at equilibrium? start->check_equilibrium Yes check_purity Is the crude product impure? start->check_purity No, but impure solution_equilibrium Increase excess of Acetic Acid or Remove Water (Dean-Stark) or Use Acetic Anhydride check_equilibrium->solution_equilibrium Yes solution_kinetics Increase Reaction Time or Temperature check_equilibrium->solution_kinetics No solution_purity Improve purification: - Thoroughly wash with NaHCO₃ - Efficient fractional distillation check_purity->solution_purity Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Managing Steric Hindrance in Neopentyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during chemical reactions involving neopentyl acetate (B1210297). The significant steric hindrance imparted by the neopentyl group presents unique challenges in achieving desired reactivity and yields. This resource offers practical solutions, detailed experimental protocols, and comparative data to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with neopentyl acetate often slow or low-yielding?

A1: The primary challenge is the substantial steric hindrance created by the neopentyl group, which has a quaternary carbon adjacent to the reaction center. This bulky structure physically obstructs the approach of nucleophiles and reagents to the carbonyl carbon of the acetate group or the α-carbon, thereby increasing the activation energy and slowing down reaction rates.

Q2: What are the most common challenges encountered in this compound reactions?

A2: The most frequent issues include:

  • Low reaction rates and yields in saponification (hydrolysis), transesterification, and nucleophilic substitution reactions.

  • Difficulty in forming the enolate at the α-carbon due to the steric hindrance.

  • Competing side reactions , such as elimination, especially under harsh reaction conditions.

  • Incomplete reactions , leaving significant amounts of starting material.

Q3: Are there general strategies to improve reaction outcomes with this compound?

A3: Yes, several strategies can be employed:

  • Use of specialized catalysts: Bulky phosphine (B1218219) ligands in palladium-catalyzed reactions or specific Lewis acids can facilitate reactions.

  • Harsh reaction conditions: High temperatures, microwave irradiation, or high pressure can provide the necessary energy to overcome the activation barrier, although this may lead to side products.

  • Alternative reagents and solvent systems: Using more reactive reagents or non-traditional solvent systems can significantly enhance reactivity. For instance, non-aqueous conditions for saponification can be highly effective.

  • Formation of more reactive intermediates: Converting the ester to a more reactive species, if the reaction is not directly at the ester group, can be a viable strategy.

Troubleshooting Guides

Issue 1: Low Yield in Saponification of this compound

Problem: You are attempting to hydrolyze this compound to neopentyl alcohol and acetic acid using standard aqueous saponification conditions (e.g., NaOH in water/methanol), but the reaction is slow and results in a low yield.

Troubleshooting Workflow:

Technical Support Center: Catalyst Deactivation in Neopentyl Acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of neopentyl acetate (B1210297).

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation.

Issue 1: Decreased Reaction Rate and Lower Yield

Question: My neopentyl acetate synthesis is showing a significant drop in reaction rate and a lower than expected yield over several runs. What are the likely causes and how can I troubleshoot this?

Answer:

A decrease in reaction rate and yield are classic indicators of catalyst deactivation. The primary causes in the esterification of neopentyl glycol with acetic acid, particularly when using solid acid catalysts like Amberlyst-15, are fouling, poisoning, and leaching of active sites.

Troubleshooting Steps:

  • Identify the Cause:

    • Fouling (Coking): Visually inspect the catalyst. A change in color from light to dark brown or black suggests the deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface and within its pores. This is a common issue at elevated reaction temperatures.

    • Poisoning: Analyze your feedstock (neopentyl glycol and acetic acid) for impurities. Basic nitrogenous compounds or metal ions can neutralize the acid sites of the catalyst. If you are using a basic reactant, it may be binding to the resin.[1]

    • Leaching: This involves the loss of active sulfonic acid groups from the resin matrix into the reaction medium, especially at high temperatures.[2] Analyze the product mixture for traces of sulfonic acid.

  • Implement Corrective Actions:

    • For Fouling: If coking is suspected, catalyst regeneration through solvent washing or calcination is necessary. (See Experimental Protocols for detailed procedures).

    • For Poisoning: Purify the reactants before use. Filtration, distillation, or passing the feedstock through a guard bed can remove contaminants.

    • For Leaching: Optimize the reaction temperature. Lowering the temperature can reduce the rate of sulfonic acid group leaching.[2] Consider using a catalyst with higher thermal stability.

Logical Relationship for Troubleshooting Decreased Yield

Troubleshooting_Yield Start Decreased Yield/ Reaction Rate Check_Catalyst Visually Inspect Catalyst Color Start->Check_Catalyst Check_Feedstock Analyze Feedstock for Impurities Start->Check_Feedstock Check_Product Analyze Product for Leached Acid Start->Check_Product Catalyst_Dark Dark Color Change (Brown/Black) Check_Catalyst->Catalyst_Dark Yes Impurities_Found Basic Compounds or Metal Ions Detected Check_Feedstock->Impurities_Found Yes Acid_Leached Sulfonic Acid Detected in Product Check_Product->Acid_Leached Yes Fouling Diagnosis: Fouling (Coking) Catalyst_Dark->Fouling Poisoning Diagnosis: Poisoning Impurities_Found->Poisoning Leaching Diagnosis: Leaching Acid_Leached->Leaching Regenerate Action: Regenerate Catalyst (Solvent Wash/Calcination) Fouling->Regenerate Purify Action: Purify Feedstock Poisoning->Purify Optimize_Temp Action: Optimize Reaction Temperature Leaching->Optimize_Temp

Caption: Troubleshooting workflow for decreased yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Catalyst Selection and Handling

  • Q1: What are the most common catalysts for this compound synthesis?

    • A1: The production of this compound via esterification is commonly catalyzed by strong acids. These can be homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), or heterogeneous solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15).[3]

  • Q2: What are the advantages of using a solid acid catalyst like Amberlyst-15 over a homogeneous catalyst like sulfuric acid?

    • A2: Solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, reduced reactor corrosion, and the potential for regeneration and reuse, which can lower operational costs and environmental impact.[3]

Catalyst Deactivation Mechanisms

  • Q3: What are the primary mechanisms of deactivation for ion-exchange resin catalysts in esterification reactions?

    • A3: The main deactivation mechanisms are:

      • Fouling: Deposition of polymeric byproducts or "coke" on the catalyst surface, blocking active sites.

      • Poisoning: Neutralization of the acidic functional groups by basic impurities in the feedstock.

      • Leaching: Loss of the sulfonic acid functional groups from the polymer backbone into the reaction medium, often accelerated by high temperatures.[2]

Catalyst Deactivation Pathway

Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Catalyst (-SO3H sites) Fouling Fouling (Coke/Polymer Deposition) Active_Catalyst->Fouling Blocked Pores & Active Sites Poisoning Poisoning (Impurities) Active_Catalyst->Poisoning Neutralized Acid Sites Leaching Leaching (High Temperature) Active_Catalyst->Leaching Loss of -SO3H Groups Deactivated_Catalyst Deactivated Catalyst (Reduced Activity) Fouling->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Caption: Primary deactivation pathways for solid acid catalysts.

Catalyst Regeneration

  • Q4: Can a deactivated ion-exchange resin catalyst be regenerated?

    • A4: Yes, in many cases. The appropriate regeneration method depends on the deactivation mechanism. Fouling by organic deposits can often be reversed by washing with a suitable solvent. Deactivation by ion exchange with metal ions can be reversed by treatment with a strong acid.[4]

  • Q5: What is the general procedure for regenerating an Amberlyst-15 catalyst deactivated by fouling?

    • A5: A common method is to wash the catalyst with a solvent that can dissolve the fouling agents. For polymeric deposits from esterification, washing with the alcohol reactant (in this case, neopentyl glycol) or a solvent like acetone (B3395972) can be effective. For more severe coking, a controlled calcination process may be required. (See Experimental Protocols for a detailed procedure).

Quantitative Data

The following table presents illustrative data on the deactivation of a solid acid catalyst in an esterification reaction. Note that specific data for this compound production is limited in public literature, and these values should be considered as representative.

Parameter Catalyst State Value Comments
Initial Activity Fresh Catalyst100%Relative conversion rate at the start of the experiment.
Activity after 5 Cycles Used Catalyst85%Decrease in conversion rate after 5 reaction cycles.
Activity after Regeneration Regenerated Catalyst95%Activity recovered after solvent washing.
Acid Site Density Fresh Catalyst4.7 meq/gTypical acid site density for Amberlyst-15.[5]
Acid Site Density Deactivated Catalyst3.9 meq/gReduction in acid sites due to poisoning or leaching.
Surface Area Fresh Catalyst45 m²/gTypical surface area for Amberlyst-15.
Surface Area Fouled Catalyst25 m²/gReduction in surface area due to pore blockage by coke.

Experimental Protocols

Protocol 1: Determination of Catalyst Acid Site Density by Titration

This protocol allows for the quantification of the total number of accessible acid sites on a fresh or deactivated catalyst.

Materials:

  • Dried catalyst sample (approx. 1 g)

  • 0.1 M NaOH solution (standardized)

  • 2 M NaCl solution

  • Deionized water

  • Phenolphthalein (B1677637) indicator

  • Erlenmeyer flask (250 mL)

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 1.0 g of the dry catalyst and record the mass.

  • Place the catalyst sample in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 2 M NaCl solution to the flask. This will exchange the H⁺ ions on the resin with Na⁺ ions, releasing HCl into the solution.

  • Stir the mixture for at least 30 minutes to ensure complete ion exchange.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink endpoint is reached.

  • Record the volume of NaOH solution used.

  • Calculate the acid site density using the following formula: Acid Site Density (meq/g) = (Volume of NaOH (L) × Concentration of NaOH (mol/L)) / Mass of Catalyst (g) × 1000

Protocol 2: Regeneration of Fouled Amberlyst-15 Catalyst

This protocol describes a general procedure for regenerating a solid acid catalyst that has been deactivated by organic fouling or coking.

Workflow for Catalyst Regeneration

Regeneration_Workflow Start Deactivated Catalyst (Fouled/Coked) Filter Filter and Recover Catalyst from Reaction Mixture Start->Filter Solvent_Wash Wash with Solvent (e.g., Acetone, Methanol) to Remove Adsorbed Species Filter->Solvent_Wash Acid_Wash Optional: Acid Wash (e.g., dilute H₂SO₄) to Remove Metal Ions Solvent_Wash->Acid_Wash Rinse Rinse with Deionized Water until Neutral pH Acid_Wash->Rinse Dry Dry the Catalyst (Vacuum Oven, 60-80°C) Rinse->Dry End Regenerated Catalyst Ready for Reuse Dry->End

Caption: General workflow for the regeneration of a solid acid catalyst.

Procedure:

  • Catalyst Recovery: After the reaction, separate the catalyst from the liquid product mixture by filtration.

  • Solvent Washing:

    • Place the recovered catalyst in a beaker.

    • Add a suitable solvent (e.g., acetone or methanol) to cover the catalyst.

    • Stir the slurry for 30 minutes.

    • Decant the solvent.

    • Repeat the washing step 2-3 times with fresh solvent until the solvent remains clear.

  • Acid Washing (for suspected metal poisoning):

    • Wash the catalyst with a dilute solution of a strong acid (e.g., 1 M H₂SO₄) for 30 minutes.[4]

    • This step helps to displace any metal cations that may have exchanged with the protons of the sulfonic acid groups.

  • Rinsing:

    • After the final wash, rinse the catalyst thoroughly with deionized water until the filtrate is neutral (check with pH paper).

  • Drying:

    • Dry the regenerated catalyst in a vacuum oven at 60-80°C overnight to remove any residual water and solvent.

  • Storage: Store the dried, regenerated catalyst in a desiccator to prevent moisture absorption.

References

preventing the reverse reaction in Fischer esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fischer esterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions. Here you will find frequently asked questions and troubleshooting guides to address common issues, particularly concerning the prevention of the reverse reaction.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification is giving a low yield. What are the primary reasons for this?

A low yield in Fischer esterification is often due to the reversible nature of the reaction.[1][2][3][4] The equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water) can favor the reverse reaction, which is the hydrolysis of the ester back to the starting materials.[1][2] To improve the yield, the equilibrium must be shifted towards the product side.[5][6]

Q2: How can I shift the reaction equilibrium to favor ester formation?

According to Le Châtelier's principle, there are two primary strategies to drive the equilibrium towards the formation of the ester:[5][6][7][8]

  • Use of an Excess Reactant: Increasing the concentration of one of the reactants, typically the more economical one (often the alcohol), will push the reaction forward.[1][2][5][9] Using the alcohol as the solvent is a common practice.[6][10]

  • Removal of a Product: Continuously removing one of the products, most commonly water, will prevent the reverse reaction from occurring and pull the equilibrium towards the products.[1][5][7][11][12]

These two methods can also be used in combination for maximum effect.[1]

Q3: What methods can be used to remove water from the reaction mixture?

Several techniques are effective for water removal in Fischer esterification:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is a widely used method where a solvent that forms an azeotrope with water (e.g., toluene, benzene, or hexane) is used.[1][10][13] The water-solvent azeotrope distills out of the reaction mixture, condenses, and is collected in the Dean-Stark trap. The denser water separates to the bottom of the trap, while the solvent, being less dense, overflows back into the reaction flask.[1]

  • Use of a Dehydrating Agent: A strong dehydrating agent can be added to the reaction mixture to sequester the water as it is formed.[2][14] Concentrated sulfuric acid, which often serves as the catalyst, also acts as a dehydrating agent.[2][14] Other options include using molecular sieves.[3][11][12]

  • Distillation: If the ester product has a significantly lower boiling point than the reactants and water, it can be distilled off as it forms, which also shifts the equilibrium.[11][15]

  • Nitrogen Stripping: Bubbling a stream of dry nitrogen gas through the reaction mixture can help to carry away the water vapor.[11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Ester Yield Reaction has reached equilibrium without favoring products.1. Increase the molar ratio of one reactant (typically the alcohol) to the other.[1][2] 2. Implement a water removal technique, such as a Dean-Stark trap or the addition of a dehydrating agent.[1][2][14]
Reaction Stalls or is Slow Insufficient catalysis or low reaction temperature.1. Ensure an appropriate acid catalyst (e.g., H₂SO₄, p-TsOH) is present in a sufficient amount.[11][13] 2. Increase the reaction temperature, typically to the reflux temperature of the alcohol or solvent.[11]
Product is Contaminated with Starting Material Incomplete reaction or inefficient purification.1. Extend the reaction time. 2. Improve the work-up procedure to remove unreacted carboxylic acid (e.g., wash with a mild base like sodium bicarbonate solution) and alcohol (e.g., wash with water or brine).[10]
Difficulty Removing Water with Dean-Stark Trap Improper solvent choice or setup.1. Ensure the solvent forms a low-boiling azeotrope with water (e.g., toluene). 2. Check for leaks in the glassware setup. 3. Ensure the heating rate is sufficient to cause azeotropic distillation.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of reactant molar ratio on the yield of ethyl acetate (B1210297) from the Fischer esterification of acetic acid and ethanol.

Molar Ratio (Acetic Acid:Ethanol)Approximate Yield of Ester at Equilibrium
1:165%[1]
1:3Improved Yield[2]
1:1097%[1]
1:10099%[1]

Experimental Protocols

Protocol 1: Fischer Esterification using Excess Reactant

This protocol describes the synthesis of an ester using an excess of the alcohol to shift the reaction equilibrium.

  • Reactant Preparation: In a round-bottom flask, combine the carboxylic acid and a significant molar excess (e.g., 3 to 10 equivalents) of the alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction Setup: Equip the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent and wash with water to remove excess alcohol. Neutralize the remaining acid by washing with a saturated sodium bicarbonate solution. Finally, wash with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude ester can be further purified by distillation or chromatography.

Protocol 2: Fischer Esterification with Water Removal using a Dean-Stark Apparatus

This protocol is suitable for reactions where azeotropic removal of water is desired to drive the reaction to completion.

  • Reactant and Solvent Preparation: In a round-bottom flask, combine the carboxylic acid, a slight excess of the alcohol (e.g., 1.2-1.5 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Apparatus Setup: Assemble a Dean-Stark apparatus with the reaction flask and a reflux condenser. Fill the Dean-Stark trap with the azeotropic solvent.

  • Heating and Water Removal: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water will separate and collect in the bottom of the trap, while the solvent will return to the reaction flask.[1][10]

  • Reaction Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.[10]

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_equilibrium_shift Equilibrium Shift Strategy cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Reaction_Mixture Combine Reactants & Acid Catalyst Carboxylic_Acid->Reaction_Mixture Alcohol Alcohol Alcohol->Reaction_Mixture Heat_Reflux Heat to Reflux Reaction_Mixture->Heat_Reflux Strategy Choose Strategy Heat_Reflux->Strategy Excess_Reactant Use Excess Alcohol Strategy->Excess_Reactant High Conc. Remove_Water Remove Water Strategy->Remove_Water Product Removal Workup Aqueous Work-up Excess_Reactant->Workup Remove_Water->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Final_Product Pure Ester Purification->Final_Product

Caption: Workflow for Fischer Esterification highlighting equilibrium shift strategies.

Dean_Stark_Workflow cluster_setup Apparatus Setup cluster_process Azeotropic Distillation cluster_outcome Result Flask Reaction Flask (Reactants + Solvent) Dean_Stark Dean-Stark Trap Flask->Dean_Stark Condenser Reflux Condenser Dean_Stark->Condenser Heat Heat to Reflux Vaporization Azeotrope Vapor Rises Heat->Vaporization Condensation Vapor Condenses Vaporization->Condensation to Condenser Separation Water (Bottom) Solvent (Top) Condensation->Separation into Trap Solvent_Return Solvent Overflows to Flask Separation->Solvent_Return Water_Collected Water is Sequestered Separation->Water_Collected Equilibrium_Shift Equilibrium Shifts to Products Water_Collected->Equilibrium_Shift

Caption: Logical workflow of a Dean-Stark apparatus for water removal.

References

troubleshooting low purity in neopentyl acetate samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in neopentyl acetate (B1210297) samples synthesized via Fischer esterification.

Troubleshooting Low Purity in Neopentyl Acetate Samples

Low purity in this compound synthesis is a common issue that can often be resolved by carefully examining and optimizing the reaction and purification steps. This section addresses specific problems in a question-and-answer format.

Question 1: What are the most common impurities found in this compound synthesized by Fischer esterification?

Answer: The most common impurities in this compound prepared by Fischer esterification are typically unreacted starting materials and water. Since neopentyl alcohol is a primary alcohol, side products from elimination reactions are less likely compared to secondary or tertiary alcohols.[1][2]

Potential Impurities:

  • Neopentyl Alcohol: Incomplete reaction will leave unreacted neopentyl alcohol in the product mixture.

  • Acetic Acid or Acetic Anhydride: If used in excess to drive the reaction equilibrium, residual acid will contaminate the product.[1]

  • Water: Water is a byproduct of the esterification reaction and can also be introduced from reagents or glassware that are not properly dried.[3]

  • Sulfuric Acid (catalyst): The acid catalyst, if not completely neutralized during the workup, can remain in the final product.

Question 2: My final this compound sample is wet. How can I effectively remove water?

Answer: Water is a common impurity that can be removed through proper workup and drying techniques.

Recommended Water Removal Protocol:

  • Aqueous Workup: After the reaction, the mixture should be washed with water to remove the bulk of the acid catalyst and any water-soluble impurities. A subsequent wash with a saturated sodium chloride solution (brine) can help to draw more water out of the organic layer.[3]

  • Drying Agent: The organic layer containing the this compound should be dried over an anhydrous inorganic salt. Anhydrous sodium sulfate (B86663) or magnesium sulfate are commonly used.[3] The drying agent should be filtered off before the final distillation.

Question 3: I am observing a significant amount of unreacted neopentyl alcohol in my final product. How can I improve the reaction conversion?

Answer: The Fischer esterification is an equilibrium reaction. To favor the formation of the this compound product, the equilibrium needs to be shifted to the right.[1]

Strategies to Increase Conversion:

  • Use of Excess Reagent: Employing a molar excess of the less expensive and more easily removable reactant, typically acetic acid, will drive the reaction forward according to Le Châtelier's principle.[1]

  • Removal of Water: As water is a product of the reaction, its removal will also shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus during the reflux.

  • Increase Reaction Time: Extending the reflux period can allow the reaction to proceed further towards completion.

  • Ensure Efficient Mixing: Proper agitation of the reaction mixture ensures that the reactants are in constant contact.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound via Fischer esterification?

Q2: How can I confirm the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds, making it ideal for assessing the purity of esters and identifying any volatile impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the this compound and can be used to identify and quantify impurities if their signals are distinct from the product's signals.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group (C=O stretch around 1740 cm⁻¹) and the absence of the hydroxyl group from the starting alcohol (broad O-H stretch around 3300 cm⁻¹).

Q3: What are the key safety precautions to take during the synthesis of this compound?

A3: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Acetic acid is also corrosive. The reaction should be performed in a well-ventilated area.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

This protocol is adapted from the well-established synthesis of isopentyl acetate.[1][3]

Materials:

  • Neopentyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Diethyl ether (optional, for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine neopentyl alcohol and a molar excess of glacial acetic acid (e.g., 2-3 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water.

    • Wash with a 5% sodium bicarbonate solution to neutralize the excess acetic acid and sulfuric acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.

    • Wash with a saturated sodium chloride solution (brine).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Purify the crude this compound by simple distillation, collecting the fraction at the expected boiling point of this compound.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Neopentyl Alcohol88.151130.812
Acetic Acid60.051181.049
This compound130.18~140 (estimated)~0.87 (estimated)

Visualizations

Troubleshooting Workflow for Low Purity this compound

Troubleshooting_Workflow start Low Purity this compound Detected check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities unreacted_alcohol Unreacted Neopentyl Alcohol Present? check_impurities->unreacted_alcohol unreacted_acid Unreacted Acetic Acid Present? unreacted_alcohol->unreacted_acid No increase_conversion Increase Reaction Conversion: - Use excess acetic acid - Increase reaction time - Remove water (Dean-Stark) unreacted_alcohol->increase_conversion Yes water_present Water Present? unreacted_acid->water_present No improve_neutralization Improve Neutralization: - Ensure complete reaction with NaHCO3 - Additional aqueous washes unreacted_acid->improve_neutralization Yes other_impurities Other Impurities Present? water_present->other_impurities No improve_drying Improve Drying: - Use fresh anhydrous Na2SO4/MgSO4 - Sufficient drying time water_present->improve_drying Yes repurify Re-purify Product: - Fractional distillation other_impurities->repurify Yes end High Purity this compound other_impurities->end No increase_conversion->end improve_neutralization->end improve_drying->end repurify->end

Caption: Troubleshooting workflow for low purity this compound.

Fischer Esterification Signaling Pathway

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products neopentyl_alcohol Neopentyl Alcohol neopentyl_acetate This compound neopentyl_alcohol->neopentyl_acetate acetic_acid Acetic Acid acetic_acid->neopentyl_acetate h2so4 H2SO4 h2so4->neopentyl_acetate catalyzes water Water neopentyl_acetate->water

Caption: Fischer esterification of this compound.

References

Technical Support Center: Drying of Neopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective drying of neopentyl acetate (B1210297). Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the drying process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for drying neopentyl acetate?

A1: The most prevalent methods for drying this compound include the use of solid desiccants (drying agents) and azeotropic distillation. Common desiccants suitable for esters include anhydrous magnesium sulfate (B86663) (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), calcium chloride (CaCl₂), and molecular sieves (3Å or 4Å). Azeotropic distillation involves distilling this compound with a solvent that forms a low-boiling azeotrope with water, effectively removing it from the product.

Q2: How do I choose the most appropriate drying agent for my this compound sample?

A2: The choice of drying agent depends on several factors: the required level of dryness, the quantity of this compound to be dried, and the time available for the drying process.

  • Magnesium sulfate is a fast and efficient drying agent with a high capacity for water.[1]

  • Sodium sulfate is a neutral drying agent with a high capacity, but it is slower than magnesium sulfate.

  • Calcium chloride is a good general-purpose drying agent for esters, but it can form adducts with some carbonyl compounds.[2]

  • Molecular sieves are very efficient at removing water to very low levels and are suitable for achieving a highly anhydrous product.

Q3: How can I determine the water content of my this compound before and after drying?

A3: The most accurate and widely used method for determining the water content in organic solvents and products like this compound is Karl Fischer titration. This technique is highly specific to water and can provide precise measurements of moisture content.

Q4: What is azeotropic distillation and when should it be used for drying this compound?

A4: Azeotropic distillation is a technique where a solvent (entrainer) is added to the this compound to form a constant-boiling-point mixture (azeotrope) with water. This azeotrope has a lower boiling point than this compound, water, or the entrainer alone, allowing for the selective removal of water through distillation. This method is particularly useful for large-scale drying or when a very low water content is required.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product is still wet after using a drying agent. 1. Insufficient amount of drying agent used.2. Insufficient contact time with the drying agent.3. The drying agent was not fully anhydrous before use.1. Add more drying agent until it no longer clumps together and remains free-flowing.2. Allow for a longer contact time, gently swirling the mixture periodically.3. Ensure the drying agent is properly activated (e.g., by heating) before use.
Low recovery of this compound after drying. 1. Adsorption of the product onto the drying agent.2. Loss during filtration or decantation.1. Use the minimum amount of drying agent necessary.2. Rinse the drying agent with a small amount of a volatile, anhydrous solvent and combine the rinsing with the dried product before solvent removal.
The drying agent has turned into a hard cake. The drying agent has become saturated with water.This indicates a large amount of water was present. Separate the bulk of the water using a separatory funnel before adding the drying agent.
Azeotropic distillation is not effectively removing water. 1. Incorrect choice of entrainer.2. Improper distillation setup or conditions.1. Select an entrainer that forms a low-boiling azeotrope with water (e.g., toluene (B28343) or cyclohexane).2. Ensure the distillation apparatus is properly assembled and the temperature is controlled to selectively distill the azeotrope.

Data Presentation

Comparison of Common Drying Agents for Esters

Drying AgentCapacitySpeed of DryingEfficiency (Final Water Content)Notes
Anhydrous Magnesium Sulfate (MgSO₄)HighFastLow to ModerateSlightly acidic, can retain some product.
Anhydrous Sodium Sulfate (Na₂SO₄)HighSlowModerateNeutral, less efficient than MgSO₄.
Anhydrous Calcium Chloride (CaCl₂)HighModerateModerateCan form complexes with some esters.[2]
Molecular Sieves (3Å or 4Å)ModerateModerate to SlowVery LowExcellent for achieving very low water content.

Note: The efficiency data is generalized for esters and may vary for this compound.

Experimental Protocols

Protocol 1: Drying this compound with Anhydrous Magnesium Sulfate

Objective: To remove residual water from a this compound product using a solid desiccant.

Materials:

  • Wet this compound

  • Anhydrous magnesium sulfate (MgSO₄)

  • Erlenmeyer flask

  • Spatula

  • Filter paper and funnel or a sintered glass funnel

  • Clean, dry collection flask

Procedure:

  • Place the wet this compound into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate to the flask using a spatula.

  • Gently swirl the flask. Observe the drying agent. If it clumps together, add more magnesium sulfate in small portions until some of the powder remains free-flowing.

  • Allow the mixture to stand for at least 15-20 minutes, with occasional swirling, to ensure complete drying.

  • Separate the dried this compound from the magnesium sulfate by either decanting the liquid into a clean, dry collection flask or by filtering the mixture through a fluted filter paper or a sintered glass funnel.

  • To maximize recovery, rinse the magnesium sulfate with a small volume of a dry, volatile solvent (e.g., diethyl ether) and add the rinse to the dried product. The solvent can then be removed by rotary evaporation if necessary.

Protocol 2: Azeotropic Drying of this compound

Objective: To remove water from this compound by azeotropic distillation. This compound has a boiling point of approximately 121.5-128 °C.

Materials:

  • Wet this compound

  • Entrainer (e.g., toluene)

  • Distillation apparatus (round-bottom flask, Dean-Stark trap, condenser, and collection flask)

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is dry.

  • Add the wet this compound and the chosen entrainer (e.g., toluene) to the round-bottom flask along with a few boiling chips. A common starting ratio is 5-10% v/v of the entrainer to the this compound.

  • Heat the mixture to boiling. The vapor, consisting of the water-entrainer azeotrope, will rise and condense in the condenser.

  • The condensate will collect in the Dean-Stark trap. As the azeotrope cools, it will separate into two layers (water and the entrainer). The denser water layer will collect at the bottom of the trap, while the less dense entrainer layer will overflow back into the distillation flask.

  • Continue the distillation until no more water collects in the Dean-Stark trap.

  • Once the drying is complete, turn off the heat and allow the apparatus to cool.

  • The dried this compound can then be purified from the entrainer by fractional distillation.

Mandatory Visualization

Drying_Workflow cluster_prep Preparation cluster_drying Drying Method cluster_separation Separation cluster_analysis Analysis cluster_final Final Product Start Wet this compound Product Desiccant Add Drying Agent (e.g., MgSO4) Start->Desiccant Method 1 Azeotrope Azeotropic Distillation (with Entrainer) Start->Azeotrope Method 2 Filtration Filtration / Decantation Desiccant->Filtration Distillation Fractional Distillation (to remove entrainer) Azeotrope->Distillation KF_Titration Karl Fischer Titration (Verify Water Content) Filtration->KF_Titration Distillation->KF_Titration End Dry this compound KF_Titration->End

Caption: Experimental workflow for drying this compound.

References

Technical Support Center: Minimizing Neopentyl Carbocation Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with neopentyl carbocation rearrangements during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the neopentyl carbocation so prone to rearrangement?

The neopentyl carbocation is a primary carbocation, which is highly unstable. It readily undergoes a 1,2-methyl shift to form a much more stable tertiary carbocation. This rearrangement is a thermodynamically driven process that leads to the formation of more stable products.

Q2: What are the typical rearranged products observed in reactions involving neopentyl systems?

In reactions where a neopentyl carbocation is generated, such as the dehydration of neopentyl alcohol or solvolysis of neopentyl halides, the primary products are derived from the rearranged tertiary carbocation. For instance, the acid-catalyzed dehydration of neopentyl alcohol predominantly yields 2-methyl-2-butene (B146552) and 2-methyl-1-butene.[1][2][3]

Q3: How can I avoid the formation of rearranged products in my reactions with neopentyl substrates?

To prevent rearrangement, it is essential to choose reaction pathways that do not involve the formation of a primary neopentyl carbocation. Key strategies include:

  • Free-Radical Halogenation: The free-radical chlorination of neopentane (B1206597) is an effective method for preparing neopentyl chloride as free radicals do not typically undergo rearrangement.[4][5][6][7]

  • Friedel-Crafts Acylation: Instead of Friedel-Crafts alkylation with a neopentyl halide, which would lead to rearrangement, one can perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired alkylated product without rearrangement. The acylium ion intermediate is resonance-stabilized and does not rearrange.

  • Organometallic Reagents: The formation of Grignard reagents from neopentyl halides proceeds without rearrangement.[6] These organometallic compounds can then be used in a variety of subsequent reactions.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Modern catalytic methods, such as nickel-catalyzed cross-coupling, allow for the formation of carbon-carbon bonds with neopentyl halides without the intermediacy of a carbocation.[8][9]

Troubleshooting Guides

Issue 1: My reaction of neopentyl alcohol with acid is giving a mixture of alkenes, not the expected primary alcohol substitution product.

  • Potential Cause: You are generating a neopentyl carbocation in an acidic medium, which is leading to a Wagner-Meerwein rearrangement.

  • Troubleshooting Steps:

    • Re-evaluate your synthetic strategy: If your goal is to introduce a neopentyl group without rearrangement, avoid carbocation-forming conditions.

    • Consider alternative reagents: For converting neopentyl alcohol to neopentyl chloride, consider using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which can proceed through mechanisms that are less prone to rearrangement.[5]

Issue 2: I am attempting a Friedel-Crafts alkylation with neopentyl chloride and obtaining a product with a different carbon skeleton.

  • Potential Cause: The Lewis acid catalyst is promoting the formation of the neopentyl carbocation, which then rearranges before alkylating the aromatic ring.

  • Troubleshooting Steps:

    • Switch to Friedel-Crafts Acylation: Use a neopentanoyl chloride (or related acyl halide) for the Friedel-Crafts acylation. The resulting ketone can then be reduced to the desired alkylbenzene. This two-step process avoids the problematic carbocation rearrangement.

Data Presentation

Table 1: Product Distribution in Reactions Prone to Neopentyl Carbocation Rearrangement

Starting MaterialReaction ConditionsMajor Product(s)Approximate RatioReference(s)
Neopentyl AlcoholAcid-catalyzed dehydration (H₂SO₄)2-Methyl-2-butene and 2-Methyl-1-butene85:15[2][10]
Neopentyl BromideSolvolysis in water (heat)2-Methyl-2-butanolMajor product[11]

Table 2: Comparison of Synthetic Strategies to Minimize Rearrangement

StrategyKey AdvantagePotential Challenges
Free-Radical Chlorination of NeopentaneDirect, one-step synthesis of neopentyl chlorideCan be non-selective for more complex alkanes
Friedel-Crafts Acylation followed by ReductionAvoids carbocation rearrangement, high yieldsTwo-step process, reduction conditions can be harsh
Grignard Reagent FormationNo rearrangement, versatile intermediateRequires anhydrous conditions, sensitive to protic functional groups
Nickel-Catalyzed Cross-CouplingMild conditions, good functional group toleranceCatalyst and ligand selection can be crucial

Experimental Protocols

Protocol 1: Free-Radical Chlorination of Neopentane

This protocol describes a method for the preparation of neopentyl chloride from neopentane, which minimizes rearrangement by proceeding through a free-radical mechanism.[6]

  • Setup: In a fume hood, equip a flask with a gas inlet tube, a condenser, and a gas outlet leading to a trap for HCl.

  • Reaction: Cool the neopentane to 0°C. In diffused daylight, bubble chlorine gas through the neopentane. The reaction can be vigorous in direct sunlight.

  • Work-up: After the reaction is complete (as determined by GC analysis or cessation of HCl evolution), wash the reaction mixture with a dilute solution of sodium bicarbonate and then with water.

  • Purification: Dry the organic layer over anhydrous calcium chloride and purify the neopentyl chloride by distillation.

Protocol 2: Friedel-Crafts Acylation of Benzene (B151609) with Neopentanoyl Chloride

This protocol provides a general procedure for the acylation of benzene, which avoids carbocation rearrangement.

  • Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane (B109758) or carbon disulfide).

  • Addition: Add neopentanoyl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃ at 0°C.

  • Reaction: After the addition is complete, add benzene (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.

  • Work-up: Carefully pour the reaction mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with water, dilute sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent under reduced pressure. Purify the resulting ketone by distillation or chromatography.

Protocol 3: Formation of Neopentylmagnesium Bromide (Grignard Reagent)

This protocol outlines the preparation of a Grignard reagent from neopentyl bromide, which can be used for subsequent reactions without rearrangement.

  • Setup: All glassware must be rigorously dried. Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. A small crystal of iodine can be added to activate the magnesium.

  • Initiation: Add a small amount of a solution of neopentyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF to the magnesium. Gentle warming may be necessary to initiate the reaction.

  • Addition: Once the reaction has started (indicated by bubbling and disappearance of the iodine color), add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture until the magnesium is consumed. The Grignard reagent is now ready for use in the next step.

Visualizations

Rearrangement_Pathway A Neopentyl Cation (Primary, Unstable) B Transition State A->B 1,2-Methyl Shift C tert-Amyl Cation (Tertiary, More Stable) B->C Rearrangement

Caption: Neopentyl carbocation rearrangement pathway.

Experimental_Workflow cluster_rearrangement Rearrangement-Prone Reactions cluster_no_rearrangement Rearrangement-Free Strategies A1 Neopentyl Alcohol + Acid B Neopentyl Carbocation A1->B Dehydration A2 Neopentyl Halide + Lewis Acid A2->B Solvolysis/Alkylation C Rearranged Products B->C Rearrangement D1 Neopentane + Cl2, hv E1 Neopentyl Chloride D1->E1 Free-Radical Rxn D2 Neopentanoyl Chloride + Benzene, AlCl3 E2 Neopentyl Phenyl Ketone D2->E2 Acylation D3 Neopentyl Bromide + Mg E3 Neopentylmagnesium Bromide D3->E3 Grignard Formation

Caption: Comparison of reaction pathways.

References

Technical Support Center: Neopentyl Acetate Reflux Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with neopentyl acetate (B1210297) reflux experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reflux temperature for neopentyl acetate?

A1: The optimal reflux temperature for this compound is its boiling point. The reported boiling point of this compound is between 121.5°C and 128°C at atmospheric pressure (760 mmHg)[1][2][3]. Reflux is achieved when the liquid boils and the vapor condenses back into the reaction flask, maintaining a constant temperature. Therefore, the heating source should be set to a temperature that maintains a steady boil of the reaction mixture.

Q2: How do I set up a standard reflux apparatus for this compound?

A2: A standard reflux setup includes a round-bottom flask, a condenser, a heating source (like a heating mantle), and boiling chips. The this compound and any other reactants are placed in the round-bottom flask with boiling chips. The condenser is attached vertically to the flask, and cooling water is circulated through the outer jacket of the condenser. The heating mantle is then used to heat the flask to the boiling point of the mixture.

Q3: Why is it important to use boiling chips during reflux?

A3: Boiling chips, or boiling stones, are small, porous materials that ensure smooth boiling of the liquid. They work by providing nucleation sites for bubbles to form, preventing "bumping" or violent boiling, which can cause the apparatus to break or the reaction to proceed unevenly.

Q4: Can I perform a reflux of this compound under vacuum?

A4: Yes, reflux can be performed under vacuum. This is typically done to lower the boiling point of the solvent or reactants, which is useful for heat-sensitive compounds. If you are performing a vacuum reflux, the entire apparatus must be sealed, and the pressure must be carefully monitored.

Troubleshooting Guide

Issue Possible Cause Solution
No Reflux Occurring The heating source is not set to a high enough temperature.Gradually increase the temperature of the heating mantle until a steady boil is observed.
The condenser is too efficient, causing the vapor to condense before it can establish a reflux ring.Reduce the flow rate of the cooling water in the condenser.
Bumping or Violent Boiling Absence of boiling chips.Allow the mixture to cool, then add a few boiling chips to the flask before resuming heating.
Loss of Solvent A leak in the apparatus.Check all joints and connections for a secure fit. Ensure that the condenser is properly seated on the flask.
The heating rate is too high, causing vapor to escape before it can be condensed.Reduce the temperature of the heating source to achieve a controlled, steady reflux.
Reaction Not Proceeding The temperature is too low.Ensure that the reflux temperature is at the boiling point of the this compound or the reaction solvent.
Inadequate mixing.Use a magnetic stirrer and stir bar to ensure the reactants are well-mixed.

Experimental Protocols

Standard Atmospheric Reflux of this compound

This protocol describes a general procedure for the reflux of this compound.

Materials:

  • This compound

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar (optional, but recommended)

  • Boiling chips

  • Lab jack

  • Clamps and stand

  • Tubing for condenser water

Procedure:

  • Apparatus Setup:

    • Place the heating mantle on a lab jack.

    • Place the round-bottom flask in the heating mantle.

    • Add the this compound and a few boiling chips to the flask. If using a magnetic stirrer, add the stir bar.

    • Attach the reflux condenser vertically to the neck of the round-bottom flask and secure it with a clamp.

    • Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain using appropriate tubing.

  • Initiating Reflux:

    • Turn on the cooling water to the condenser.

    • Turn on the heating mantle and gradually increase the temperature until the this compound begins to boil.

    • Adjust the heating rate to maintain a steady reflux, where the condensation ring is visible in the lower third of the condenser.

  • Monitoring the Reaction:

    • Allow the reaction to reflux for the desired amount of time.

    • Monitor the reaction periodically to ensure a steady reflux is maintained.

  • Shutdown:

    • Once the reflux is complete, turn off the heating mantle and lower it from the flask.

    • Allow the flask to cool to room temperature.

    • Turn off the condenser water.

Logical Workflow for Troubleshooting Reflux Issues

G start Start Reflux check_reflux Is Reflux Occurring? start->check_reflux increase_temp Increase Heating Mantle Temperature check_reflux->increase_temp No check_boiling Is Boiling Smooth? check_reflux->check_boiling Yes increase_temp->check_reflux add_chips Cool and Add Boiling Chips check_boiling->add_chips No check_solvent_loss Is Solvent Level Stable? check_boiling->check_solvent_loss Yes add_chips->start check_leaks Check for Leaks in Apparatus check_solvent_loss->check_leaks No continue_reflux Continue and Monitor Reflux check_solvent_loss->continue_reflux Yes reduce_heat Reduce Heating Rate check_leaks->reduce_heat reduce_heat->continue_reflux

References

Technical Support Center: Removal of Acidic Catalyst from Neopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of neopentyl acetate (B1210297), focusing on the critical step of removing the acidic catalyst.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common methods for removing an acidic catalyst (e.g., sulfuric acid) after the synthesis of neopentyl acetate?

There are three primary methods for removing acidic catalysts from the reaction mixture after the synthesis of this compound:

  • Neutralization and Aqueous Wash: This is the most common and straightforward method. It involves washing the organic layer with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the acid.[1][2] This is typically followed by washes with water and brine (saturated NaCl solution) to remove any remaining base and salts.[3]

  • Adsorption: This method utilizes solid adsorbents with high surface area to remove the acidic catalyst. The crude product solution is passed through a column or a plug of an adsorbent like neutral alumina (B75360), silica (B1680970) gel, or activated carbon.[4]

  • Ion Exchange Resins: This technique employs acidic cation exchange resins that selectively capture the acidic catalyst from the organic phase.[4] This method is efficient and offers the potential for catalyst recovery and reuse.

Q2: I've performed a sodium bicarbonate wash, but I'm not sure if all the acid has been removed. How can I check?

After washing with a sodium bicarbonate solution, you can check the pH of the aqueous layer to ensure all the acid has been neutralized. It is not possible to directly measure the pH of the organic layer.[5] To do this, after allowing the layers to separate in the separatory funnel, you can test the upper aqueous layer by dipping a glass rod into it and then touching the wet rod to litmus (B1172312) paper. If the acid has been neutralized, the litmus paper should indicate a neutral or slightly basic pH. If the aqueous layer is still acidic, further washes with the bicarbonate solution are necessary.[3]

Q3: During the aqueous wash, a persistent emulsion has formed between the organic and aqueous layers. How can I break it?

Emulsion formation is a common issue during the workup of esterification reactions.[6] Here are several techniques to break an emulsion:

  • Patience: Sometimes, simply allowing the mixture to stand for a period can lead to separation.[1]

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help break an emulsion.[6][7] The increased ionic strength of the aqueous layer can force the separation of the two phases.[8]

  • Gentle Swirling: Instead of vigorous shaking, gentle swirling of the separatory funnel can minimize emulsion formation.[7]

  • Filtration through Celite: Filtering the entire emulsified mixture through a pad of Celite can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[1]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[7]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture and promote phase separation.[8]

Q4: Can I use a strong base like sodium hydroxide (B78521) (NaOH) to neutralize the acidic catalyst?

It is generally not recommended to use strong bases like sodium hydroxide for neutralizing the acidic catalyst in ester workups. Esters are susceptible to hydrolysis under strongly basic conditions, which would reverse the esterification reaction and reduce your product yield.[9] Mild bases such as sodium bicarbonate or sodium carbonate are preferred as they are strong enough to neutralize the acid catalyst without significantly hydrolyzing the ester product.[2]

Q5: What are the safety precautions I should take when handling the reagents for catalyst removal?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Fume Hood: Conduct all steps involving volatile organic solvents and concentrated acids in a well-ventilated fume hood.

  • Handling Acids: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.[2]

  • Neutralization Reaction: The reaction between sodium bicarbonate/carbonate and a strong acid produces carbon dioxide gas, which can cause pressure buildup in a closed system like a separatory funnel.[5] Always vent the separatory funnel frequently by inverting it and opening the stopcock, especially during the initial washes.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines. Acidic and basic aqueous waste should be neutralized before disposal.[10] Spent solid adsorbents and ion exchange resins may also be considered hazardous waste.[11]

Comparison of Catalyst Removal Methods

FeatureNeutralization & Aqueous WashAdsorption (e.g., Alumina)Ion Exchange Resin
Principle Chemical neutralization of the acid with a weak base.Physical adsorption of the acid onto a solid support.Cation exchange between the resin and the acidic catalyst.
Efficiency Generally effective for removing bulk acid.[2][12]Good for removing trace amounts of acid and other polar impurities.[4]High efficiency, can achieve very low residual acid levels.[4]
Speed Relatively fast for small to medium scale.Can be slower due to the time required for column packing and elution.Generally fast, especially with cartridge formats.
Scalability Can be cumbersome for very large scales due to the volume of aqueous waste generated.Scalable, but requires larger columns and more adsorbent.Highly scalable and suitable for continuous processes.
Cost Reagents (sodium bicarbonate, salts) are inexpensive.Adsorbents like alumina and silica gel are moderately priced.Ion exchange resins can have a higher initial cost.
Waste Generation Generates significant aqueous waste that requires neutralization and disposal.[4]Generates solid waste (spent adsorbent) that may need to be disposed of as hazardous waste.[11]Generates solid waste (spent resin), but the resin can often be regenerated and reused.[4]
Catalyst Recovery Not possible.Not practical.Possible through regeneration of the resin.[4]

Experimental Protocols

Method 1: Neutralization and Aqueous Wash

This protocol describes the standard workup procedure for a Fischer esterification reaction to remove the acidic catalyst.

Materials:

  • Crude this compound reaction mixture

  • Separatory funnel

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution[3]

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently shake, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Add a 5% aqueous sodium bicarbonate solution to the organic layer in the separatory funnel.[3] Swirl gently at first, and then shake more vigorously, remembering to vent frequently to release the CO₂ gas produced.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Test the aqueous layer with litmus paper to ensure it is neutral or slightly basic. Repeat the sodium bicarbonate wash if necessary.[3]

  • Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate. Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.[13] Separate and discard the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter or decant the dried organic layer into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the crude this compound, which can then be further purified by distillation.

Method 2: Adsorption using an Alumina Column

This protocol is suitable for removing trace amounts of acidic catalyst and other polar impurities.

Materials:

  • Crude this compound solution in a non-polar solvent (e.g., hexane)

  • Chromatography column

  • Neutral alumina (activated by heating at 130°C overnight before use)[14]

  • Anhydrous sodium sulfate

  • Glass wool

  • Collection flasks

Procedure:

  • Prepare the chromatography column by placing a small plug of glass wool at the bottom.

  • Add the desired amount of neutral alumina to the column, tapping gently to ensure even packing. A general starting point is to use about 10-20 times the weight of the estimated impurity.

  • Add a small layer (approx. 1 cm) of anhydrous sodium sulfate to the top of the alumina.[14]

  • Pre-elute the column with the non-polar solvent (e.g., hexane) you will use to dissolve your crude product.[14]

  • Carefully load the crude this compound solution onto the top of the column.

  • Elute the this compound from the column with the non-polar solvent, collecting the eluate in fractions. The acidic catalyst will be adsorbed onto the alumina.

  • Monitor the collected fractions by a suitable analytical method (e.g., TLC) to determine which fractions contain the purified product.

  • Combine the product-containing fractions and remove the solvent using a rotary evaporator.

Method 3: Ion Exchange Resin

This protocol uses a strong acid cation exchange resin to remove the catalyst.

Materials:

  • Crude this compound solution

  • Strong acid cation exchange resin (e.g., Amberlyst® 15)

  • Chromatography column or a flask for batch treatment

  • Collection flasks

Procedure:

Column Method:

  • Prepare a column with the strong acid cation exchange resin. The resin may need to be pre-washed according to the manufacturer's instructions.

  • Pass the crude this compound solution through the resin bed at a controlled flow rate. The acidic catalyst will exchange with the protons on the resin.

  • Collect the eluate containing the purified this compound.

  • If necessary, wash the resin with a fresh portion of solvent to recover any remaining product.

  • Combine the eluates and remove the solvent.

Batch Method:

  • Add the strong acid cation exchange resin to a flask containing the crude this compound solution.

  • Stir the mixture for a predetermined amount of time to allow for the exchange to occur.

  • Filter the mixture to remove the resin beads.

  • Wash the resin beads with a small amount of fresh solvent and combine the wash with the filtrate.

  • Remove the solvent from the combined filtrate to obtain the purified product.

Process Workflow and Logic Diagrams

Catalyst_Removal_Workflow start Crude this compound (contains acidic catalyst) decision Primary Removal Method? start->decision neutralization Neutralization & Aqueous Wash (e.g., NaHCO3 wash) decision->neutralization Aqueous Workup adsorption Adsorption (e.g., Alumina Column) decision->adsorption Solid-Phase ion_exchange Ion Exchange Resin decision->ion_exchange Resin-Based check_neutralization Check pH of Aqueous Layer neutralization->check_neutralization elute_column Elute with Solvent adsorption->elute_column pass_through_resin Pass through Resin Bed or Batch Treatment ion_exchange->pass_through_resin is_neutral Is pH neutral/basic? check_neutralization->is_neutral is_neutral->neutralization No, repeat wash wash_brine Wash with Brine is_neutral->wash_brine Yes dry_organic Dry Organic Layer (e.g., MgSO4) wash_brine->dry_organic remove_solvent Remove Solvent (Rotary Evaporator) dry_organic->remove_solvent end Purified this compound remove_solvent->end elute_column->remove_solvent pass_through_resin->remove_solvent

Caption: Workflow for selecting a method for acidic catalyst removal.

Troubleshooting_Emulsion start Emulsion Formed During Aqueous Wash step1 Allow to Stand start->step1 check1 Emulsion Broken? step1->check1 step2 Add Saturated NaCl (Brine) check1->step2 No success Continue with Workup check1->success Yes check2 Emulsion Broken? step2->check2 step3 Filter through Celite check2->step3 No check2->success Yes check3 Emulsion Broken? step3->check3 step4 Centrifuge (if practical) check3->step4 No check3->success Yes step4->success fail Consult Further Resources

Caption: Troubleshooting guide for breaking emulsions during workup.

References

Technical Support Center: Stability of Neopentyl Acetate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of neopentyl acetate (B1210297) under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue for neopentyl acetate in an acidic environment?

A1: The primary stability concern for this compound under acidic conditions is acid-catalyzed hydrolysis. In this reaction, the ester is cleaved by water in the presence of an acid catalyst, yielding neopentyl alcohol and acetic acid. This degradation can impact the purity, potency, and overall quality of a drug substance or product.

Q2: What is the mechanism of acid-catalyzed hydrolysis of this compound?

A2: The acid-catalyzed hydrolysis of esters like this compound is a reversible process.[1] The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. A series of proton transfers follows, leading to the elimination of neopentyl alcohol and the formation of a protonated carboxylic acid, which then deprotonates to yield acetic acid and regenerate the acid catalyst.

Q3: What are the expected degradation products of this compound in acidic media?

A3: The primary degradation products from the acid-catalyzed hydrolysis of this compound are neopentyl alcohol and acetic acid. Under more strenuous acidic conditions (e.g., high temperature, strong acid concentration), there is a possibility of rearrangement of the intermediate neopentyl carbocation to a more stable tertiary carbocation, which could lead to the formation of other isomeric alcohols.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable HPLC method should be able to separate this compound from its degradation products (neopentyl alcohol and acetic acid) and any other potential impurities.

Q5: What are typical "forced degradation" conditions for studying the acid stability of an ester like this compound?

A5: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to understand the degradation pathways of a molecule.[2][3] For acid hydrolysis, typical conditions involve treating a solution of the compound with an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at concentrations ranging from 0.1 M to 1 M, and at elevated temperatures (e.g., 40°C to 80°C).[3] The duration of the study can range from hours to several days, depending on the stability of the molecule.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the study of this compound stability under acidic conditions.

Issue 1: No or very slow degradation observed.
Possible Cause Troubleshooting Step
Insufficiently acidic conditions Verify the pH of your solution. Ensure the acid concentration is appropriate for inducing degradation. Consider increasing the acid concentration (e.g., from 0.1 M to 1 M HCl).
Low temperature Increase the temperature of the reaction. Hydrolysis rates are generally temperature-dependent. Consider running the experiment at a higher temperature (e.g., 60°C or 80°C).
Short experiment duration Extend the duration of the experiment. Some esters are relatively stable, and degradation may only be observable after a longer period.
Analytical method not sensitive enough Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantification (LOQ) to detect small amounts of degradation products.
Issue 2: Degradation is too rapid to monitor accurately.
Possible Cause Troubleshooting Step
Excessively harsh acidic conditions Decrease the acid concentration (e.g., from 1 M to 0.1 M or 0.01 M HCl).
High temperature Lower the temperature of the experiment to slow down the reaction rate.
High concentration of the starting material Reduce the initial concentration of this compound.
Issue 3: Poor separation of peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Inappropriate mobile phase Optimize the mobile phase composition. Adjust the ratio of organic solvent to aqueous buffer. Consider using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or a different buffer.
Incorrect column chemistry Select a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
Suboptimal flow rate or gradient Adjust the flow rate or the gradient profile to improve the resolution between peaks.
Issue 4: Unexpected peaks observed in the chromatogram.
Possible Cause Troubleshooting Step
Secondary degradation products Over-stressing the sample can lead to the formation of secondary degradation products.[3] Analyze samples at earlier time points to identify the primary degradants.
Impurities in the starting material Analyze a sample of the starting material (this compound) before subjecting it to stress conditions to identify any pre-existing impurities.
Interaction with excipients (if in a formulation) If working with a formulated product, consider potential interactions between this compound and the excipients under acidic conditions.

Data Presentation

EsterAcid ConditionTemperature (°C)Rate Constant (k)Reference
Nopyl Acetate0.0275 M H₂SO₄8011126 L mol⁻¹ h⁻¹ (forward reaction)[5]
AcetamideVaries25-65Decreases with increasing organic solvent[6]
PropionamideVaries25-65Decreases with increasing organic solvent[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To investigate the degradation pathway of this compound under acidic stress and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) or methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Treatment:

    • To a volumetric flask, add an appropriate volume of the this compound stock solution.

    • Add an equal volume of 1 M HCl.

    • Dilute to the final volume with a 50:50 mixture of the organic solvent and water. The final concentration of this compound should be around 0.1 mg/mL.

  • Incubation: Store the solution at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.

  • HPLC Analysis: Analyze the neutralized samples by HPLC to determine the percentage of this compound remaining and to detect the formation of degradation products.

  • Control Sample: Prepare a control sample by adding water instead of HCl and keep it under the same temperature conditions.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products and other potential impurities.

Initial HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). A buffer (e.g., phosphate (B84403) or acetate) can be added to the aqueous phase to control the pH.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by obtaining the UV spectrum of this compound (typically around 210 nm for esters).

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Method Development and Validation:

  • Specificity: Inject solutions of this compound, its known degradation products (neopentyl alcohol and acetic acid), and a placebo (if applicable). The method is specific if all components are well-resolved from each other. Analyze the samples from the forced degradation study to ensure separation from all stress-induced degradants.

  • Linearity: Prepare a series of solutions of this compound at different concentrations and inject them into the HPLC. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be close to 1.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or a sample matrix.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits.

  • Robustness: Intentionally vary the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.

Visualizations

G cluster_0 Troubleshooting Workflow A Stability Issue Encountered (e.g., unexpected degradation, no degradation) B Review Experimental Conditions (pH, Temperature, Time) A->B C Check Analytical Method (Specificity, Sensitivity) A->C D Hypothesize Potential Cause B->D C->D E Modify Experiment or Method D->E H Consult Literature / Senior Scientist D->H F Analyze Results E->F F->D Unsuccessful G Issue Resolved F->G Successful G cluster_1 Acid-Catalyzed Hydrolysis of this compound Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Products Acetic Acid + Neopentyl Alcohol Protonated_Intermediate->Products - H⁺ H3O H₃O⁺ H2O H₂O H_plus H⁺

References

troubleshooting phase separation in neopentyl acetate extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during liquid-liquid extraction using neopentyl acetate (B1210297). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is neopentyl acetate and why is it used as an extraction solvent?

This compound is an ester with the chemical formula C7H14O2.[1][2][3][4][5] It is a non-polar solvent used in extractions due to its ability to dissolve many organic compounds while having limited solubility in water.[6] Its physical properties are summarized in the table below.

Q2: What are the most common reasons for poor phase separation in a this compound extraction?

The most frequent issue is the formation of an emulsion, which is a stable dispersion of one liquid in another.[7] Emulsions can be caused by several factors, including:

  • High concentration of surfactant-like molecules: Compounds like phospholipids, free fatty acids, and proteins can act as emulsifying agents.[8]

  • Vigorous shaking or mixing: Excessive agitation can lead to the formation of fine droplets that are slow to coalesce.[8]

  • Similar densities of the aqueous and organic phases: A small density difference can hinder separation.

  • High viscosity of either phase: Viscous solutions can physically prevent droplets from merging.

Q3: How can I prevent emulsions from forming in the first place?

Proactive measures are often more effective than trying to break a stable emulsion.[8] Consider the following preventative strategies:

  • Gentle mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[8]

  • pH adjustment: Modifying the pH of the aqueous phase can alter the solubility of ionizable compounds, potentially reducing their surfactant properties.[9]

  • Pre-treatment of the sample: For samples known to be rich in fats or proteins, a pre-extraction cleanup step may be beneficial.[8]

  • Supported Liquid Extraction (SLE): This technique immobilizes the aqueous phase on a solid support, preventing emulsion formation altogether.[8]

Troubleshooting Guide

Issue 1: A Stable Emulsion Has Formed Between the Aqueous and this compound Layers.

Symptoms:

  • A cloudy or milky layer is present between the organic and aqueous phases.

  • The boundary between the two layers is indistinct.

  • The layers fail to separate even after a prolonged waiting period.

Solutions:

The table below summarizes common techniques to break emulsions. The choice of method will depend on the nature of the emulsion and the scale of your experiment.

MethodDescriptionAdvantagesDisadvantages
Salting Out Add a saturated solution of sodium chloride (brine) or solid salt to the separatory funnel.[8][10][11][12]Simple, effective for many common emulsions. Increases the ionic strength and density of the aqueous phase.[8][11]May not be suitable if the target compound is salt-sensitive or if the salt will interfere with downstream applications.
Centrifugation Spin the mixture in a centrifuge. The increased force will help to coalesce the dispersed droplets.[11][13][14]Highly effective for stubborn emulsions.[11]Can be difficult for large volumes and requires appropriate equipment.[11]
Filtration Pass the entire mixture through a plug of glass wool or phase separation filter paper.[8][11][13]Can physically remove the emulsified layer.[8] Phase separation paper can selectively pass either the aqueous or organic phase.[8]May lead to some loss of product adsorbed onto the filter medium.[13]
Addition of a Different Solvent Add a small amount of a different organic solvent to alter the properties of the organic phase.[8][11]Can help to solubilize the emulsifying agent.[8]The added solvent must be compatible with the downstream process and easily removable.
Temperature Change Gently warming or cooling the mixture can sometimes destabilize the emulsion by changing solvent densities and viscosities.[15]Non-invasive.Effectiveness varies greatly depending on the system.
Patience Allow the mixture to stand undisturbed for an extended period (e.g., overnight).Requires no additional reagents or equipment.Time-consuming and may not be effective for very stable emulsions.

Experimental Protocols

Protocol: Breaking an Emulsion Using the "Salting Out" Method

This protocol describes a general procedure for breaking an emulsion by adding a saturated sodium chloride (brine) solution.

Materials:

  • Separatory funnel containing the emulsified mixture

  • Saturated sodium chloride (brine) solution

  • Beaker or flask for collection

  • Ring stand and clamp

Procedure:

  • Ensure the separatory funnel is securely clamped to the ring stand and the stopcock is closed.

  • Carefully add the saturated NaCl solution to the separatory funnel. Start with a volume equivalent to 10-20% of the aqueous layer volume.

  • Stopper the funnel and gently invert it several times to mix the brine with the aqueous phase. Do not shake vigorously , as this may worsen the emulsion.[13]

  • Place the funnel back on the ring stand and allow the layers to settle.

  • Observe if the emulsion begins to break and a clearer interface forms. This may take several minutes.

  • If the emulsion persists, you can try adding more brine or gently swirling the funnel.

  • Once the layers have separated, you can proceed with draining the lower layer and collecting the desired phase.

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular Formula C7H14O2[1][2][3][4][5]
Molecular Weight 130.18 g/mol [1]
Boiling Point Not available in search results
Density Not available in search results
Solubility in Water Limited[6]
Solubility in Organic Solvents Highly soluble in ethanol, methanol, and isopropanol.[1]

Visualization

Below is a troubleshooting workflow for addressing phase separation issues during this compound extraction.

G start Phase Separation Issue (e.g., Emulsion) check_emulsion Is a stable emulsion present? start->check_emulsion no_separation Poor/No Separation (No clear emulsion) check_emulsion->no_separation No add_brine Add Saturated NaCl (Brine) & Gentle Mixing check_emulsion->add_brine Yes modify_conditions Modify Process Parameters (e.g., pH, Temperature) no_separation->modify_conditions resolved1 Problem Resolved? add_brine->resolved1 centrifuge Centrifuge the Mixture resolved1->centrifuge No end Separation Achieved resolved1->end Yes resolved2 Problem Resolved? centrifuge->resolved2 filter Filter through Glass Wool or Phase Separation Paper resolved2->filter No resolved2->end Yes resolved3 Problem Resolved? filter->resolved3 resolved3->end Yes consult Consult Senior Chemist or Technical Support resolved3->consult No modify_conditions->end

References

Validation & Comparative

A Comparative Guide to the Chemical Properties of Neopentyl Acetate and Isopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical properties of two isomeric esters, neopentyl acetate (B1210297) and isopentyl acetate. While sharing the same molecular formula (C₇H₁₄O₂), their structural differences give rise to distinct physical and chemical characteristics, particularly in terms of reactivity. This document summarizes their key properties, supported by experimental data and protocols, to aid in their application in research and development.

At a Glance: Key Chemical and Physical Properties

A summary of the key quantitative data for neopentyl acetate and isopentyl acetate is presented below for easy comparison.

PropertyThis compoundIsopentyl Acetate (Isoamyl Acetate)
Molecular Formula C₇H₁₄O₂C₇H₁₄O₂
Molecular Weight 130.18 g/mol [1][2]130.18 g/mol [3]
CAS Number 926-41-0[1]123-92-2[3]
Appearance Colorless liquidColorless liquid with a banana-like odor[3]
Boiling Point ~128 °C[4]142 °C[3]
Density ~0.881 g/cm³~0.876 g/cm³[3]
Water Solubility 8.3 g/L (at 25 °C)Slightly soluble (~2 g/L)[3]
Refractive Index ~1.405~1.400[3]

Structural Differences and Steric Hindrance

The defining difference between this compound and isopentyl acetate lies in the branching of their alkyl chains. Isopentyl acetate has a branched isobutyl group attached to the acetate moiety, while this compound possesses a highly compact and sterically hindered neopentyl group, characterized by a quaternary carbon atom.

G cluster_iso Isopentyl Acetate cluster_neo This compound iso_struct iso_struct iso_label Less Steric Hindrance neo_struct neo_struct neo_label Significant Steric Hindrance due to quaternary carbon

Caption: Structural comparison highlighting the steric bulk of the neopentyl group.

This structural variance has profound implications for their chemical reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon of the ester group. The bulky neopentyl group in this compound effectively shields the electrophilic center, leading to significantly slower reaction rates in comparison to the less hindered isopentyl acetate.

Reactivity: A Focus on Hydrolysis

The hydrolysis of esters, both acid and base-catalyzed (saponification), is a fundamental reaction that is heavily influenced by steric factors.

Experimental Protocol: Determination of Ester Hydrolysis Rate by Titration

To quantitatively compare the hydrolysis rates of this compound and isopentyl acetate, a common method involves monitoring the progress of the reaction by titrating the amount of carboxylic acid produced over time. The following is a generalized protocol for the acid-catalyzed hydrolysis.

Objective: To determine and compare the rate constants for the acid-catalyzed hydrolysis of this compound and isopentyl acetate.

Materials:

  • This compound

  • Isopentyl acetate

  • Standardized hydrochloric acid (e.g., 1 M) as a catalyst

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M) for titration

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Ice bath

  • Thermostatic water bath

  • Burette, pipettes, conical flasks, and other standard laboratory glassware

Methodology:

  • Reaction Setup: A known volume of the ester (e.g., 5 mL) is added to a known volume of standardized HCl in a stoppered flask. The flask is then placed in a thermostatic water bath set to a constant temperature (e.g., 40 °C).

  • Sampling: At regular time intervals (e.g., every 15 minutes), a small aliquot (e.g., 5 mL) of the reaction mixture is withdrawn.

  • Quenching: The aliquot is immediately transferred to a conical flask containing ice-cold water to effectively stop the reaction.

  • Titration: A few drops of phenolphthalein indicator are added to the quenched sample, which is then titrated against the standardized NaOH solution until a faint pink endpoint is reached.

  • Data Collection: The volume of NaOH used is recorded for each time point. The process is repeated until a consistent set of readings is obtained, indicating the completion of the reaction (the "infinity" reading).

  • Calculations: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH used at the completion of the reaction and Vt is the volume of NaOH used at time t. The slope of the resulting straight line is equal to -k.

This experiment should be performed under identical conditions for both this compound and isopentyl acetate to allow for a direct comparison of their hydrolysis rates.

G start Start ester_prep Prepare ester/acid mixture (Neopentyl or Isopentyl Acetate + HCl) start->ester_prep water_bath Place in thermostatic water bath ester_prep->water_bath sampling Withdraw aliquot at time intervals water_bath->sampling quenching Quench aliquot in ice bath sampling->quenching titration Titrate with standardized NaOH using phenolphthalein quenching->titration data_collection Record volume of NaOH titration->data_collection repeat Repeat sampling until reaction completion data_collection->repeat repeat->sampling Continue reaction calculation Calculate rate constant (k) from plot of ln(V∞ - Vt) vs. time repeat->calculation Reaction complete end End calculation->end

Caption: Workflow for the experimental determination of ester hydrolysis rates.

Spectroscopic Comparison

The structural differences between this compound and isopentyl acetate are also reflected in their spectroscopic data.

¹H NMR Spectroscopy
  • Isopentyl Acetate: The ¹H NMR spectrum of isopentyl acetate is characterized by a triplet corresponding to the two equivalent methyl groups, a multiplet for the single proton on the branched carbon, a triplet for the methylene (B1212753) group adjacent to the oxygen, and a singlet for the acetyl methyl group.

  • This compound: The ¹H NMR spectrum of this compound is simpler. It shows a large singlet for the nine equivalent protons of the three methyl groups of the neopentyl moiety and another singlet for the three protons of the acetyl group. The methylene protons adjacent to the oxygen also appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also show distinct differences. Isopentyl acetate will have more signals in the aliphatic region due to the less symmetrical structure of its alkyl chain compared to the highly symmetrical neopentyl group in this compound.

Infrared (IR) Spectroscopy

Both esters will exhibit a strong characteristic absorption peak for the C=O stretch of the ester functional group, typically in the range of 1735-1750 cm⁻¹. They will also show C-O stretching vibrations and various C-H stretching and bending vibrations. While the overall patterns will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the two isomers. For isopentyl acetate, a strong C=O stretch is observed around 1735 cm⁻¹.

Conclusion

The primary distinguishing feature between this compound and isopentyl acetate is the steric hindrance imparted by the neopentyl group. This leads to a significant reduction in the rate of reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis. These differences in reactivity, along with their distinct spectroscopic signatures, are important considerations for their use in chemical synthesis and other research applications. The choice between these two isomers will largely depend on the desired reaction kinetics and the spatial constraints of the target application.

References

Neopentyl Esters as High-Performance Lubricants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Neopentyl esters are a class of synthetic lubricants engineered for superior performance in demanding applications. Their unique molecular structure, characterized by a central carbon atom bonded to four other carbon atoms (a neopentyl structure), imparts exceptional thermal and oxidative stability, making them a preferred choice over conventional mineral oils and other synthetic lubricants in various high-temperature and high-stress environments. This guide provides a comparative analysis of neopentyl esters against other common lubricant base oils, supported by experimental data, to assist researchers and industry professionals in making informed decisions for their specific applications.

Performance Comparison of Lubricant Base Oils

The selection of a lubricant base oil is critical to the overall performance of the final lubricant formulation. The following table summarizes the typical performance characteristics of neopentyl esters compared to polyalphaolefins (PAOs), diesters, and mineral oils.

PropertyNeopentyl EstersPolyalphaolefins (PAOs)DiestersMineral Oils (Group I/II)
Viscosity Index (VI) 120 - 160+120 - 140+130 - 18080 - 120
Pour Point (°C) -30 to -70-40 to -70-40 to -65-20 to -10
Oxidation Stability ExcellentVery GoodGoodFair to Good
Thermal Stability ExcellentVery GoodGoodFair
Lubricity (Wear Protection) Very GoodGoodVery GoodGood
Additive Solvency ExcellentPoorExcellentGood
Hydrolytic Stability Good to Very GoodExcellentFair to GoodExcellent

In-Depth Performance Analysis

Viscosity Index (VI): A higher viscosity index indicates a smaller change in viscosity with temperature fluctuations. Neopentyl esters exhibit a high VI, ensuring reliable performance across a broad temperature range.[1] While some diesters can achieve higher VIs, neopentyl esters offer a better balance of properties, particularly in thermal and hydrolytic stability. PAOs also possess a high VI, making them suitable for applications with wide temperature variations.[2] Mineral oils, in contrast, have a lower VI, limiting their effectiveness in extreme temperature conditions.[3]

Pour Point: The pour point is the lowest temperature at which an oil will flow. Neopentyl esters demonstrate excellent low-temperature fluidity with pour points often reaching -70°C.[1] This characteristic is crucial for applications in cold environments, ensuring proper lubrication during startup. PAOs also exhibit very low pour points, making them a strong competitor in this regard.[4] Mineral oils have significantly higher pour points due to the presence of paraffins that crystallize at low temperatures.[5]

Oxidation and Thermal Stability: Neopentyl esters are renowned for their outstanding resistance to thermal and oxidative breakdown.[6] This is attributed to the absence of beta-hydrogens in their molecular structure, a common site for thermal attack in other ester types.[6] This stability leads to longer lubricant life, reduced deposit formation, and reliable performance at high operating temperatures. While PAOs also offer very good thermal and oxidative stability, neopentyl esters generally have a slight advantage in the most demanding high-temperature applications.[2] Mineral oils are more susceptible to oxidation and thermal degradation, leading to the formation of sludge and varnish.[7]

Lubricity and Wear Protection: The polarity of the ester molecules in neopentyl esters provides excellent lubricity, meaning they form a strong, persistent film on metal surfaces. This results in superior wear protection under boundary lubrication conditions. In a four-ball wear test, a pentaerythritol (B129877) ester demonstrated a mean wear scar diameter of 0.403 mm, indicating good anti-wear properties. Diesters also offer excellent lubricity due to their polarity. PAOs, being non-polar, have inherently lower lubricity and often require the addition of anti-wear additives.[2]

Additive Solvency: Neopentyl esters are excellent solvents for lubricant additives, allowing for the formulation of highly effective and stable lubricant packages.[8] This property is shared with diesters. In contrast, PAOs have poor additive solvency, which can sometimes lead to additive dropout.[8]

Experimental Protocols

The performance characteristics presented in this guide are determined using standardized test methods established by organizations such as ASTM International.

  • Viscosity Index (ASTM D2270): This method calculates the viscosity index from the kinematic viscosity of the lubricant at 40°C and 100°C. The kinematic viscosity is measured using a calibrated glass capillary viscometer where the time it takes for a fixed volume of liquid to flow under gravity is recorded.[5]

  • Pour Point (ASTM D97): To determine the pour point, a sample of the lubricant is cooled at a specified rate and examined for flow characteristics at intervals of 3°C. The lowest temperature at which movement of the specimen is observed is recorded as the pour point.[5]

  • Oxidation Stability (ASTM D943): This test evaluates the oxidation stability of inhibited mineral oils, but is also widely used for synthetic lubricants. The oil sample is subjected to a stream of oxygen at an elevated temperature in the presence of water and a steel and copper catalyst. The test is continued until the acid number of the oil reaches a specified value, and the time taken is reported in hours.

  • Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method): This test assesses the anti-wear properties of a lubricant. Three steel balls are held in a cup, and a fourth ball is rotated against them under a specified load, temperature, and speed for a set duration. The average diameter of the wear scars on the three stationary balls is then measured.

Experimental Workflow for Lubricant Performance Testing

The following diagram illustrates a typical workflow for evaluating the performance of a lubricant base oil.

Lubricant_Testing_Workflow Lubricant Performance Testing Workflow cluster_synthesis Base Oil Synthesis cluster_formulation Formulation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Synthesis Neopentyl Ester Synthesis Blending Blending with Additives Synthesis->Blending Viscosity Viscosity Index (ASTM D2270) Blending->Viscosity PourPoint Pour Point (ASTM D97) Blending->PourPoint Oxidation Oxidation Stability (ASTM D943) Blending->Oxidation Wear Wear Prevention (ASTM D4172) Blending->Wear Analysis Comparative Analysis Viscosity->Analysis PourPoint->Analysis Oxidation->Analysis Wear->Analysis

Caption: A typical workflow for the evaluation of lubricant performance.

Conclusion

Neopentyl esters offer a compelling combination of high-temperature stability, excellent lubricity, and good low-temperature fluidity, making them a versatile and high-performance choice for a wide range of lubricant applications. While other synthetic base oils like PAOs and diesters have their own strengths, neopentyl esters provide a well-balanced performance profile that is particularly advantageous in applications where thermal and oxidative stresses are a primary concern. For researchers and formulators, the superior additive solvency of neopentyl esters also allows for greater flexibility in developing advanced lubricant formulations tailored to specific and demanding operational requirements.

References

Validating Neopentyl Acetate Purity: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical prerequisite for reliable and reproducible results. Neopentyl acetate (B1210297), a key ester in various synthetic applications, requires rigorous purity assessment to ensure the absence of contaminants that could compromise experimental outcomes. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of neopentyl acetate purity, supported by experimental protocols and data.

The Gold Standard: GC-MS for Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and definitive compound identification capabilities make it an invaluable tool for purity validation. The gas chromatograph separates individual components of a sample based on their boiling points and interactions with the stationary phase, after which the mass spectrometer fragments the eluted compounds and provides a unique mass spectrum, or "fingerprint," for each component.

Potential Impurities in this compound Synthesis

The common synthesis route for this compound is the Fisher esterification of neopentyl alcohol with acetic acid, typically in the presence of an acid catalyst. This process can lead to several potential impurities:

  • Unreacted Starting Materials: Residual neopentyl alcohol and acetic acid are the most common impurities.

  • Byproducts: Side reactions can lead to the formation of other esters or ethers, although these are less common under controlled conditions.

  • Residual Solvents: Solvents used in the reaction or purification steps may also be present in the final product.

Experimental Protocol: GC-MS Analysis of this compound

This section details a standard protocol for the GC-MS analysis of this compound.

Objective: To separate, identify, and quantify this compound and its potential volatile impurities.

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer is required.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Prepare a series of calibration standards of this compound, neopentyl alcohol, and acetic acid in the same solvent, covering a concentration range relevant to the expected purity and impurity levels.

  • If an internal standard is used for quantification, add a known concentration to all samples and standards. A suitable internal standard could be an ester of similar volatility that is not expected to be present in the sample, such as n-heptyl acetate.

GC-MS Parameters: The following table outlines typical GC-MS parameters that can be used as a starting point for method development.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
Injection ModeSplit (e.g., 50:1 ratio)
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial Temp: 50°C, hold for 2 minRamp: 10°C/min to 200°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Range35-350 m/z

Data Analysis:

  • Identify this compound and any impurities by comparing their retention times and mass spectra to those of the prepared standards and reference libraries (e.g., NIST).

  • Calculate the purity of this compound based on the peak area percentage. For more accurate quantification, use a calibration curve generated from the standards.

Data Presentation: Expected GC-MS Results

The following table summarizes the expected GC-MS data for this compound and its primary potential impurities.

CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Acetic Acid~3-56043, 45
Neopentyl Alcohol~5-78857, 73, 41
This compound ~8-10 130 57, 43, 73

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification versus the detection of trace impurities.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
GC-MS Separates volatile compounds followed by mass-based identification and quantification.Quantitative purity, identification of volatile impurities.High sensitivity and specificity for volatile compounds. Provides structural information for impurity identification.Not suitable for non-volatile impurities. May require derivatization for some compounds.
HPLC-UV/DAD Separates compounds based on their partitioning between a mobile and stationary phase, with detection by UV absorbance.Quantitative purity, detection of non-volatile and UV-active impurities.High precision and accuracy. Suitable for a wide range of compounds.Lower sensitivity for compounds with weak UV chromophores. Mass information is not directly obtained.
¹H NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Structural confirmation, identification, and quantification of proton-containing impurities.Provides unambiguous structural information. Quantitative NMR (qNMR) allows for highly accurate purity determination without the need for impurity standards.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.

Visualizing the Workflow and Logic

To better understand the processes involved in this compound purity validation, the following diagrams illustrate the GC-MS workflow and the decision-making process for selecting an analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent (e.g., Dichloromethane) Sample->Dilution Injection Inject into GC Dilution->Injection Standards Prepare Calibration Standards Quantification Quantify Purity & Impurities Standards->Quantification Calibration Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Obtain Total Ion Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Integration->Quantification Purity_Report Purity_Report Quantification->Purity_Report Purity Report

Caption: Workflow for the GC-MS analysis of this compound purity.

Caption: Decision tree for selecting an analytical technique for purity assessment.

Conclusion

For the comprehensive validation of this compound purity, GC-MS is the method of choice due to its ability to separate and identify volatile impurities with high sensitivity and specificity. However, a multi-technique approach, potentially incorporating HPLC for non-volatile components and NMR for definitive structural confirmation and absolute quantification, provides the most robust and complete purity profile. The selection of the appropriate analytical strategy should be guided by the specific requirements of the research or application, ensuring the quality and reliability of the this compound used.

A Comparative Guide to the ¹H NMR Spectral Interpretation of Neopentyl Acetate and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of neopentyl acetate (B1210297) and its common isomeric alternatives: isobutyl acetate, tert-butyl acetate, and n-butyl acetate. Understanding the distinct spectral signatures of these closely related acetate esters is crucial for accurate structural elucidation and purity assessment in research and development settings.

Comparison of ¹H NMR Spectral Data

The structural differences among these isomers, though subtle, give rise to markedly different ¹H NMR spectra. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each compound are summarized in the table below. These differences primarily arise from the unique arrangement of protons and their neighboring atoms within each molecule.

CompoundStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Neopentyl Acetate CH₃COOCH₂C(CH₃)₃a~2.05Singlet3H
b~3.80Singlet2H
c~0.95Singlet9H
Isobutyl Acetate CH₃COOCH₂CH(CH₃)₂a~2.04Singlet3H
b~3.87Doublet2H
c~1.95Multiplet1H
d~0.94Doublet6H
tert-Butyl Acetate CH₃COOC(CH₃)₃a~1.96Singlet3H
b~1.46Singlet9H
n-Butyl Acetate CH₃COOCH₂CH₂CH₂CH₃a~2.04Singlet3H
b~4.05Triplet2H
c~1.63Multiplet2H
d~1.39Multiplet2H
e~0.93Triplet3H

Key Differentiating Features:

  • This compound: The most striking feature of the this compound spectrum is the presence of three sharp singlets. The nine equivalent protons of the tert-butyl group (c) give rise to a prominent singlet at approximately 0.95 ppm. The two methylene (B1212753) protons (b) adjacent to the ester oxygen also appear as a singlet around 3.80 ppm, as they have no adjacent protons to couple with. The acetate methyl protons (a) appear as a singlet around 2.05 ppm.

  • Isobutyl Acetate: In contrast to the simplicity of the this compound spectrum, the isobutyl acetate spectrum displays more complex splitting patterns. The six equivalent methyl protons (d) of the isobutyl group appear as a doublet, coupled to the single methine proton (c). The methylene protons (b) also appear as a doublet, coupled to the same methine proton. The methine proton (c) itself appears as a multiplet due to coupling with both the methylene and methyl protons.

  • tert-Butyl Acetate: The spectrum of tert-butyl acetate is the simplest of the series, showing only two singlets. The nine equivalent protons of the tert-butyl group (b) result in a large singlet, while the three equivalent protons of the acetate methyl group (a) produce another singlet.

  • n-Butyl Acetate: The spectrum of n-butyl acetate is the most complex, with distinct signals for each of the five non-equivalent proton environments. The spectrum features a characteristic triplet for the terminal methyl group (e), a triplet for the methylene group adjacent to the oxygen (b), and two overlapping multiplets for the other two methylene groups (c and d).

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of high-resolution ¹H NMR spectra of liquid samples, such as this compound and its isomers.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the acetate ester sample.
  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte signals.
  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.
  • Transfer the solution to a clean, 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

2. NMR Instrument Setup:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This step ensures the stability of the magnetic field during the experiment.
  • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution. Modern spectrometers often have automated shimming routines.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, acquisition time, and relaxation delay. For a routine ¹H NMR spectrum of a small molecule like this compound, a small number of scans (e.g., 8 or 16) is usually sufficient.
  • Acquire the Free Induction Decay (FID) data.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
  • Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
  • Reference the spectrum by setting the chemical shift of the TMS signal to 0 ppm.
  • Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.

Spin-Spin Coupling in this compound

The ¹H NMR spectrum of this compound is characterized by the absence of spin-spin coupling between the different proton groups. This is a direct consequence of its molecular structure.

G cluster_neopentyl Neopentyl Group cluster_acetate Acetate Group C(CH3)3 C(CH₃)₃ CH2 CH₂ C(CH3)3->CH2 No H on C O O CH2->O No H on O C=O C=O O->C=O CH3 CH₃ C=O->CH3

Caption: Spin-spin coupling pathways in this compound.

The diagram above illustrates the connectivity of the atoms in this compound. The protons on the tert-butyl group are three bonds away from the methylene protons. However, the central quaternary carbon atom has no attached protons. Therefore, there is no proton on an adjacent atom for the methylene protons to couple with, resulting in a singlet. Similarly, the methylene protons are separated from the acetate methyl protons by an oxygen atom and a carbonyl group, which do not facilitate proton-proton coupling. This lack of coupling is a key diagnostic feature for identifying this compound.

A Comparative Performance Analysis of Neopentyl Acetate and Other Acetate Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solvent selection for pharmaceutical and research applications, performance, safety, and compliance are paramount. This guide provides an objective comparison of neopentyl acetate (B1210297) against other common acetate solvents, namely ethyl acetate and tert-butyl acetate. The information presented herein is supported by a compilation of experimental data from various scientific sources to aid in making informed decisions for laboratory and industrial processes.

Executive Summary

Neopentyl acetate, a clear, colorless liquid with a characteristic fruity odor, presents a unique profile when compared to its structural isomers and other commonly used acetate esters. Its performance is distinguished by its evaporation rate, solubility characteristics, and specific physical properties. This guide will delve into a quantitative comparison of these attributes to highlight the potential advantages and trade-offs of selecting this compound for specific applications.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key physicochemical properties of this compound, ethyl acetate, and tert-butyl acetate, facilitating a direct comparison of their performance-related characteristics.

Table 1: General and Physical Properties

PropertyThis compoundEthyl Acetatetert-Butyl Acetate
CAS Number 926-41-0[1]141-78-6540-88-5
Molecular Formula C₇H₁₄O₂[1]C₄H₈O₂C₆H₁₂O₂
Molecular Weight ( g/mol ) 130.18[1]88.11116.16
Boiling Point (°C) ~128 (est.)[1]77.1[2]97.8
Melting Point (°C) -74.65 (est.)-83.6-62
Density (g/mL @ 20°C) ~0.8540.9020.866
Refractive Index (n_D) ~1.3931.3721.387

Table 2: Solubility and Polarity

PropertyThis compoundEthyl Acetatetert-Butyl Acetate
Solubility in Water ( g/100 mL) Low8.3Low
Polarity Moderately PolarPolar Aprotic[2]Moderately Polar
Evaporation Rate (relative to n-Butyl Acetate = 1) Ultra Fast[1]4.52.8[3]

Table 3: Safety and Handling

PropertyThis compoundEthyl Acetatetert-Butyl Acetate
Flash Point (°C) 36.51 (est.)[1]-422
Autoignition Temperature (°C) Not available426427

Experimental Protocols

The following are summaries of standard methodologies for determining key solvent properties. For detailed procedures, it is recommended to consult the full text of the cited standards.

Determination of Distillation Range (ASTM D1078 / ISO 918)

This test method determines the boiling range of volatile organic liquids.[4][5][6][7][8][9]

  • Apparatus: A distillation flask, condenser, graduated receiving cylinder, and a calibrated thermometer are used.

  • Procedure: A 100 mL sample of the solvent is placed in the distillation flask. The flask is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls into the receiving cylinder is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The temperature at which a specified percentage of the sample has distilled is also recorded. The final boiling point is the maximum temperature observed during the distillation.

  • Data Recorded: Initial boiling point, final boiling point, and the volume of distillate at various temperatures.

Determination of Viscosity (ASTM D2196)

This standard test method covers the determination of the rheological properties of non-Newtonian materials by a rotational viscometer.[10][11][12][13]

  • Apparatus: A rotational viscometer with appropriate spindles.

  • Procedure: The solvent is placed in a container, and the viscometer spindle is immersed in the liquid. The viscometer is operated at a series of specified rotational speeds, and the corresponding torque readings are recorded.

  • Data Calculation: The apparent viscosity is calculated from the torque reading, the rotational speed, and the constants of the viscometer and spindle used.

Determination of Solubility (ASTM D5226 / ISO 7579)

These practices outline the procedures for determining the solubility of a substance in a solvent.[14][15][16][17][18][19][20][21][22]

  • Apparatus: A thermostatically controlled shaker bath or magnetic stirrer, and analytical balance.

  • Procedure (Gravimetric Method): A known excess amount of the solute is added to a known amount of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. After reaching equilibrium, the undissolved solute is separated by filtration or centrifugation. A known weight of the saturated solution is then evaporated to dryness, and the weight of the dissolved solute is determined.

  • Data Calculation: The solubility is expressed as the mass of solute per mass or volume of the solvent.

Visualizing Workflows and Logical Relationships

To further aid in the practical application of this data, the following diagrams illustrate key decision-making processes and experimental workflows.

Caption: A logical workflow for selecting a suitable solvent based on key performance and safety criteria.

Experimental_Workflow_Distillation start Start: Distillation Range Determination (ASTM D1078) prep Prepare Apparatus: - Distillation Flask - Condenser - Receiving Cylinder - Thermometer start->prep sample Measure 100 mL of Solvent Sample prep->sample assemble Assemble Distillation Apparatus sample->assemble heat Apply Heat to the Flask assemble->heat record_ibp Record Initial Boiling Point (IBP) (First drop of condensate) heat->record_ibp record_dist Continuously Monitor and Record Temperature vs. Distillate Volume record_ibp->record_dist record_fbp Record Final Boiling Point (FBP) (Maximum temperature) record_dist->record_fbp end End: Report IBP, FBP, and Distillation Range record_fbp->end

Caption: A simplified experimental workflow for determining the distillation range of a volatile solvent.

References

A Comparative Guide to the Synthetic Routes of Neopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neopentyl acetate (B1210297), a sterically hindered ester, finds applications as a non-drowsy solvent and in the formulation of various specialty chemicals. Its synthesis can be approached through several routes, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. This guide provides an objective comparison of alternative synthetic pathways to neopentyl acetate, supported by experimental data and detailed methodologies.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for various synthetic routes to this compound, allowing for a direct comparison of their efficiencies and operational parameters.

Synthetic RouteAcyl SourceCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Fischer-Speier Esterification Acetic AcidSulfuric Acid (H₂SO₄)None (Excess Acid)Reflux (~118)1~80-90
Acylation with Acetic Anhydride (B1165640) Acetic AnhydrideSulfuric Acid (H₂SO₄)None1000.5High
Lipase-Catalyzed Esterification Acetic AnhydrideNovozym 435 (CALB)Solvent-free443High
Transesterification Ethyl AcetateSolid Acid (e.g., Na₂Si₂O₅)NoneReflux0.5Moderate
Microwave-Assisted Esterification Acetic AcidSulfuric Acid (H₂SO₄)NoneN/A (Microwave)< 15 minHigh
Nucleophilic Substitution Potassium AcetatePhase-Transfer Catalyst (TBAB)Toluene751-1.75Moderate

Reaction Pathways and Methodologies

This section details the experimental protocols for the key synthetic routes compared in this guide.

Fischer-Speier Esterification

This classical method involves the direct esterification of neopentyl alcohol with an excess of glacial acetic acid, using a strong acid catalyst. The excess acetic acid serves as both a reactant and a solvent, driving the equilibrium towards the product.

Fischer_Esterification cluster_reactants Reactants cluster_products Products neopentyl_alcohol Neopentyl Alcohol tetrahedral_intermediate Tetrahedral Intermediate neopentyl_alcohol->tetrahedral_intermediate acetic_acid Acetic Acid protonated_carbonyl Protonated Acetic Acid acetic_acid->protonated_carbonyl + H⁺ (from H₂SO₄) protonated_carbonyl->tetrahedral_intermediate + Neopentyl Alcohol protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer neopentyl_acetate This compound protonated_intermediate->neopentyl_acetate - H₂O, - H⁺ water Water h_plus H+ h2so4 H₂SO₄

Fischer-Speier Esterification Pathway

Experimental Protocol:

  • To a round-bottom flask, add neopentyl alcohol and an excess of glacial acetic acid (e.g., a 2:1 molar ratio of acid to alcohol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% by volume of the alcohol).

  • Add boiling chips and equip the flask with a reflux condenser.

  • Heat the mixture to reflux for 1 hour.[1]

  • After cooling, transfer the mixture to a separatory funnel and wash with cold water, followed by a 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation to obtain this compound.

Acylation with Acetic Anhydride

Using acetic anhydride as the acylating agent offers a faster and often higher-yielding alternative to Fischer esterification, as the reaction is irreversible.

Acetic_Anhydride_Acylation cluster_reactants Reactants cluster_products Products neopentyl_alcohol Neopentyl Alcohol intermediate Tetrahedral Intermediate neopentyl_alcohol->intermediate + Acetic Anhydride acetic_anhydride Acetic Anhydride neopentyl_acetate This compound intermediate->neopentyl_acetate Elimination of Acetate acetic_acid_byproduct Acetic Acid

Acylation with Acetic Anhydride

Experimental Protocol:

  • In a round-bottom flask, combine neopentyl alcohol and a slight excess of acetic anhydride (e.g., 1.1 equivalents).

  • Add a catalytic amount of a strong acid like sulfuric acid.

  • Heat the mixture, for instance at 100°C for 30 minutes.

  • After cooling, quench the reaction by the slow addition of water to hydrolyze the excess acetic anhydride.

  • Work-up the product as described for the Fischer esterification, involving washing with water, sodium bicarbonate solution, and brine, followed by drying and distillation.

Lipase-Catalyzed Esterification

Enzymatic synthesis provides a green and highly selective alternative, operating under mild conditions. Lipases, such as Candida antarctica Lipase (B570770) B (CALB), often immobilized as Novozym 435, are effective catalysts. Acetic anhydride is a common acyl donor in these reactions.[2]

Lipase-Catalyzed Esterification Workflow

Experimental Protocol:

  • In a reaction vessel, combine neopentyl alcohol and acetic anhydride, often in a solvent-free system.[2]

  • Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the reactants).

  • Incubate the mixture at a mild temperature (e.g., 40-50°C) with agitation for several hours.[2]

  • Monitor the reaction progress by techniques such as GC or TLC.

  • Upon completion, filter to recover the immobilized enzyme for potential reuse.

  • The product can be purified by vacuum distillation.

Alternative Synthetic Routes

This method involves the reaction of neopentyl alcohol with another ester, such as ethyl acetate, in the presence of a catalyst to exchange the alcohol groups. This is an equilibrium-driven process.

Experimental Protocol:

  • Combine neopentyl alcohol, a large excess of ethyl acetate (which can also serve as the solvent), and a suitable catalyst (e.g., a solid acid like Na₂Si₂O₅ or an acid catalyst).[3]

  • Heat the mixture to reflux to drive the reaction and distill off the lower-boiling ethanol (B145695) byproduct to shift the equilibrium.

  • After the reaction, the catalyst is removed by filtration, and the excess ethyl acetate is removed by distillation.

  • The resulting this compound is then purified by fractional distillation.

Microwave irradiation can significantly accelerate the Fischer esterification, reducing reaction times from hours to minutes.

Experimental Protocol:

  • In a microwave-safe reaction vessel, combine neopentyl alcohol, acetic acid, and a few drops of concentrated sulfuric acid.

  • Irradiate the mixture in a microwave reactor for a short period (e.g., 1-15 minutes) at a set power level.

  • After cooling, the work-up procedure is similar to the conventional Fischer esterification.

This route involves the reaction of an acetate salt with a neopentyl halide or tosylate. Due to the steric hindrance of the neopentyl group, this S_N2 reaction can be slow and may require a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

Experimental Protocol:

  • Dissolve potassium acetate in water and neopentyl bromide or tosylate in an organic solvent like toluene.

  • Add a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB).[4]

  • Heat the biphasic mixture with vigorous stirring for several hours.

  • Separate the organic layer, wash with water, dry, and purify by distillation.

References

Neopentyl Acetate: A Comparative Analysis with Branched Acetate Esters in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Neopentyl acetate (B1210297), a key player in the family of branched acetate esters, offers a unique combination of properties that make it a valuable compound for researchers, scientists, and professionals in drug development. Its distinct chemical structure, characterized by a quaternary carbon center, imparts notable stability and specific reactivity, setting it apart from other branched isomers such as tert-butyl acetate and isoamyl acetate. This guide provides an objective comparison of neopentyl acetate with other branched acetate esters, supported by available data and experimental insights, to inform its application in various scientific endeavors.

Physicochemical Properties: A Comparative Overview

The structural differences among branched acetate esters directly influence their physical and chemical properties. These properties are critical in determining their suitability for specific applications, from solvent systems to synthetic precursors.

PropertyThis compoundtert-Butyl AcetateIsoamyl Acetate
Molecular Formula C7H14O2C6H12O2C7H14O2
Molecular Weight ( g/mol ) 130.18116.16130.18
Boiling Point (°C) 125-12797.8142
Density (g/mL at 20°C) 0.8690.8660.876
Refractive Index (at 20°C) 1.3961.3861.400
Solubility in Water LowSlightly SolubleSlightly Soluble

Performance in Chemical Synthesis and Reaction Media

The utility of branched acetate esters in chemical synthesis is often dictated by their steric hindrance and stability towards hydrolysis. The neopentyl group, with its bulky nature, provides significant steric shielding to the adjacent ester functionality.

Hydrolytic Stability

The rate of hydrolysis of acetate esters is a critical factor in their application as solvents or in formulation studies. The steric bulk of the alcohol moiety significantly influences this rate.

Experimental Protocol: Comparative Hydrolysis Rate Determination

Objective: To compare the relative rates of hydrolysis of this compound, tert-butyl acetate, and isoamyl acetate under acidic conditions.

Materials:

  • This compound (≥99%)

  • tert-Butyl acetate (≥99%)

  • Isoamyl acetate (≥99%)

  • Hydrochloric acid (1 M)

  • Ethanol (95%)

  • pH meter

  • Gas chromatograph (GC) with a suitable column (e.g., DB-5)

  • Thermostatted water bath

Procedure:

  • Prepare equimolar solutions (e.g., 0.1 M) of each acetate ester in 95% ethanol.

  • In separate reaction vessels, mix 10 mL of each ester solution with 10 mL of 1 M hydrochloric acid.

  • Maintain the reaction mixtures at a constant temperature (e.g., 50°C) in a thermostatted water bath.

  • At regular time intervals (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 1 mL aliquot from each reaction mixture.

  • Immediately quench the reaction by neutralizing the aliquot with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the remaining ester with a known volume of an appropriate organic solvent (e.g., diethyl ether).

  • Analyze the organic extract using gas chromatography to determine the concentration of the unreacted ester.

  • Plot the concentration of the ester versus time for each compound to determine the rate of hydrolysis.

Expected Outcome: Due to the significant steric hindrance provided by the neopentyl group, this compound is expected to exhibit the slowest rate of hydrolysis compared to tert-butyl acetate and isoamyl acetate.

The logical relationship for the expected hydrolytic stability can be visualized as follows:

G cluster_stability Relative Hydrolytic Stability Neopentyl_Acetate This compound tert_Butyl_Acetate tert-Butyl Acetate Neopentyl_Acetate->tert_Butyl_Acetate > Isoamyl_Acetate Isoamyl Acetate tert_Butyl_Acetate->Isoamyl_Acetate > caption Decreasing order of hydrolytic stability.

Decreasing order of hydrolytic stability.

Applications in Drug Development and Formulation

In the pharmaceutical industry, the choice of a solvent or excipient is critical to the stability, efficacy, and delivery of a drug product. Branched acetate esters can serve as non-polar solvents in extraction and purification processes, as well as components in topical and transdermal formulations.

The workflow for selecting a suitable branched acetate ester in a formulation study can be outlined as follows:

G Define_API Define API Properties (Solubility, Stability) Screen_Esters Screen Branched Acetate Esters (Neopentyl, tert-Butyl, Isoamyl) Define_API->Screen_Esters Solubility_Study Conduct Solubility Studies Screen_Esters->Solubility_Study Stability_Study Perform Stability Assays (Hydrolysis, Degradation) Screen_Esters->Stability_Study Select_Candidate Select Optimal Ester Candidate Solubility_Study->Select_Candidate Stability_Study->Select_Candidate Toxicity_Assessment Assess Toxicological Profile Toxicity_Assessment->Select_Candidate Formulation_Dev Proceed to Formulation Development Select_Candidate->Formulation_Dev caption Workflow for ester selection in formulation.

Workflow for ester selection in formulation.

The higher stability of this compound can be advantageous in formulations where the active pharmaceutical ingredient (API) is sensitive to degradation via ester hydrolysis. Its lower volatility compared to tert-butyl acetate may also be beneficial in controlling solvent evaporation during manufacturing processes.

A Comparative Environmental Impact Assessment: Neopentyl Acetate Versus Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Solvent Selection

In the pursuit of sustainable laboratory and manufacturing practices, the environmental impact of chemical solvents is a critical consideration. This guide provides a comprehensive comparison of the environmental profiles of neopentyl acetate (B1210297) and two common alternatives, tert-butyl acetate and isobutyl acetate. By presenting available quantitative data on ecotoxicity, biodegradability, and production impacts, this document aims to empower researchers and drug development professionals to make more environmentally conscious decisions in their work.

Executive Summary

The selection of a solvent extends beyond its physical and chemical properties; its environmental fate and potential for ecological harm are of paramount importance. This guide delves into the available data for neopentyl acetate and its alternatives, offering a side-by-side comparison to facilitate a holistic assessment. While data for this compound is limited, information on its precursor and related compounds, combined with data on the alternatives, allows for an initial evaluation.

Comparative Environmental Data

The following tables summarize the available quantitative data for this compound, tert-butyl acetate, and isobutyl acetate, focusing on key environmental indicators.

Parameter This compound tert-Butyl Acetate Isobutyl Acetate Test Guideline
Aquatic Toxicity - Fish (96-hour LC50) Data not available296 - 362 mg/L (Pimephales promelas)[1]17 mg/L (Oryzias latipes)[2][3]OECD 203
Aquatic Toxicity - Invertebrates (48-hour EC50) Data not availableData not available25 mg/L (Daphnia magna)[2][3]OECD 202
Aquatic Toxicity - Algae (72-hour EC50) Data not availableData not available250 mg/L (Selenastrum capricornutum)[3]OECD 201
Ready Biodegradability Not readily biodegradable (based on precursor data)[4]Data not availableReadily biodegradable (81% in 20 days)[2]OECD 301D

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50) is the concentration that causes a specific effect in 50% of the test organisms. A lower value indicates higher toxicity.

Environmental Profile of this compound and Alternatives

tert-Butyl Acetate: This solvent is recognized for its favorable environmental profile, being exempt from volatile organic compound (VOC) regulations in the United States due to its low photochemical reactivity[6]. It exhibits low toxicity to fish[1].

Isobutyl Acetate: In contrast, isobutyl acetate is classified as flammable and can be harmful to the environment if released[7]. However, it is considered readily biodegradable, suggesting it is less likely to persist in the environment compared to non-readily biodegradable substances[2]. It does, however, show higher aquatic toxicity to fish and invertebrates compared to the available data for tert-butyl acetate[2][3].

Life Cycle and Production Considerations

A comprehensive environmental assessment also includes the impact of a substance's production. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal[8][9].

Unfortunately, a complete, publicly available LCA for this compound is not available at this time. However, a study on the production of ethyl and n-butyl acetates highlights that the production of reagents is a major contributor to the overall environmental impact[10]. This suggests that the synthesis route and the raw materials used for this compound and its alternatives are significant factors in their overall environmental footprint. For instance, the ecoinvent database, a major source for LCA data, includes a dataset for the production of isobutyl acetate from isobutanol, which can be used for more in-depth LCA studies[11]. The production of bio-based acetates is also an area of active research, which could significantly alter the life cycle impacts of these solvents[12][13][14].

Experimental Protocols

To ensure transparency and reproducibility, the following sections detail the methodologies for the key experiments cited in this guide.

OECD Guideline 203: Fish, Acute Toxicity Test

This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period[3][15][16][17].

Principle: Fish are exposed to the test substance added to water at five or more concentrations in a geometric series for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.

Procedure:

  • Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow Trout, Fathead Minnow) is selected.

  • Test Conditions: At least seven fish are used for each test concentration and for the control group. The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

  • Exposure: The fish are exposed to the test substance in the water.

  • Observations: Mortalities and any abnormal behavioral or physical changes are observed and recorded at specified intervals.

  • Data Analysis: The cumulative mortality at each concentration is used to calculate the LC50 value with 95% confidence limits.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean, by determining the concentration at which 50% of the population is immobilized (EC50) after 48 hours[2][18][19][20][21].

Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in water at a range of concentrations for 48 hours.

Procedure:

  • Test Organisms: Daphnia magna are cultured in the laboratory to provide organisms of a known age.

  • Test Conditions: The test is conducted in a static or semi-static system with at least 20 daphnids per concentration, divided into four replicates.

  • Exposure: The daphnids are exposed to at least five concentrations of the test substance.

  • Observations: The number of immobilized daphnids (those that are unable to swim after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The results are used to calculate the EC50 at 48 hours.

OECD Guideline 301F: Manometric Respirometry Test (Ready Biodegradability)

This method determines the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms as they break down the substance[22][23][24][25][26][27].

Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over a 28-day period.

Procedure:

  • Inoculum: The test is inoculated with a mixed population of microorganisms, typically from activated sludge.

  • Test Setup: The test substance is added to the mineral medium in a sealed respirometer. A control with no test substance and a reference substance (e.g., sodium acetate) are run in parallel.

  • Incubation: The flasks are incubated in the dark at a constant temperature.

  • Measurement: Oxygen consumption is measured manometrically.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

Visualizing the Assessment Process

To aid in understanding the workflow of a comprehensive solvent sustainability assessment, the following diagram illustrates the key stages.

Solvent_Sustainability_Assessment cluster_0 Phase 1: Data Collection cluster_1 Phase 2: Experimental Testing cluster_2 Phase 3: Impact Assessment cluster_3 Phase 4: Decision Making Data_Collection Gather Physical, Chemical, and Environmental Data Literature_Search Search Databases & Literature for Ecotoxicity, Biodegradability, and LCA data Data_Collection->Literature_Search Ecotoxicity_Testing Aquatic Toxicity Testing (OECD 202, 203) Literature_Search->Ecotoxicity_Testing Biodegradability_Testing Ready Biodegradability (OECD 301) Literature_Search->Biodegradability_Testing Comparative_Analysis Compare Quantitative Data (LC50, EC50, % Biodegradation) Ecotoxicity_Testing->Comparative_Analysis Biodegradability_Testing->Comparative_Analysis LCA_Analysis Life Cycle Assessment (Production Impacts) Comparative_Analysis->LCA_Analysis Risk_Assessment Holistic Risk-Benefit Analysis LCA_Analysis->Risk_Assessment Solvent_Selection Informed Solvent Selection Risk_Assessment->Solvent_Selection

Caption: Workflow for a comprehensive solvent sustainability assessment.

Conclusion and Recommendations

Based on the currently available data, tert-butyl acetate appears to be a more environmentally favorable alternative to this compound and isobutyl acetate, primarily due to its VOC-exempt status and lower aquatic toxicity. Isobutyl acetate, while readily biodegradable, exhibits higher aquatic toxicity. The environmental profile of this compound remains less clear due to the lack of specific data, but information on its precursor suggests potential persistence in the environment.

For organizations committed to green chemistry and sustainable practices, the following recommendations are proposed:

  • Prioritize Data-Driven Decisions: Whenever possible, select solvents with a comprehensive and favorable environmental data profile.

  • Consider the Full Life Cycle: Evaluate the environmental impact of a solvent not only in its use and disposal but also in its production.

  • Promote Further Research: Encourage and support studies to fill data gaps for less-characterized solvents like this compound to enable more informed decision-making in the future.

By integrating these considerations into the solvent selection process, the scientific community can significantly reduce its environmental footprint and contribute to a more sustainable future.

References

A Comparative Guide to the Performance of Neopentyl Acetate in Polymer Matrices: A Theoretical and Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl acetate (B1210297), an ester with a compact molecular structure, presents potential as a plasticizer or solvent in various polymer systems, including those used in drug delivery and material science. However, a review of current scientific literature reveals a significant gap in direct, comparative studies evaluating its performance across different polymer matrices. This guide, therefore, provides a theoretical framework for predicting the performance of neopentyl acetate and offers a detailed experimental protocol for researchers aiming to conduct such a comparative analysis. The information is based on the fundamental physicochemical properties of this compound and established principles of polymer-plasticizer interaction.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the first step in predicting its interaction with polymers. Key properties are summarized below.

PropertyValueReference
CAS Number 926-41-0[1][2][3][4][5]
Molecular Formula C7H14O2[1][3][4][5]
Molecular Weight 130.18 g/mol [1][3][4][5]
Synonyms 2,2-Dimethylpropyl acetate, Neoamyl acetate[1][5][6]
Solubility in Water Low[1]
Solubility in Alcohols Soluble in ethanol, methanol, isopropanol[1]
XLogP3-AA 1.8[1]

Theoretical Performance and Polymer Compatibility

The effectiveness of a plasticizer is primarily governed by its compatibility with the polymer matrix.[7] Plasticizers function by inserting themselves between polymer chains, reducing intermolecular forces and thereby increasing flexibility and lowering the glass transition temperature (Tg).[8][9][10]

The compatibility of this compound with a given polymer can be hypothesized based on the "like dissolves like" principle. Its ester functional group allows for polar interactions, while its alkyl backbone provides non-polar characteristics.

  • Polyvinyl Chloride (PVC): As a polar polymer, PVC's compatibility with plasticizers relies on the interaction between the plasticizer's polar groups and the polymer's C-Cl bonds.[8] The ester group in this compound could interact favorably with PVC, suggesting potential as a plasticizer. However, its relatively small size and branched structure might lead to higher volatility and migration compared to larger, more linear plasticizers like DEHP or polymeric plasticizers.[11]

  • Cellulose Derivatives (e.g., Cellulose Acetate, Ethyl Cellulose): These polymers are often used in pharmaceutical coatings. Their compatibility with plasticizers depends on hydrogen bonding and dipole-dipole interactions. This compound's carbonyl group could act as a hydrogen bond acceptor, suggesting moderate compatibility.

  • Acrylics (e.g., PMMA): The compatibility would likely be moderate, driven by dipole-dipole interactions between the ester groups of both the polymer and this compound.

  • Elastomers (e.g., Nitrile Rubber, Neoprene): Chemical compatibility charts suggest that acetates, such as butyl acetate, can have a severe effect on elastomers like neoprene, indicating poor compatibility and potential for swelling or degradation rather than effective plasticization.[12][13]

Proposed Experimental Protocol for Comparative Analysis

To empirically determine the performance of this compound, a structured experimental approach is necessary. The following protocol outlines key experiments for a comprehensive comparison.

Materials
  • This compound (CAS: 926-41-0)

  • Selected Polymer Matrices (e.g., PVC, Cellulose Acetate, Polylactic Acid - PLA)

  • Control Plasticizers (e.g., Di(2-ethylhexyl) phthalate (B1215562) - DEHP, Triethyl Citrate - TEC)

  • Appropriate Solvents (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)

Preparation of Polymer Films (Solvent Casting Method)
  • Prepare separate solutions of each polymer in a suitable solvent (e.g., 10% w/v).

  • To each polymer solution, add this compound at varying concentrations (e.g., 10, 20, 30 parts per hundred resin - phr). Prepare parallel sets with control plasticizers.

  • Thoroughly mix each solution until homogenous.

  • Cast the solutions onto a level, non-stick surface (e.g., glass plate or Teflon dish).

  • Allow the solvent to evaporate slowly in a fume hood at ambient temperature for 24 hours.

  • Complete the drying process in a vacuum oven at a temperature below the polymer's Tg (e.g., 40-50°C) for 48 hours to remove residual solvent.

  • Carefully peel the resulting films and store them in a desiccator prior to testing.

Performance Evaluation

a. Thermal Analysis: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg). A significant reduction in Tg indicates effective plasticization.[8]

  • Method:

    • Seal a small sample (5-10 mg) of the polymer film in an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[14]

    • Cool the sample rapidly and then reheat using the same rate to obtain a clear thermal history.

    • The Tg is determined from the midpoint of the transition in the second heating scan.

b. Mechanical Testing: Tensile Analysis

  • Objective: To measure changes in the material's strength, stiffness, and flexibility, which are key indicators of plasticizer efficiency.[15]

  • Method (conforming to ASTM D882 or similar standards):

    • Cut the polymer films into dumbbell-shaped specimens of standard dimensions.

    • Measure the tensile strength, elongation at break, and Young's modulus using a universal testing machine at a constant crosshead speed.

    • Test at least five specimens for each formulation to ensure statistical significance.

c. Migration and Leaching Analysis

  • Objective: To quantify the permanence of the plasticizer within the polymer matrix, a critical factor for safety and long-term performance.[11]

  • Method:

    • Weigh pre-cut samples of the plasticized films accurately (W_initial).

    • Immerse the samples in a relevant solvent (e.g., hexane (B92381) for non-polar extraction, ethanol/water for polar extraction) for a specified time and temperature (e.g., 24 hours at 25°C).

    • Remove the samples, gently wipe them dry, and re-weigh them (W_final).

    • Calculate the percent weight loss due to plasticizer migration.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the proposed experimental protocol for a comprehensive evaluation.

G cluster_prep Phase 1: Sample Preparation cluster_eval Phase 2: Performance Evaluation cluster_analysis Phase 3: Data Analysis polymers Select Polymer Matrices (e.g., PVC, PLA, Cellulose Acetate) dissolve Dissolve Polymer in Solvent polymers->dissolve plasticizers Select Plasticizers (this compound, Controls) add_plast Add Plasticizer (Varying phr) plasticizers->add_plast dissolve->add_plast cast Solvent Cast Films add_plast->cast dry Vacuum Oven Drying cast->dry dsc Thermal Analysis (DSC) Measure Glass Transition (Tg) dry->dsc tensile Mechanical Testing (Tensile Strength, Elongation) dry->tensile migration Migration/Leaching Test (Solvent Extraction) dry->migration compare Compare Performance Metrics vs. Control Plasticizers dsc->compare tensile->compare migration->compare conclusion Draw Conclusions on Efficacy & Compatibility compare->conclusion

References

quantitative comparison of catalyst efficiency in esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Esterification, a fundamental reaction in organic synthesis, is pivotal in the creation of a vast array of compounds, from life-saving pharmaceuticals to innovative materials. The choice of catalyst is a critical determinant of reaction efficiency, influencing yield, purity, and overall process sustainability. This guide provides an objective, data-driven comparison of the performance of four major classes of catalysts in esterification: homogeneous, heterogeneous, enzymatic, and organocatalysts.

Quantitative Comparison of Catalyst Performance

The efficiency of a catalyst in esterification is evaluated based on several key performance indicators, including conversion rate, reaction yield, turnover number (TON), and turnover frequency (TOF). The following tables summarize quantitative data from various studies, offering a comparative overview of different catalysts. It is important to note that direct comparisons can be challenging due to variations in reaction substrates and conditions across different studies.

Esterification of Carboxylic Acids with Alcohols
Catalyst TypeCatalystCarboxylic AcidAlcoholTemp. (°C)Time (h)Conversion/Yield (%)Reference
Homogeneous Sulfuric Acid (H₂SO₄)Cinnamic AcidEthanol60184.42% Conversion
Hydrochloric Acid (HCl)Cinnamic AcidMethanol60134.40% Conversion
p-Toluenesulfonic Acid (p-TSA)Acetic Acidn-Butanol100-High Conversion
Heterogeneous Amberlyst-15Acetic AcidButanol--High Activity
Sulfated ZirconiaAcetic AcidButanol--Moderate Activity
H-USY ZeoliteAcetic AcidButanol--Lower Activity
Phosphotungstic AcidMethacrylic AcidTriethylene Glycol95583% Conversion
Enzymatic Novozym 435 (Lipase)Oleic AcidMethanol35.25-96.73% Conversion[1]
Lipozyme RMIM (Lipase)Free Fatty AcidsMonoacylglycerol5022Reduces FFA to 0.6%[2]
Organocatalyst Triphenylphosphonium triflateTerephthalic Acid2-ethyl hexanol--55-97% Yield[3]
2,2'-Biphenol-derived Phosphoric AcidVariousVarious1006-72High Yields[4]
Esterification of Glycerol with Acetic Acid
Catalyst TypeCatalystTemp. (°C)Time (h)Glycerol Conversion (%)Diacetin Selectivity (%)Triacetin Selectivity (%)Reference
Homogeneous p-Toluenesulfonic Acid (PTSA)--High--[5]
Heterogeneous Amberlyst-1510510High--[6]
H-USY Zeolite (CBV720)--Comparable to Amberlyst-15--[5]
2M H₂SO₄/γ-Al₂O₃11059749.923.1[7]

Note on Turnover Number (TON) and Turnover Frequency (TOF):

Directly comparing TON and TOF across different catalyst classes for esterification is challenging due to inconsistencies in reporting and calculation methodologies, particularly for heterogeneous catalysts where defining an "active site" can be ambiguous.[8] Generally, TON indicates the total number of substrate molecules a single catalyst site can convert before deactivation, while TOF measures the number of conversions per active site per unit of time.[9][10] For enzymatic catalysis, the equivalent of TOF is often expressed as the catalytic constant (kcat).[9] While specific, directly comparable values are scarce in the literature for a single esterification reaction across all four catalyst types, the general trend is that enzymes can exhibit very high TOFs.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key esterification experiments.

Homogeneous Acid-Catalyzed Esterification (Fischer-Speier Esterification)

Objective: To synthesize an ester from a carboxylic acid and an alcohol using a strong acid catalyst.[11]

Materials:

  • Carboxylic acid (e.g., benzoic acid)

  • Alcohol (e.g., methanol, often used in excess as the solvent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in an excess of the alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • Purify the ester by distillation or column chromatography if necessary.

Heterogeneous Solid Acid-Catalyzed Esterification

Objective: To perform an esterification reaction using a solid, reusable acid catalyst.

Materials:

  • Carboxylic acid (e.g., acetic acid)

  • Alcohol (e.g., n-butanol)

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Heating mantle with a magnetic stirrer

  • Filtration apparatus

Procedure:

  • Charge the three-necked flask with the carboxylic acid, alcohol, and the solid acid catalyst.

  • Equip the flask with a reflux condenser and a thermometer.

  • Heat the reaction mixture to the desired temperature (e.g., 110°C) with vigorous stirring.[7]

  • Maintain the reaction at this temperature for the specified duration, taking samples periodically to monitor the conversion by gas chromatography (GC) or titration.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and potentially reused.

  • The liquid product mixture can then be purified, typically by distillation, to isolate the ester.

Enzymatic Esterification

Objective: To synthesize an ester using a lipase (B570770) catalyst under mild conditions.

Materials:

  • Fatty acid (e.g., oleic acid)

  • Alcohol (e.g., methanol)

  • Immobilized lipase (e.g., Novozym 435)

  • Shake flask or stirred-tank reactor

  • Incubator shaker or temperature-controlled water bath

  • Molecular sieves (optional, for water removal)

  • Solvent (e.g., hexane, optional)

Procedure:

  • Combine the fatty acid, alcohol, and solvent (if used) in a shake flask.

  • Add the immobilized lipase to the mixture.

  • If operating in a solvent-free system, ensure adequate mixing.

  • Place the flask in an incubator shaker at the desired temperature (e.g., 40-60°C) and agitation speed.

  • The reaction is carried out for a specified time, with samples taken periodically to determine the conversion of the fatty acid.

  • Upon completion, the immobilized enzyme can be recovered by simple filtration for reuse.

  • The product mixture is then processed to isolate the ester, which may involve solvent evaporation and purification.

Organocatalytic Esterification

Objective: To perform an esterification using a metal-free, organic molecule as the catalyst.

Materials:

  • Carboxylic acid

  • Alcohol

  • Organocatalyst (e.g., a phosphoric acid derivative)

  • Toluene or other suitable solvent

  • Flame-dried, two-necked flask with a condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Heating and stirring apparatus

Procedure:

  • To a flame-dried, two-necked flask under an inert atmosphere, add the organocatalyst.[4]

  • Add the solvent, followed by the carboxylic acid and the alcohol.[4]

  • Heat the mixture to the specified temperature (e.g., 100°C) with stirring for the required reaction time.[4]

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel.[4]

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logical relationships between different catalyst types.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Charge Reactants (Acid, Alcohol) Catalyst Add Catalyst Reactants->Catalyst Heating Heating & Stirring Catalyst->Heating Monitoring Monitor Progress (TLC, GC) Heating->Monitoring Separation Catalyst Separation Monitoring->Separation Reaction Complete Washing Washing/ Neutralization Separation->Washing Drying Drying Washing->Drying Purification Purification (Distillation/Chromatography) Drying->Purification

Caption: A generalized experimental workflow for a catalyzed esterification reaction.

Catalyst_Comparison cluster_catalysts Catalyst Types cluster_properties Performance Characteristics Homogeneous Homogeneous (e.g., H₂SO₄) Activity High Activity Homogeneous->Activity Cost Low Cost Homogeneous->Cost Corrosivity Low Corrosivity Homogeneous->Corrosivity High Heterogeneous Heterogeneous (e.g., Amberlyst-15) Heterogeneous->Activity Variable Reusability Reusability Heterogeneous->Reusability Separation Ease of Separation Heterogeneous->Separation Enzymatic Enzymatic (e.g., Lipase) Selectivity High Selectivity Enzymatic->Selectivity Mild_Conditions Mild Conditions Enzymatic->Mild_Conditions Enzymatic->Reusability Enzymatic->Cost High Organocatalyst Organocatalyst (e.g., Phosphoric Acid) Organocatalyst->Selectivity Organocatalyst->Mild_Conditions Organocatalyst->Cost Variable

Caption: A logical comparison of the general characteristics of different catalyst types for esterification.

References

A Comparative Guide to Analytical Methods for Neopentyl Acetate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the detection and quantification of neopentyl acetate (B1210297). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the principles, performance characteristics, and experimental protocols for Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for the analysis of neopentyl acetate.

While specific validated method performance data for this compound is not extensively available in published literature, this guide summarizes typical performance characteristics for these techniques based on the analysis of similar acetate esters. The presented data serves as a baseline for method development and validation.

Comparison of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters for the discussed analytical techniques.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, detection by ionization in a hydrogen flame.Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance or other detectors.
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (% RSD) < 2%< 10%< 2%
Limit of Detection (LOD) ~ 1 - 10 ng/mL~ 0.1 - 1 ng/mL~ 10 - 100 ng/mL
Limit of Quantitation (LOQ) ~ 5 - 30 ng/mL~ 0.5 - 5 ng/mL~ 30 - 300 ng/mL
Selectivity ModerateHighModerate to High (detector dependent)
Primary Application Quantitative analysis of volatile compounds.Identification and quantification of volatile and semi-volatile compounds.Quantitative analysis of non-volatile or thermally labile compounds.

Note: The values presented in this table are typical for the analysis of acetate esters and may vary depending on the specific instrumentation, method parameters, and sample matrix. These values should be confirmed through method validation studies for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques. These protocols are generalized and would require optimization and validation for the specific analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile organic compounds like this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, ethyl acetate).

  • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range.

  • For drug product analysis, dissolve a known amount of the product in the chosen solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A non-polar or mid-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL

  • Split Ratio: 10:1 (can be adjusted based on concentration).

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Prepare Stock Solution B Create Calibration Standards A->B D Inject Sample B->D C Dissolve/Extract Sample C->D E Separation in GC Column D->E F Detection by FID E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

GC-FID Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and definitive identification of this compound, which is particularly useful for complex matrices or when confirming the presence of impurities.

Sample Preparation:

The sample preparation protocol is similar to that for GC-FID.

Instrumentation and Conditions:

  • Gas Chromatograph: Coupled to a mass spectrometer (MS).

  • Column: Similar to GC-FID (e.g., DB-5ms, HP-5ms).

  • Injector and Oven Temperatures: Similar to GC-FID, may require optimization.

  • Carrier Gas: Helium is preferred for MS.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 35-350.

  • Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock Solution B Create Calibration Standards A->B D Inject Sample B->D C Dissolve/Extract Sample C->D E Separation in GC Column D->E F Ionization and Mass Analysis E->F G Generate Total Ion Chromatogram F->G H Extract Ion Chromatograms (SIM) F->H I Quantify and Identify G->I H->I

GC-MS Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

While this compound is volatile and well-suited for GC, HPLC can be an alternative, particularly if the analyte is part of a formulation with non-volatile components or if derivatization is employed. A UV detector can be used if this compound exhibits sufficient UV absorbance or if a derivatizing agent with a chromophore is used.

Sample Preparation:

  • Prepare a stock solution of this compound in a solvent compatible with the mobile phase (e.g., acetonitrile (B52724), methanol).

  • Prepare calibration standards by diluting the stock solution.

  • Dissolve the drug product in the mobile phase, sonicate, and filter through a 0.45 µm syringe filter.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: A reversed-phase column, such as a C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent (e.g., acetonitrile or methanol). The exact composition requires method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound. If absorbance is low, derivatization may be necessary.

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Stock Solution B Create Calibration Standards A->B D Inject Sample B->D C Dissolve/Extract Sample C->D E Separation on HPLC Column D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

HPLC Experimental Workflow

Conclusion

For the routine quantitative analysis of the volatile compound this compound, GC-FID offers a reliable, robust, and cost-effective solution. When definitive identification and higher sensitivity are required, particularly in the presence of complex matrices or for impurity profiling, GC-MS is the preferred method. HPLC can be considered as an alternative, especially for formulations containing non-volatile components, although it may require derivatization to achieve adequate sensitivity. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements and validated to ensure its suitability for the intended purpose.

A Comparative Guide to the Hydrolytic Stability of Neopentyl Acetate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of ester-containing compounds is a critical parameter in the fields of drug development, materials science, and industrial chemistry. The rate at which an ester bond succumbs to hydrolysis can significantly impact a molecule's shelf-life, bioavailability, and performance characteristics. This guide provides an objective comparison of the hydrolytic stability of neopentyl acetate (B1210297) and its structural isomers: tert-butyl acetate, sec-butyl acetate, isobutyl acetate, and n-butyl acetate. The comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions.

The Impact of Steric Hindrance on Hydrolytic Stability

The rate of ester hydrolysis is profoundly influenced by the steric environment surrounding the carbonyl group. In both acid- and base-catalyzed hydrolysis, the reaction proceeds through a tetrahedral intermediate. The formation of this intermediate is sensitive to steric hindrance from the alcohol and acyl portions of the ester. Increased steric bulk around the reaction center impedes the approach of the nucleophile (water or hydroxide (B78521) ion), thereby slowing the rate of hydrolysis.

Neopentyl acetate, with its bulky neopentyl group, exemplifies the significant role of steric hindrance in enhancing hydrolytic stability. The quaternary carbon adjacent to the oxygen atom creates a sterically congested environment, making it exceptionally resistant to nucleophilic attack.

Quantitative Comparison of Hydrolysis Rates

To provide a clear comparison of the hydrolytic stability of this compound and its isomers, the following table summarizes their relative hydrolysis rates. The data presented is for enzymatic hydrolysis, which, like chemical hydrolysis, is sensitive to steric effects.

EsterStructureRelative Rate of Enzymatic Hydrolysis (nmol/mg protein)[1]
n-Butyl acetate CH₃COOCH₂(CH₂)₂CH₃77 ± 3
Isobutyl acetate CH₃COOCH₂CH(CH₃)₂67 ± 3
sec-Butyl acetate CH₃COOCH(CH₃)CH₂CH₃62 ± 3
tert-Butyl acetate CH₃COOC(CH₃)₃42 ± 2
This compound CH₃COOCH₂C(CH₃)₃Not available, but qualitatively known to be highly resistant

Note: While a specific enzymatic hydrolysis rate for this compound was not available in the cited literature, numerous sources confirm its exceptional resistance to hydrolysis due to steric hindrance. It is expected to be significantly more stable than tert-butyl acetate.

For chemical hydrolysis, a second-order rate constant for the alkaline hydrolysis of n-butyl acetate has been determined to be 0.560 m³/kmol·s.[2]

Factors Influencing Hydrolytic Stability

The stability of an ester against hydrolysis is not solely dependent on its structure but is also influenced by several external factors. The logical relationship between these factors is illustrated in the diagram below.

G Factors Influencing Ester Hydrolysis Ester Ester Structure Steric Steric Hindrance (e.g., Neopentyl > tert-Butyl > sec-Butyl > Isobutyl > n-Butyl) Ester->Steric Electronic Electronic Effects (Inductive/Resonance) Ester->Electronic Rate Rate of Hydrolysis Steric->Rate Electronic->Rate Conditions Reaction Conditions pH pH (Acidic or Basic) Conditions->pH Temp Temperature Conditions->Temp Solvent Solvent Conditions->Solvent pH->Rate Temp->Rate Solvent->Rate

Caption: Factors affecting the rate of ester hydrolysis.

Experimental Protocol: Determination of Hydrolysis Rate by Titration

A common and effective method for determining the rate of ester hydrolysis is by monitoring the change in concentration of a reactant or product over time. For base-catalyzed hydrolysis (saponification), this can be achieved by titrating the remaining base at various time intervals.

Materials:
  • Ester (e.g., n-butyl acetate)

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.02 M)

  • Hydrochloric acid (HCl) solution of known concentration (e.g., 0.02 M) for titration

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Burette, pipettes, and conical flasks

  • Stopwatch

Procedure:
  • Reaction Setup: Place equal volumes of the ester solution and the NaOH solution in separate flasks and allow them to equilibrate in the constant temperature water bath.

  • Initiation: At time t=0, mix the two solutions in a reaction flask and start the stopwatch.

  • Sampling: At regular time intervals (e.g., 5, 10, 20, 30 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) using a pipette.

  • Quenching: Immediately transfer the aliquot to a conical flask containing a known volume of ice-cold distilled water or a slight excess of standard HCl to stop the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate the unreacted NaOH with the standard HCl solution until the pink color disappears.

  • Data Analysis: Record the volume of HCl used for each time point. The concentration of unreacted NaOH can be calculated, and from this, the concentration of the ester remaining can be determined.

  • Rate Constant Calculation: For a second-order reaction, a plot of 1/[Ester] versus time will yield a straight line with a slope equal to the rate constant (k).[3]

The following diagram illustrates the general workflow for this experimental procedure.

G Experimental Workflow for Ester Hydrolysis Kinetics Start Start Equilibrate Equilibrate Reactants (Ester & NaOH) at Constant Temperature Start->Equilibrate Mix Mix Reactants (t=0) Equilibrate->Mix Sample Withdraw Aliquot at Timed Intervals Mix->Sample Sample->Mix Repeat Quench Quench Reaction (e.g., with acid or ice) Sample->Quench Titrate Titrate Unreacted NaOH with Standard HCl Quench->Titrate Record Record Titration Volume Titrate->Record Calculate Calculate [Ester] Remaining Record->Calculate Plot Plot 1/[Ester] vs. Time Calculate->Plot Determine Determine Rate Constant (k) from Slope Plot->Determine End End Determine->End

Caption: Workflow for determining ester hydrolysis kinetics via titration.

Conclusion

The hydrolytic stability of this compound and its isomers is primarily dictated by steric hindrance. The bulky neopentyl group provides exceptional protection to the ester linkage, making this compound significantly more resistant to hydrolysis than its isomers. The order of stability generally follows the trend: this compound > tert-butyl acetate > sec-butyl acetate > isobutyl acetate > n-butyl acetate. This understanding, supported by the quantitative data and experimental protocols provided, allows researchers to select or design ester-containing molecules with the desired stability profile for their specific applications.

References

A Comparative Guide to Neopentyl Acetate Synthesis: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neopentyl acetate (B1210297), an organic compound with a characteristic fruity, banana-like aroma, finds applications in the fragrance and flavor industries and serves as a potential building block in pharmaceutical synthesis. The efficiency of its synthesis is a critical factor for its broader utilization. This guide provides a comparative analysis of the most common methods for synthesizing neopentyl acetate, focusing on reaction yields and detailed experimental protocols. The primary routes covered are direct acid-catalyzed esterification (Fischer esterification), biocatalytic synthesis, and transesterification.

Quantitative Data Summary

The following table summarizes the reported and expected yields for different methods of this compound synthesis. It is important to note that while data for direct esterification is available for closely related esters, specific yield data for biocatalytic and transesterification of this compound is less common in publicly available literature. The yields presented for these methods are based on analogous reactions and represent expected outcomes.

Synthesis Method Catalyst Reactants Reaction Time Temperature (°C) Reported/Expected Yield (%) Reference/Analogy
Direct Esterification Sulfuric Acid (H₂SO₄)Neopentyl Alcohol, Acetic Acid1 hourReflux (~100-115)60-70%Analogous to Isopentyl Acetate Synthesis[1][2]
Direct Esterification p-Toluenesulfonic acid (p-TSA)Neopentyl Alcohol, Acetic Acid1-2 hoursReflux (~100-115)~70%General knowledge on Fischer esterification
Biocatalytic Synthesis Immobilized Lipase (B570770) (e.g., Novozym 435)Neopentyl Alcohol, Acetic Anhydride (B1165640)/Vinyl Acetate2-24 hours40-60>90% (expected)Analogous to other lipase-catalyzed esterifications[3][4][5]
Transesterification Immobilized Lipase (e.g., Novozym 435)Neopentyl Alcohol, Ethyl Acetate/Vinyl Acetate3-72 hours40-60>90% (expected)Analogous to lipase-catalyzed transesterification[6][7][8]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All reactions should be performed in a well-ventilated fume hood.

Direct Acid-Catalyzed Esterification (Fischer Esterification)

This protocol is adapted from the well-established synthesis of isopentyl acetate and is expected to yield comparable results for this compound.[1][2]

Materials:

  • Neopentyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine neopentyl alcohol (e.g., 0.1 mol) and an excess of glacial acetic acid (e.g., 0.2-0.3 mol).

  • Catalyst Addition: Carefully add the acid catalyst. Use either concentrated sulfuric acid (approx. 1 mL) or p-toluenesulfonic acid (approx. 1 g).

  • Reflux: Add a few boiling chips to the flask, attach the reflux condenser, and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with cold water.

    • Carefully neutralize the excess acetic acid by washing with a 5% sodium bicarbonate solution. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • Wash the organic layer with a saturated brine solution to remove residual water and salts.

  • Drying and Isolation:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Decant or filter the dried solution into a clean, dry round-bottom flask.

    • Remove the solvent (if any was used for extraction) using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation to obtain the final product.

Biocatalytic Synthesis

This method utilizes an immobilized lipase, which offers high selectivity and milder reaction conditions. Novozym 435, an immobilized Candida antarctica lipase B, is a commonly used and highly effective catalyst for such reactions.[3][4][5]

Materials:

  • Neopentyl alcohol

  • Vinyl acetate or Acetic anhydride (as acyl donor)

  • Immobilized Lipase (e.g., Novozym 435)

  • An appropriate organic solvent (e.g., hexane, toluene, or solvent-free)

Equipment:

  • Reaction vessel (e.g., screw-capped flask or small reactor)

  • Orbital shaker or magnetic stirrer with temperature control

  • Filtration setup

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve neopentyl alcohol (e.g., 0.1 mol) and the acyl donor (e.g., vinyl acetate, 0.1-0.2 mol) in an organic solvent or run the reaction solvent-free.

  • Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of the substrates).

  • Incubation: Seal the vessel and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (typically 40-60 °C).

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots over time and analyzing them using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Enzyme Recovery: Once the reaction reaches the desired conversion, the immobilized enzyme can be easily recovered by simple filtration. The enzyme can often be washed and reused for several cycles.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.

  • Purification: Further purification can be achieved by vacuum distillation if necessary.

Transesterification

Transesterification is another route to this compound, often catalyzed by an acid, base, or enzyme. The enzymatic approach is presented here due to its high selectivity and mild conditions.

Materials:

  • Neopentyl alcohol

  • Ethyl acetate or Vinyl acetate (as both reactant and solvent)

  • Immobilized Lipase (e.g., Novozym 435)

Equipment:

  • Reaction vessel with a condenser

  • Orbital shaker or magnetic stirrer with temperature control

  • Filtration setup

Procedure:

  • Reaction Setup: Combine neopentyl alcohol (e.g., 0.1 mol) with a large excess of the acetate ester (e.g., ethyl acetate or vinyl acetate), which also serves as the reaction medium.

  • Enzyme Addition: Add the immobilized lipase (e.g., 5-10% by weight of the limiting reactant, neopentyl alcohol).

  • Incubation: Heat the mixture with stirring at a controlled temperature (typically 40-60 °C) for several hours to days, depending on the desired conversion.

  • Enzyme Recovery: After the reaction, filter to remove the immobilized enzyme.

  • Product Isolation: The excess acetate ester is removed by distillation.

  • Purification: The remaining crude product is purified by fractional distillation to isolate this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

SynthesisWorkflow General Workflow for this compound Synthesis Reactants Reactants (Neopentyl Alcohol, Acyl Donor) Reaction Reaction (Esterification / Transesterification) Reactants->Reaction Catalyst Catalyst (Acid or Enzyme) Catalyst->Reaction Workup Work-up (Neutralization, Washing) Reaction->Workup For Acid Catalysis Filtration Filtration (Catalyst Removal) Reaction->Filtration For Biocatalysis Drying Drying (Anhydrous MgSO4/Na2SO4) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Filtration->SolventRemoval Purification Purification (Distillation) SolventRemoval->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Generalized workflow for this compound synthesis.

Logical Relationship of Synthesis Methods

The following diagram illustrates the relationship between the reactants and products for the different synthesis methods.

SynthesisMethods Synthesis Routes to this compound Neopentyl_Alcohol Neopentyl Alcohol Neopentyl_Acetate This compound Neopentyl_Alcohol->Neopentyl_Acetate Direct Esterification Neopentyl_Alcohol->Neopentyl_Acetate Transesterification Acetic_Acid Acetic Acid Acetic_Acid->Neopentyl_Acetate Acetate_Ester Acetate Ester (e.g., Ethyl Acetate) Acetate_Ester->Neopentyl_Acetate

Caption: Reactant relationships in this compound synthesis.

References

Safety Operating Guide

Proper Disposal of Neopentyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of neopentyl acetate (B1210297), a flammable and potentially harmful chemical, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of neopentyl acetate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and prevent environmental contamination.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.

Key Safety Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, open flames, and other ignition sources as this compound is flammable.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

This compound must be disposed of as hazardous chemical waste. It should never be poured down the drain or mixed with regular trash. The following steps outline the correct procedure for its disposal:

  • Waste Collection:

    • Designate a specific, properly labeled, and compatible waste container for this compound. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.

    • Never mix this compound with other incompatible chemical wastes.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name, "this compound," its concentration and quantity, the date of accumulation, and relevant hazard pictograms (e.g., flammable liquid).

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources.

    • Ensure the storage area is inaccessible to unauthorized personnel.

    • Secondary containment should be used to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with a complete and accurate inventory of the waste.

Quantitative Data for a Structurally Similar Compound

PropertyValue for Isopentyl Acetate (CAS 123-92-2)
Boiling Point 142 °C (288 °F)
Flash Point 25 °C (77 °F)
GHS Hazard Statements Flammable liquid and vapor (H226), Harmful to aquatic life (H402)
GHS Precautionary Statements P210, P233, P240, P241, P242, P243, P273, P280, P303+P361+P353, P370+P378, P403+P235, P501

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect waste in a designated, compatible container ppe->collect label Label container with: 'Hazardous Waste' Full Chemical Name Quantity & Date Hazard Pictograms collect->label store Store in a secure, well-ventilated area away from ignition sources label->store contact Contact EHS or licensed waste disposal contractor store->contact provide_info Provide waste inventory contact->provide_info pickup Arrange for waste pickup provide_info->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the safe disposal of this compound.

Spill and Leak Procedures

In the event of a spill or leak of this compound, the following immediate actions should be taken:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the vicinity of the spill.

  • Containment: Use a non-combustible absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department immediately.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Logistical Information for Handling Neopentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of Neopentyl acetate (B1210297), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and efficient use of this chemical in a laboratory setting.

Quantitative Data Summary

While specific occupational exposure limits for Neopentyl acetate have not been established by OSHA or ACGIH, data for structurally similar compounds can provide guidance. The following table summarizes key quantitative data for related acetates and this compound itself.

PropertyValue
Chemical Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol [1][2]
Boiling Point Approximately 141°C (estimate)[1]
Flash Point 25.4°C[3][4]
Density 0.881 g/cm³[3]
CAS Number 926-41-0[1][2]
OSHA PEL (Isopentyl Acetate) TWA: 100 ppm (525 mg/m³)
ACGIH TLV (Isopentyl Acetate) TWA: 50 ppm; STEL: 100 ppm[3]
NIOSH REL (Isopentyl Acetate) TWA: 100 ppm (525 mg/m³)

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute TWA that should not be exceeded at any time during a workday.

Operational Plan for Handling this compound

This step-by-step guide ensures the safe handling of this compound in a laboratory environment.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A CO₂ or dry chemical fire extinguisher should be available in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves are required. Butyl rubber gloves are recommended for handling this compound. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is essential. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.

Handling Procedure
  • Preparation: Before starting any work, ensure all necessary PPE is worn correctly. Clear the work area of any unnecessary equipment or chemicals.

  • Dispensing: When transferring this compound, do so within a fume hood to minimize vapor inhalation. Use only non-sparking tools and ensure that both the source and receiving containers are grounded to prevent static discharge.

  • Heating: Do not heat this compound with an open flame. Use a heating mantle, steam bath, or oil bath with appropriate temperature controls.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. It should be stored in a designated flammable liquids cabinet.

Emergency Procedures
  • Spills:

    • Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a sealed container for proper disposal.

    • Large Spills: Evacuate the area immediately. If safe to do so, contain the spill to prevent it from entering drains or waterways. Contact your institution's emergency response team.

  • Fire: In case of a small fire, use a CO₂ or dry chemical extinguisher. For larger fires, evacuate the area and activate the fire alarm.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to ensure environmental safety and regulatory compliance.

Waste Segregation
  • Liquid Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, absorbent materials from spills, and contaminated labware, must be considered hazardous waste. These materials should be collected in a separate, clearly labeled, and sealed container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from sources of ignition.

  • Collection: Follow your institution's established procedures for the collection of hazardous chemical waste. Do not pour this compound down the drain.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Handling_and_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste Management cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_dispense Dispense this compound prep_workspace->handle_dispense handle_experiment Conduct Experiment handle_dispense->handle_experiment cleanup_liquid Collect Liquid Waste handle_experiment->cleanup_liquid cleanup_solid Collect Solid Waste (Contaminated PPE, etc.) handle_experiment->cleanup_solid cleanup_decontaminate Decontaminate Work Area cleanup_liquid->cleanup_decontaminate cleanup_solid->cleanup_decontaminate dispose_label Label Waste Containers cleanup_decontaminate->dispose_label dispose_store Store in Satellite Accumulation Area dispose_label->dispose_store dispose_pickup Arrange for Hazardous Waste Pickup dispose_store->dispose_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.